Product packaging for methyl 6-methoxy-1H-indole-2-carboxylate(Cat. No.:CAS No. 98081-83-5)

methyl 6-methoxy-1H-indole-2-carboxylate

Cat. No.: B047874
CAS No.: 98081-83-5
M. Wt: 205.21 g/mol
InChI Key: OPUUCOLVBDQWEY-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-indole-2-carboxylate (CAS 98081-83-5) is a high-purity indole derivative supplied for research and development purposes. This compound features a carboxylate ester and a methoxy group on the indole scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its ability to interact with diverse biological receptors . It serves as a key synthetic precursor in the development of novel bioactive molecules. Scientific literature identifies this indole core as a valuable intermediate for compounds being investigated for their potential antimitotic properties, which are relevant in anticancer research . Furthermore, structurally similar substituted indoles have been optimized in early-stage drug discovery programs against neglected tropical diseases, such as Chagas disease, highlighting the therapeutic relevance of this chemical scaffold . The planar geometry of the molecule, as determined by crystallographic studies, can influence its solid-state packing through intermolecular hydrogen bonding and π-stacking interactions, which may be a consideration in material sciences . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B047874 methyl 6-methoxy-1H-indole-2-carboxylate CAS No. 98081-83-5

Properties

IUPAC Name

methyl 6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-8-4-3-7-5-10(11(13)15-2)12-9(7)6-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUUCOLVBDQWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350812
Record name methyl 6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98081-83-5
Record name methyl 6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-6-methoxy-2-indolecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 6-methoxy-1H-indole-2-carboxylate, an organic compound of interest in various scientific fields due to its potential biological activities.[1] This document compiles available data, outlines relevant experimental methodologies, and presents logical workflows to support research and development efforts involving this molecule.

Core Physicochemical Data

This compound is an organic compound with the molecular formula C₁₁H₁₁NO₃.[1][2] It presents as a white to beige powder.[1][2] The quantitative physicochemical properties are summarized in the table below for ease of reference and comparison.

PropertyValueData TypeSource
Molecular Formula C₁₁H₁₁NO₃-[1][2]
Molecular Weight 205.21 g/mol -[1][2]
Melting Point 117-122 °CExperimental[1][2]
Boiling Point 370.1 ± 22.0 °CPredicted[2]
Density 1.253 ± 0.06 g/cm³Predicted[2]
pKa 15.20 ± 0.30Predicted[2]
Appearance White to beige powderObservational[1][2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely used technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Materials and Equipment:

  • This compound sample (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Placing in Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

    • Once an approximate range is known, repeat the measurement with a fresh sample. Heat rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction (e.g., 117-119 °C).[2]

Logical and Experimental Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound.

G Workflow for Physicochemical Property Determination cluster_synthesis Synthesis & Purification synthesis Chemical Synthesis (e.g., Fischer Indole) purification Purification (Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy solubility Solubility Testing purification->solubility pka pKa Determination (Potentiometric Titration) purification->pka bp_pred Boiling Point (Software Prediction) purification->bp_pred logp_pred logP (Software Prediction) purification->logp_pred data Final Property Data Sheet mp->data spectroscopy->data solubility->data pka->data bp_pred->data logp_pred->data

Caption: Workflow for experimental and computational determination of physicochemical properties.

G Potential Biological Activities of this compound compound This compound activity1 Antimicrobial Activity compound->activity1 activity2 Antioxidant Activity compound->activity2 activity3 Enzyme Inhibition compound->activity3 target1a Bacteria (e.g., S. aureus, E. coli) activity1->target1a target1b Fungi (e.g., C. albicans) activity1->target1b target2 Free Radicals activity2->target2 target3 Enzymes (e.g., Acetylcholinesterase) activity3->target3 application1 Development of Novel Antimicrobial Agents target1a->application1 target1b->application1 application2 Research into Oxidative Stress-Related Diseases target2->application2 application3 Research into Neurodegenerative Diseases (e.g., Alzheimer's) target3->application3

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of methyl 6-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the targeted placement of a methoxy group and a methyl ester moiety can significantly influence its physicochemical properties and pharmacological activity. This document details a reliable synthetic route and a comprehensive analytical characterization of the title compound.

Introduction

This compound (C₁₁H₁₁NO₃, Molar Mass: 205.21 g/mol ) is a substituted indole derivative. The indole nucleus is a core component of many natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The 6-methoxy substitution can enhance metabolic stability and modulate receptor binding affinity, while the methyl carboxylate at the 2-position provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Leimgruber-Batcho indole synthesis. This two-step method is known for its high yields and mild reaction conditions, starting from readily available ortho-nitrotoluene derivatives.

Synthetic Pathway

The overall synthetic scheme involves the formation of an enamine intermediate from 4-methoxy-2-nitrotoluene, followed by a reductive cyclization to yield the desired indole.

Synthesis_Workflow SM 4-Methoxy-2-nitrotoluene I1 Enamine Intermediate SM->I1 Step 1: Enamine Formation R1 DMFDMA, Pyrrolidine P This compound I1->P Step 2: Reductive Cyclization R2 Raney Ni, Hydrazine

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (E)-1-(2-(4-methoxy-2-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methoxy-2-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.

  • The resulting residue, the crude enamine intermediate, can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude enamine intermediate from Step 1 in a mixture of methanol and tetrahydrofuran (THF).

  • Carefully add a catalytic amount of Raney nickel slurry to the solution under a nitrogen atmosphere.

  • To this stirred suspension, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature. An exothermic reaction with gas evolution is typically observed.

  • After the initial vigorous reaction subsides, gently heat the mixture to 40-50 °C and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and filter it through a pad of celite to remove the Raney nickel catalyst. Wash the celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting residue is then subjected to esterification. Dissolve the crude indole-2-carboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a white to beige powder.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following tables summarize the expected physical and spectroscopic data.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to beige powder[1]
Melting Point 117-122 °C[1]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0-8.5br s1HN-H (indole)
~7.5-7.4d1HAr-H
~7.1-7.0d1HAr-H
~6.9-6.8dd1HAr-H
~6.7s1HAr-H
3.89s3H-OCH₃ (methoxy)
3.85s3H-OCH₃ (ester)

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the NMR instrument used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~156Ar-C (C-OCH₃)
~136Ar-C
~130Ar-C
~122Ar-C
~120Ar-C
~112Ar-C
~103Ar-C
~95Ar-C
55.6-OCH₃ (methoxy)
52.0-OCH₃ (ester)

Note: The chemical shifts are approximate and based on data for similar indole structures.

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (indole)
~3000-2850C-H stretching (aromatic and aliphatic)
~1700C=O stretching (ester)
~1620, 1480C=C stretching (aromatic)
~1250, 1030C-O stretching (methoxy and ester)

MS (Mass Spectrometry)

m/zAssignment
205[M]⁺ (Molecular ion)
174[M - OCH₃]⁺
146[M - COOCH₃]⁺
Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

Characterization_Workflow P Purified Product MP Melting Point P->MP NMR NMR Spectroscopy (¹H and ¹³C) P->NMR FTIR FTIR Spectroscopy P->FTIR MS Mass Spectrometry P->MS S Structural Confirmation & Purity Assessment MP->S NMR->S FTIR->S MS->S

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound using the Leimgruber-Batcho indole synthesis. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This valuable indole derivative can be utilized as a key intermediate in the development of novel therapeutic agents and other functional organic materials.

References

biological activity of 6-methoxyindole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 6-Methoxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in numerous biologically active natural products and synthetic compounds, owing to its structural resemblance to tryptophan, a key amino acid in proteins and enzymes.[1] The introduction of a methoxy group, particularly at the 6-position of the indole ring, has been shown to enhance the electron-rich nature of the scaffold, leading to a diverse range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the biological activities of 6-methoxyindole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Anticancer Activity

6-Methoxyindole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic and antimitotic activities. A significant number of these compounds exert their effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2][3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 6-methoxyindole derivatives against a range of human cancer cell lines.

CompoundCancer Cell LineAssay TypeActivity Metric (µM)Reference
OXi8006SK-OV-3 (Ovarian)CytotoxicityGI₅₀ = 0.00345[2]
OXi8006-Tubulin AssemblyIC₅₀ = 1.1[2]
Compound 36 (7-methoxy analog of OXi8006)-Tubulin AssemblyIC₅₀ = 1.1[2]
Compound 3g MCF-7 (Breast)Antiproliferative (CCK-8)IC₅₀ = 2.94[3]
Compound 3g MDA-MB-231 (Breast)Antiproliferative (CCK-8)IC₅₀ = 1.61[3]
Compound 3g A549 (Lung)Antiproliferative (CCK-8)IC₅₀ = 6.30[3]
Compound 3g HeLa (Cervical)Antiproliferative (CCK-8)IC₅₀ = 6.10[3]
Compound 3g A375 (Melanoma)Antiproliferative (CCK-8)IC₅₀ = 0.57[3]
Compound 3g B16-F10 (Melanoma)Antiproliferative (CCK-8)IC₅₀ = 1.69[3]
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylateMCF-7 (Breast)Cell Growth InhibitionGI₅₀ = 0.25 - 0.33[4]
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylateNCI-H460 (Lung)Cell Growth InhibitionGI₅₀ = 0.25 - 0.33[4]
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylateA375-C5 (Melanoma)Cell Growth InhibitionGI₅₀ = 0.25 - 0.33[4]
Methoxyindole derivative 251 NSCLC-N16-L16 (Lung)CytotoxicityIC₅₀ = 13.9[1]
Experimental Protocols for Anticancer Activity Assessment

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (optical density) at 340 nm.[4] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[4]

  • Protocol:

    • Prepare a solution of purified tubulin (e.g., >99% pure bovine tubulin) in a suitable buffer such as G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) with glycerol.[5]

    • Add the test compound (dissolved in an appropriate solvent like DMSO) at various concentrations to the tubulin solution in a 96-well plate. A vehicle control (e.g., DMSO) should be included.

    • Initiate polymerization by incubating the plate at 37°C.[6]

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 60-90 minutes) using a temperature-controlled spectrophotometer.[6][7]

    • Plot the absorbance against time to generate polymerization curves.

    • The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[9]

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

    • Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ or GI₅₀ value.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of cells is stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA.[11] The fluorescence intensity of individual cells is then measured by flow cytometry, allowing for the quantification of cells in each phase of the cell cycle.[11]

  • Protocol:

    • Treat cells with the test compound for a specific duration.

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol and store them at -20°C.

    • Wash the fixed cells to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.[12]

    • Stain the cells with a PI solution.

    • Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[3]

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[13]

    • Add Annexin V-FITC and PI to the cell suspension.[13]

    • Incubate the cells in the dark at room temperature for about 15 minutes.[14]

    • Add more binding buffer to each sample and analyze immediately by flow cytometry.

Visualizing the Mechanism of Action

The primary anticancer mechanism for many 6-methoxyindole derivatives involves the inhibition of tubulin polymerization, which leads to a cascade of cellular events culminating in apoptosis.

anticancer_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects 6-Methoxyindole\nDerivative 6-Methoxyindole Derivative Tubulin Tubulin 6-Methoxyindole\nDerivative->Tubulin Binds to Colchicine Site Inhibition of\nTubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Inhibition of\nTubulin Polymerization Microtubule\nDisruption Microtubule Disruption Inhibition of\nTubulin Polymerization->Microtubule\nDisruption Mitotic Arrest\n(G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule\nDisruption->Mitotic Arrest\n(G2/M Phase) Apoptosis Induction Apoptosis Induction Mitotic Arrest\n(G2/M Phase)->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death

Caption: Anticancer mechanism of 6-methoxyindole derivatives.

experimental_workflow Cancer Cell Culture Cancer Cell Culture Treatment with\n6-Methoxyindole Derivative Treatment with 6-Methoxyindole Derivative Cancer Cell Culture->Treatment with\n6-Methoxyindole Derivative MTT Assay MTT Assay Treatment with\n6-Methoxyindole Derivative->MTT Assay Assess Viability Cell Cycle Analysis Cell Cycle Analysis Treatment with\n6-Methoxyindole Derivative->Cell Cycle Analysis Determine Cell Cycle Arrest Apoptosis Assay Apoptosis Assay Treatment with\n6-Methoxyindole Derivative->Apoptosis Assay Quantify Apoptosis Data Analysis Data Analysis MTT Assay->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis

Caption: Workflow for evaluating anticancer activity.

Antimicrobial Activity

Certain 6-methoxyindole derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 6-methoxyindole derivatives against various microorganisms.

CompoundMicroorganismActivity Metric (µg/mL)Reference
SMJ-2S. aureus (MRSA)MIC = 0.25 - 2[15]
SMJ-4S. aureus (MRSA)MIC = 0.25 - 16[15]
SMJ-2E. faecalis (MDR)MIC = 0.25 - 2[15]
SMJ-4E. faecalis (MDR)MIC = 0.25 - 16[15]
SMJ-2E. faecium (MDR)MIC = 0.25 - 2[15]
SMJ-4E. faecium (MDR)MIC = 0.25 - 16[15]
SMJ-2B. subtilisMIC = 0.25 - 2[15]
SMJ-4B. subtilisMIC = 0.25 - 16[15]
SMJ-2Streptococcus spp.MIC = 0.25 - 2[15]
SMJ-4Streptococcus spp.MIC = 0.25 - 16[15]
Experimental Protocol for Antimicrobial Susceptibility Testing

This is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

  • Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid broth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the organism after incubation.[16]

  • Protocol:

    • Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[17]

    • Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[2]

    • Inoculate each well of the microtiter plate with the standardized inoculum.

    • Include appropriate controls: a growth control (broth and inoculum, no compound) and a sterility control (broth only).[2]

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).[17]

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Other Biological Activities

Beyond their anticancer and antimicrobial properties, 6-methoxyindole derivatives have been investigated for a variety of other biological activities.

  • Anti-inflammatory Activity: Some indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][18] For example, certain indole derivatives of ursolic acid have demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.[18]

  • Neuroprotective Effects: Methoxyflavone derivatives, which can be considered related structures, have shown protective effects against glutamate-induced neurotoxicity in primary cultured rat cortical cells.[19] This suggests that the methoxy-substituted aromatic systems may have potential in the context of neurodegenerative diseases.

  • Melatonin Analogues: 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives have been synthesized as potent melatonin analogues, exhibiting high affinity for the melatonin receptor and acting as full or partial agonists, or antagonists.[8]

Conclusion

6-Methoxyindole derivatives represent a versatile and pharmacologically significant class of compounds. Their diverse biological activities, particularly in the realms of anticancer and antimicrobial research, underscore their potential as lead structures in drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and develop these promising molecules into novel therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of 6-methoxyindole derivatives is crucial for unlocking their full therapeutic potential.

References

spectroscopic data for methyl 6-methoxy-1H-indole-2-carboxylate (1H NMR, 13C NMR, MS).

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 6-methoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed analysis of its ¹H NMR, ¹³C NMR, and mass spectrometry data.

Summary of Spectroscopic Data

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS), providing a foundational dataset for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for 6-Methoxy-1H-indole-2-carboxylic acid *

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.45br s1HN-H
7.52d1HH-4
7.08d1HH-3
6.94d1HH-7
6.78dd1HH-5
3.82s3HOCH₃

*Data presented is for the corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid, as a close structural analog. The chemical shifts for the indole core are expected to be highly similar for the methyl ester.

Table 2: ¹³C NMR Spectroscopic Data for 6-Methoxy-1H-indole-2-carboxylic acid *

Chemical Shift (δ) ppmAssignment
163.6C=O
156.9C-6
138.1C-7a
130.6C-2
123.6C-3a
122.2C-4
113.8C-5
103.1C-3
95.3C-7
55.8OCH₃

*Data presented is for the corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid, as a close structural analog. The chemical shifts for the indole core are expected to be highly similar for the methyl ester.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M+H]⁺ (m/z)
ESI-MSPositive206.08

The molecular formula of this compound is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the general methodologies for obtaining ¹H NMR, ¹³C NMR, and mass spectra for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are generally acquired on the same instrument at a corresponding frequency (e.g., 75 or 125 MHz). Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Broadband proton decoupling is employed to simplify the spectrum to single peaks for each unique carbon atom.

Mass Spectrometry (MS)

Sample Preparation: For Electrospray Ionization (ESI) mass spectrometry, the sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

Data Acquisition: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. In positive ion mode, the molecule is protonated to generate the [M+H]⁺ ion, which is then detected by the mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The logical flow of acquiring and interpreting spectroscopic data for the characterization of a chemical compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of Methyl 6-methoxy-1H-indole-2-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Integration, Coupling) NMR->NMR_Data MS_Data Mass Spectrum Analysis (Molecular Ion Peak) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

A Technical Guide to Methoxy-Activated Indoles: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, gains significant functional diversity through methoxy substitution. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for methoxy-activated indoles. It delves into their diverse biological activities, with a focus on their anticancer properties and interactions with key cellular targets. Detailed experimental protocols for seminal synthetic routes, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field.

Introduction: The Rise of Methoxy-Activated Indoles

The indole ring system is a fundamental component of numerous biologically active natural products and synthetic pharmaceuticals. The introduction of one or more methoxy groups to the indole core profoundly influences its electronic properties, metabolic stability, and receptor binding affinity, leading to a wide spectrum of pharmacological activities.[1][2] The electron-donating nature of the methoxy group enhances the nucleophilicity of the indole ring, influencing its reactivity in chemical syntheses and its interactions with biological macromolecules.[3]

Historically, the exploration of methoxy-activated indoles has been intertwined with the study of natural products. Many biologically active alkaloids isolated from plants, fungi, and marine organisms feature methoxy-substituted indole cores.[4] This has spurred significant interest in the development of synthetic methods to access these and novel methoxy-indole derivatives for drug discovery programs.[5]

Key Synthetic Methodologies

The synthesis of methoxy-activated indoles has been achieved through various classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent methods include the Fischer, Bischler, and Hemetsberger indole syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus.[6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (methoxy-substituted) phenylhydrazine and an aldehyde or ketone.[8][9]

To a stirred solution of (3,5-dimethoxyphenyl)hydrazine (1.0 eq) in glacial acetic acid, add glyoxal (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford 4,6-dimethoxyindole.

Bischler Indole Synthesis

The Bischler (or Bischler-Möhlau) indole synthesis provides access to 2-arylindoles and other substituted indoles through the acid-catalyzed cyclization of an α-arylaminoketone.[10][11] This method is particularly useful for the synthesis of indoles with substituents at the 2-position. A microwave-assisted, solvent-free variation of this method has been developed, offering an environmentally friendly alternative.[12]

A mixture of a 4-methoxyaniline derivative (2.0 eq) and a phenacyl bromide derivative (1.0 eq) is stirred in the solid state for 3 hours. The resulting N-phenacylaniline intermediate is then subjected to microwave irradiation (540 W) for 45-60 seconds to yield the corresponding 2-aryl-5-methoxyindole. The product is purified by column chromatography.[12]

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[10] While the synthesis of the starting azido-propenoic ester can be challenging, the cyclization step generally proceeds in high yield.[13]

A solution of ethyl 2-azido-3-(4-methoxyphenyl)acrylate (1.0 eq) in dry xylene is heated at reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give ethyl 5-methoxy-1H-indole-2-carboxylate.

Biological Activities of Methoxy-Activated Indoles

Methoxy-activated indoles exhibit a remarkable range of biological activities, making them attractive scaffolds for drug development. Their therapeutic potential spans from anticancer and antiviral to neuroprotective and anti-inflammatory applications.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the antiproliferative effects of methoxy-activated indoles against various cancer cell lines.[3][4][14] The position and number of methoxy groups, as well as other substituents on the indole ring, play a crucial role in determining their cytotoxic potency.

Table 1: Antiproliferative Activity of Methoxy-Activated Indoles (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)HCT-116 (Colon)A549 (Lung)Reference
5-Methoxy-2-arylindole derivative2.29 µg/mL3.99 µg/mL--[3]
Indole-bearing vanillin analog17.01---[15]
Novel indole-based sulfonylhydrazone (3b)4.0---[4]
Novel indole-based sulfonylhydrazone (3f)-4.7--[4]
Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.[2][16] Several methoxyindoles have been identified as modulators of AhR signaling, acting as either agonists or antagonists.[2][16]

Table 2: Aryl Hydrocarbon Receptor (AhR) Modulatory Activity of Methoxyindoles

CompoundActivityEC50/IC50 (µM)Relative Efficacy (%)Reference
7-MethoxyindoleAgonist-80[2][16]
4-MethylindoleAgonist-134[2][16]
6-MethylindoleAgonist-91[2][16]
3-MethylindoleAntagonist19-[2][16]
2,3-DimethylindoleAntagonist11-[2][16]
Interaction with Serotonin Receptors

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic agents. Methoxy-substituted indoles, structurally related to serotonin, have been shown to interact with various 5-HT receptor subtypes.[17][18]

Table 3: Binding Affinities (Ki in nM) of Methoxyindoles for Serotonin Receptors

Compound5-HT1A5-HT1E5-HT65-HT7Reference
5-Methoxytryptamine->1000<50-[17]
5-Methoxy-dimethyl-tryptamine---pKi = 7.9[19]

Mechanisms of Action

The diverse biological effects of methoxy-activated indoles stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism by which methoxy-indoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][20] This can be triggered through various pathways, including:

  • Modulation of Bcl-2 Family Proteins: Methoxy-indoles can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the intrinsic apoptotic pathway.[20]

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Methoxy-indoles have been shown to induce the activation of key executioner caspases, such as caspase-3.[21]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a critical event in apoptosis. Some methoxy-indoles can induce this dysfunction, leading to the release of pro-apoptotic factors like cytochrome c.[20]

Apoptosis_Pathway Methoxy-Indole Methoxy-Indole Bcl-2 Bcl-2 Methoxy-Indole->Bcl-2 Inhibits Bax Bax Methoxy-Indole->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Methoxy-Indole Induced Apoptosis Pathway
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The binding of a methoxy-indole ligand to the cytosolic AhR complex triggers a conformational change, leading to its translocation into the nucleus. In the nucleus, AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Methoxy-Indole (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Ligand->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Target_Gene Target Gene (e.g., CYP1A1) XRE->Target_Gene Regulates Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation

Aryl Hydrocarbon Receptor Signaling Pathway

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow Start Start Reagents Methoxy-phenylhydrazine + Aldehyde/Ketone Start->Reagents Reaction Mix in Acetic Acid Reflux (2-4h) Reagents->Reaction Workup Cool & Pour into Ice-Water Filter Precipitate Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, IR, MS Purification->Characterization Final_Product Pure Methoxy-Indole Characterization->Final_Product

Fischer Indole Synthesis Workflow

Conclusion

Methoxy-activated indoles represent a rich and versatile class of heterocyclic compounds with a broad and expanding range of biological activities. The established synthetic methodologies, coupled with ongoing innovations in organic synthesis, provide a robust platform for the generation of novel derivatives with tailored pharmacological profiles. The data and protocols presented in this guide underscore the significance of methoxy-indoles as promising scaffolds in drug discovery, particularly in the development of new anticancer agents. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation therapeutics.

References

Navigating the Solubility of Methyl 6-Methoxy-1H-indole-2-carboxylate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-methoxy-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, understanding its physicochemical properties is paramount for its synthesis, purification, formulation, and biological screening. Solubility, a critical determinant of a compound's behavior in various chemical and biological systems, dictates its suitability for different experimental and developmental stages.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers. It outlines a detailed experimental protocol for determining solubility, presents a structure for organizing the resulting data, and offers a qualitative analysis of expected solubility based on the compound's molecular structure and the principles of solvent-solute interactions.

Predicted Solubility Profile

Based on the molecular structure of this compound, which features a polar indole ring with a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting methoxy group, and a polar methyl ester group, a general solubility profile can be predicted. The molecule possesses both polar and nonpolar characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.

  • High Solubility is Expected in:

    • Polar Aprotic Solvents: such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions and accept hydrogen bonds.

    • Polar Protic Solvents: like lower alcohols (methanol, ethanol), which can act as both hydrogen bond donors and acceptors.

    • Chlorinated Solvents: such as dichloromethane and chloroform, due to their ability to form weak hydrogen bonds and their overall polarity.

  • Moderate Solubility is Anticipated in:

    • Ketones: like acetone, which are polar aprotic but less polar than DMSO or DMF.

    • Esters: such as ethyl acetate, which can act as hydrogen bond acceptors.

  • Low to Negligible Solubility is Predicted in:

    • Nonpolar Solvents: including hexane and toluene, as the polar functional groups of the indole derivative will have limited favorable interactions with these nonpolar molecules.

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for this compound in common organic solvents is not available in the peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data. This structured format will facilitate easy comparison and interpretation of solubility across a range of solvents at a specified temperature.

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Alcohols Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Ketones Acetone25Data to be determinedData to be determined
Esters Ethyl Acetate25Data to be determinedData to be determined
Ethers Diethyl Ether25Data to be determinedData to be determined
Chlorinated Dichloromethane25Data to be determinedData to be determined
Chloroform25Data to be determinedData to be determined
Hydrocarbons Hexane25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
Polar Aprotic Dimethyl Sulfoxide25Data to be determinedData to be determined
N,N-Dimethylformamide25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal saturation method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

    • Analyze the diluted sample solutions under the same conditions.

    • Determine the concentration of the solute in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow and Solubility Principles

To further aid in the understanding of the experimental process and the underlying principles of solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Analysis & Quantification cluster_calc Solubility Calculation prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature (e.g., 24-48h) prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 Equilibrium reached samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant (0.22 µm) samp2->samp3 samp4 Dilute to known volume samp3->samp4 ana2 Analyze standards and sample (HPLC or UV-Vis) samp4->ana2 Prepared sample ana1 Prepare calibration standards ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 calc1 Calculate concentration of saturated solution ana3->calc1 Concentration data calc2 Express solubility in g/100mL or mol/L calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

solubility_logic cluster_solute This compound cluster_solvent Solvent Properties cluster_solubility Predicted Solubility solute Molecular Structure - Indole Ring (Polar/Aromatic) - Methoxy Group (H-bond acceptor) - Ester Group (Polar) - N-H Group (H-bond donor) solubility_high High solute->solubility_high Strong Interactions (H-bonding, dipole-dipole) solubility_moderate Moderate solute->solubility_moderate Favorable Interactions solubility_low Low solute->solubility_low Weak Interactions ('Like dissolves like' mismatch) solvent_polar_protic Polar Protic (e.g., Methanol, Ethanol) - H-bond donor & acceptor solvent_polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) - H-bond acceptor solvent_nonpolar Nonpolar (e.g., Hexane, Toluene) - van der Waals forces solubility_high->solvent_polar_protic solubility_high->solvent_polar_aprotic solubility_moderate->solvent_polar_aprotic solubility_low->solvent_nonpolar

Caption: Logical relationship between solvent properties and predicted solubility.

literature review on the synthesis of substituted indole-2-carboxylates.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Synthesis of Substituted Indole-2-Carboxylates

Introduction: The indole-2-carboxylate framework is a cornerstone in medicinal chemistry and drug development, serving as a key structural motif in a multitude of biologically active compounds. Its prevalence in pharmaceuticals, natural products, and agrochemicals stems from the indole nucleus's ability to participate in various biological interactions, while the carboxylate group at the 2-position provides a crucial handle for modifying solubility, polarity, and for creating further chemical linkages. This technical guide offers an in-depth review of the core synthetic strategies for accessing substituted indole-2-carboxylates, tailored for researchers, chemists, and professionals in drug development. We will explore classical named reactions and modern transition-metal-catalyzed methodologies, presenting comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application.

Classical Synthetic Strategies

Classical methods for indole synthesis have been refined over decades and remain highly relevant for their reliability and scalability. The Reissert, Hemetsberger, and Fischer syntheses are among the most prominent routes that directly yield the indole-2-carboxylate scaffold.

The Reissert Indole Synthesis

The Reissert synthesis is a robust two-step method for preparing indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[1][2] The first step involves a Claisen condensation to form an ethyl o-nitrophenylpyruvate intermediate.[1][3] The subsequent step is a reductive cyclization of this intermediate, typically using reagents like zinc in acetic acid or catalytic hydrogenation, which simultaneously reduces the nitro group to an amine and facilitates cyclization to form the indole ring.[1][4] The resulting indole-2-carboxylic acid can be decarboxylated by heating if the unsubstituted indole is the desired final product.[2][3]

Reissert_Synthesis o_nitrotoluene Substituted o-Nitrotoluene sub_in o_nitrotoluene->sub_in diethyl_oxalate Diethyl Oxalate diethyl_oxalate->sub_in intermediate Ethyl o-Nitrophenylpyruvate Intermediate reduct_in intermediate->reduct_in product Substituted Indole-2-Carboxylic Acid sub_in->intermediate Base (e.g., KOEt) Condensation reduct_in->product Reductive Cyclization (e.g., Zn/AcOH)

Figure 1: General workflow for the Reissert Indole Synthesis.

Table 1: Examples of Reissert Indole Synthesis

Starting Material (o-Nitrotoluene)ReductantProduct (Indole-2-carboxylic acid)Yield (%)Reference
1-Methyl-2-nitrobenzeneFeSO₄, NH₄OHIndole-2-carboxylic acid-[3]
4-Bromo-2-nitrotoluene(not specified)6-Bromoindole-2-carboxylic acid-[2]
o-NitrotolueneZn, Acetic AcidIndole-2-carboxylic acid-[1]
1-Methyl-2-nitrobenzenePd-loaded Al-MCM-41, H₂Indole-2-carboxylic acid56%[5]

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid [5]

  • Step 1: Synthesis of 3-(2-Nitrophenyl)-2-oxopropanoic sodium salt. To a solution of sodium ethoxide (prepared from 23 g of sodium in 400 mL of absolute ethanol), a mixture of 1-methyl-2-nitrobenzene (68.5 g, 0.5 mol) and diethyl oxalate (73 g, 0.5 mol) is added dropwise while maintaining the temperature below 10°C. The mixture is stirred for 12 hours at room temperature. The resulting precipitate is filtered, washed with ethanol and diethyl ether, and dried to yield the sodium salt of the pyruvate intermediate.

  • Step 2: Reductive Cyclization. The intermediate sodium salt (24.3 g, 0.1 mol) is dissolved in 200 mL of water. A Pd-loaded Al-MCM-41 catalyst (RS001, 1.2 g) is added to the solution. The mixture is transferred to an autoclave, which is then purged with nitrogen and subsequently with hydrogen. The reaction is carried out under 1.0 MPa of hydrogen pressure at 80°C for 6 hours.

  • Work-up and Purification. After the reaction, the catalyst is filtered off. The filtrate is acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum at 60°C to afford indole-2-carboxylic acid as a white solid (yield: 56%).

The Hemetsberger Indole Synthesis

The Hemetsberger (or Hemetsberger-Knittel) synthesis is a thermal decomposition reaction that converts 3-aryl-2-azido-propenoic esters into indole-2-carboxylic esters.[6][7] The azide starting materials are typically prepared via a Knoevenagel or aldol condensation between an aromatic aldehyde and an α-azidoacetate.[8][9] The subsequent indolization is achieved by heating the azido-propenoic ester in a high-boiling solvent like xylene, which is believed to proceed through a nitrene intermediate.[8] This method can provide good yields (often above 70%), but its popularity is hampered by the potential instability of the azide starting materials.[6]

Hemetsberger_Synthesis aldehyde Aromatic Aldehyde sub_in aldehyde->sub_in azidoacetate Ethyl Azidoacetate azidoacetate->sub_in azidoacrylate Ethyl α-Azido-β-arylacrylate thermolysis_in azidoacrylate->thermolysis_in product Substituted Ethyl Indole-2-carboxylate sub_in->azidoacrylate Base (e.g., NaOEt) Condensation thermolysis_in->product Thermolysis (Δ) in Xylene

Figure 2: General workflow for the Hemetsberger Indole Synthesis.

Table 2: Examples of Hemetsberger Indole Synthesis [10]

Aromatic AldehydeConditions for ThermolysisProduct (Ethyl Indole-2-carboxylate)Yield (%)
BenzaldehydeToluene, reflux, 18hEthyl indole-2-carboxylate89
4-MethoxybenzaldehydeToluene, reflux, 18hEthyl 5-methoxyindole-2-carboxylate93
4-ChlorobenzaldehydeToluene, reflux, 18hEthyl 5-chloroindole-2-carboxylate85
3-MethoxybenzaldehydeToluene, reflux, 18hEthyl 4- and 6-methoxyindole-2-carboxylate (isomer mix)88
4-NitrobenzaldehydeToluene, reflux, 18hEthyl 5-nitroindole-2-carboxylate78

Experimental Protocol: Two-Step Synthesis of Ethyl 5-chloroindole-2-carboxylate [10]

  • Step 1: Synthesis of (Z)-ethyl 2-azido-3-(4-chlorophenyl)acrylate. To a solution of sodium ethoxide (1.36 g, 20 mmol) in absolute ethanol (20 mL) at 0°C, a solution of 4-chlorobenzaldehyde (1.41 g, 10 mmol) and ethyl azidoacetate (2.58 g, 20 mmol) in ethanol (10 mL) is added dropwise. The mixture is stirred at 0°C for 4 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the azide intermediate as a pale yellow solid.

  • Step 2: Thermolysis. The purified (Z)-ethyl 2-azido-3-(4-chlorophenyl)acrylate (1.26 g, 5 mmol) is dissolved in toluene (25 mL) and the solution is heated to reflux for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography (eluent: ethyl acetate/hexane) to afford ethyl 5-chloroindole-2-carboxylate as a white solid (yield: 85%).

Modern Transition-Metal-Catalyzed Strategies

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indole-2-carboxylates. These modern methods often offer milder reaction conditions, broader functional group tolerance, and novel pathways for ring construction.

Palladium-Catalyzed Aerobic C-H Amination

A powerful modern strategy involves the direct, palladium-catalyzed intramolecular oxidative C-H amination of 2-acetamido-3-aryl-acrylates to form the indole-2-carboxylate core.[11] This method is particularly attractive as the starting materials are readily accessible via Erlenmeyer-Plöchl chemistry from benzaldehyde derivatives and N-acetyl glycine. The reaction utilizes a Pd(II) catalyst and molecular oxygen as the terminal oxidant, making it an atom-economical and environmentally benign process.[11]

Pd_Catalyzed_Cycle pd2 Pd(OAc)₂ pd_amidate Pd(II)-Amidate Complex pd2->pd_amidate + Substrate - AcOH pd_chelate Chelated Pd(II)-Aryl Intermediate pd_amidate->pd_chelate C-H Activation (Metalation) pd0 Pd(0) pd_chelate->pd0 Reductive Elimination product 1-Acetyl Indole-2-carboxylate pd_chelate->product product_out pd0->pd2 Oxidation (O₂) substrate 2-Acetamido-3-aryl-acrylate label_node Product Released

Figure 3: Simplified catalytic cycle for Pd-catalyzed oxidative C-H amination.[11]

Table 3: Substrate Scope for Pd-Catalyzed Aerobic C-H Amination [11]

Substituent on Aryl RingProduct (Ethyl 1-acetyl-indole-2-carboxylate)Yield (%)
HEthyl 1-acetylindole-2-carboxylate85
4-MeEthyl 1-acetyl-5-methylindole-2-carboxylate88
4-OMeEthyl 1-acetyl-5-methoxyindole-2-carboxylate81
4-FEthyl 1-acetyl-5-fluoroindole-2-carboxylate83
4-ClEthyl 1-acetyl-5-chloroindole-2-carboxylate76
3-MeEthyl 1-acetyl-6-methylindole-2-carboxylate81
2-MeEthyl 1-acetyl-7-methylindole-2-carboxylate75

Experimental Protocol: Synthesis of Ethyl 1-acetylindole-2-carboxylate [11]

  • Reaction Setup. To an oven-dried vial equipped with a stir bar is added ethyl 2-acetamido-3-phenylacrylate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Solvent Addition and Reaction. The vial is sealed with a cap and purged with oxygen gas. Anhydrous dimethyl sulfoxide (DMSO) (1.0 mL) is added via syringe. The reaction mixture is then stirred vigorously at 100°C for 24 hours under an oxygen atmosphere (balloon).

  • Work-up and Purification. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired product (85% yield).

Palladium-Catalyzed Annulation (Larock-Type Synthesis)

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and an alkyne.[12] To generate indole-2-carboxylates, an electron-deficient alkyne such as methyl propiolate is used. This reaction involves a sequence of oxidative addition of the aryl halide to Pd(0), alkyne insertion, and subsequent intramolecular cyclization.[12][13] The presence of an electron-withdrawing group on the aniline ring is often essential for achieving good yields with electron-deficient alkynes.[13]

Larock_Synthesis aniline o-Haloaniline Derivative sub_in aniline->sub_in propiolate Methyl Propiolate propiolate->sub_in pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) reaction_center Sequential Coupling & Cyclization pd_catalyst->reaction_center product Substituted Methyl Indole-2-carboxylate sub_in->reaction_center reaction_center->product

Figure 4: Workflow for the Larock-type synthesis of indole-2-carboxylates.

Table 4: Examples of Pd-Catalyzed Annulation to Form Indole-2-carboxylates [13]

o-HaloanilineCatalyst SystemProduct (Methyl Indole-2-carboxylate)Yield (%)
2-Iodo-4-nitroanilinePd(PPh₃)₄, ZnCl₂Methyl 5-nitroindole-2-carboxylate82
Methyl 3-amino-4-iodobenzoatePd(PPh₃)₄, ZnCl₂Dimethyl indole-2,6-dicarboxylate83
2-Iodo-5-methyl-4-nitroanilinePd(PPh₃)₄, ZnCl₂Methyl 6-methyl-5-nitroindole-2-carboxylate78
2-IodoanilinePd(PPh₃)₄, ZnCl₂Methyl indole-2-carboxylate0

Experimental Protocol: Synthesis of Methyl 5-nitroindole-2-carboxylate [13]

  • Preparation of Alkynylzinc Reagent. To a solution of methyl propiolate (1.5 mmol) in THF (3 mL) is added n-BuLi (1.5 mmol, 1.6 M in hexane) at -78°C. After stirring for 15 minutes, a solution of ZnCl₂ (1.5 mmol) in THF (3 mL) is added, and the mixture is stirred for another 15 minutes at the same temperature.

  • Coupling and Cyclization. To the prepared alkynylzinc solution, 2-iodo-4-nitroaniline (1.0 mmol), methyl propiolate (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) are added. The reaction mixture is stirred at 60°C for 2 hours.

  • Work-up and Purification. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford the product (yield: 82%).

Conclusion

The synthesis of substituted indole-2-carboxylates can be achieved through a variety of robust and versatile methods. Classical approaches like the Reissert and Hemetsberger syntheses provide reliable pathways from readily available starting materials and are well-suited for large-scale production. Modern transition-metal-catalyzed reactions, particularly palladium-catalyzed C-H amination and Larock-type annulations , offer significant advantages in terms of mild reaction conditions, exceptional functional group tolerance, and access to complex substitution patterns that are challenging to obtain via classical routes. The choice of synthetic strategy will ultimately depend on the specific substitution pattern desired, the availability and cost of starting materials, and the required scale of the synthesis. The continuous development of new catalytic systems promises to further expand the toolkit available to researchers, enabling the efficient and innovative construction of this vital heterocyclic scaffold for future applications in science and medicine.

References

An In-depth Technical Guide on the Core Mechanism of Action Studies of Methyl 6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxy-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. While direct and extensive mechanism of action studies on this specific methyl ester are not widely published, research on its corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid (MICA), and other related indole derivatives, provides a strong foundation for understanding its potential biological effects. MICA has been identified as a natural antifungal metabolite produced by the bacterium Bacillus toyonensis, exhibiting notable activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[1][2][3] This guide synthesizes the available data on related compounds to propose likely mechanisms of action for this compound and furnishes detailed experimental protocols for its further investigation.

Introduction to this compound and Related Compounds

The indole scaffold is a privileged structure in drug discovery, forming the core of many natural products and synthetic drugs with a wide array of pharmacological properties, including antifungal, antibacterial, and anticancer activities.[4][5][6] The introduction of a methoxy group at the 6-position of the indole ring can influence the electronic properties and metabolic stability of the molecule, often modulating its biological activity.

Recent studies have highlighted the antifungal potential of 6-methoxy-1H-indole-2-carboxylic acid (MICA), the carboxylic acid analog of the title compound.[1][2][3] MICA, produced by Bacillus toyonensis, has demonstrated promising antifungal activity.[1][2][7] It is plausible that this compound, as the methyl ester of MICA, may act as a prodrug that is hydrolyzed in vivo to the active carboxylic acid, or it may possess its own intrinsic activity. The toyoncin produced by Bacillus toyonensis, an indole carboxylic acid derivative, has been shown to cause cell membrane damage.[8]

Postulated Mechanisms of Antifungal Action

Based on the known antifungal activities of indole derivatives, several mechanisms of action can be postulated for this compound.[4][9][10] These primarily revolve around the disruption of fungal cell integrity and essential biosynthetic pathways.

Disruption of Fungal Cell Membrane and Wall

A common mechanism for antifungal indole derivatives is the perturbation of the fungal cell membrane and cell wall.[4][9] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[9] Studies on other antifungal indoles have shown that they can induce hyphal deformation and damage to the cell wall and membrane integrity.[9]

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its biosynthesis pathway is a well-established target for antifungal drugs.[4][11] Many indole-based compounds are known to interfere with ergosterol synthesis.[4] A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), which is the target of azole antifungals.[4][11] It is hypothesized that this compound or its active form could inhibit this or other enzymes in the ergosterol biosynthesis pathway.

The proposed signaling pathway for the antifungal action of indole derivatives is depicted below.

Antifungal_Mechanism Proposed Antifungal Mechanism of Action This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Fungal Cell->Ergosterol Biosynthesis Pathway Inhibition Cell Membrane Disruption Cell Membrane Disruption Fungal Cell->Cell Membrane Disruption Cell Wall Damage Cell Wall Damage Fungal Cell->Cell Wall Damage Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Ergosterol Biosynthesis Pathway->Lanosterol 14α-demethylase (CYP51) Fungal Cell Death Fungal Cell Death Ergosterol Biosynthesis Pathway->Fungal Cell Death Inhibition leads to Electrolyte Leakage Electrolyte Leakage Cell Membrane Disruption->Electrolyte Leakage Apoptosis Apoptosis Cell Membrane Disruption->Apoptosis Cell Wall Damage->Electrolyte Leakage Electrolyte Leakage->Fungal Cell Death Apoptosis->Fungal Cell Death

Caption: Proposed mechanism of antifungal action.

Quantitative Data from Related Indole Derivatives

While specific quantitative data for this compound is limited, the following table summarizes the activity of a related indole derivative to provide context for its potential potency.

Compound/ClassTarget/AssayBiological ActivityReference
Indole derivative (Z25)Phomopsis sp. (Ps)EC50 = 4.5 µg/mL[9]

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

In Vitro Enzyme Inhibition Assay

This protocol outlines a general workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme, such as lanosterol 14α-demethylase.[12]

Materials and Reagents:

  • Purified enzyme of interest (e.g., recombinant CYP51)

  • Specific substrate for the enzyme

  • This compound

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[12]

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[12]

  • Incubation: Incubate the microplate at the optimal temperature for a set period, allowing the reaction to proceed.

  • Stop the Reaction: Terminate the reaction using a suitable stop solution.

  • Detection: Measure the product formation or substrate depletion using a plate reader. The method of detection will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Enzyme_Inhibition_Workflow Workflow for In Vitro Enzyme Inhibition Assay A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate at Optimal Temperature C->D E Stop Reaction D->E F Detect Signal (e.g., Absorbance, Fluorescence) E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

Ergosterol Biosynthesis Inhibition Assay

This protocol describes the quantification of ergosterol from fungal cells to assess the impact of the test compound.[13][14][15]

Materials and Reagents:

  • Fungal culture (Candida albicans or other susceptible species)

  • Suitable liquid growth medium (e.g., RPMI-1640)

  • This compound

  • Alcoholic potassium hydroxide solution

  • n-Heptane

  • HPLC system with a UV detector

  • Ergosterol standard

Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture in a liquid medium to the mid-logarithmic phase. Add varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a defined period.

  • Cell Harvest and Saponification: Harvest the fungal cells by centrifugation. Wash the cells with sterile water. Add alcoholic potassium hydroxide to the cell pellet and incubate to saponify the cellular lipids.

  • Ergosterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane. Evaporate the heptane layer to dryness.

  • HPLC Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol). Inject the sample into an HPLC system equipped with a C18 column.

  • Detection: Detect ergosterol by its absorbance at approximately 282 nm.[13]

  • Quantification: Prepare a standard curve using known concentrations of pure ergosterol. Calculate the concentration of ergosterol in the samples by comparing their peak areas to the standard curve. Express the ergosterol content as a percentage of the control.

Ergosterol_Quantification_Workflow Workflow for Ergosterol Quantification by HPLC A Fungal Culture and Treatment with Compound B Cell Harvest and Saponification A->B C Ergosterol Extraction with n-Heptane B->C D HPLC Analysis C->D E UV Detection at 282 nm D->E F Quantification against Standard Curve E->F

Caption: Workflow for Ergosterol Quantification by HPLC.

Fungal Cell Membrane Permeability Assay

This assay measures the integrity of the fungal cell membrane after treatment with the test compound using a fluorescent dye like SYTOX Green.[16][17]

Materials and Reagents:

  • Fungal culture

  • Phosphate-buffered saline (PBS)

  • This compound

  • SYTOX Green nucleic acid stain

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Grow the fungal culture to the desired phase, then harvest and wash the cells with PBS. Resuspend the cells in PBS to a standardized density.

  • Compound Treatment: Add varying concentrations of this compound to the cell suspension in a 96-well black microplate. Include a vehicle control and a positive control (e.g., a known membrane-disrupting agent).

  • Dye Addition: Add SYTOX Green to all wells at a final concentration that does not affect cell viability on its own.

  • Incubation: Incubate the plate at room temperature or 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~488 nm excitation and ~525 nm emission for SYTOX Green) at various time points.

  • Data Analysis: An increase in fluorescence intensity indicates that SYTOX Green has entered the cells through a compromised membrane and bound to nucleic acids. Plot the fluorescence intensity against time or compound concentration.

Conclusion and Future Directions

This compound is a promising compound for further investigation, particularly for its potential antifungal activity. The available evidence from its close analog, MICA, and the broader class of indole derivatives strongly suggests that its mechanism of action likely involves the disruption of the fungal cell membrane and/or the inhibition of the ergosterol biosynthesis pathway.

Future research should focus on direct experimental validation of these proposed mechanisms. This would include determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi, conducting detailed enzyme inhibition assays with key enzymes in the ergosterol pathway, and performing comprehensive studies on its effects on fungal cell morphology and membrane integrity. Furthermore, identifying the specific molecular target(s) through techniques like the Cellular Thermal Shift Assay (CETSA) would provide definitive insights into its mechanism of action and pave the way for its potential development as a novel therapeutic agent.

References

The Antifungal Potential of 6-Methoxy-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faced with the growing challenge of antifungal resistance, the scientific community is in constant pursuit of novel therapeutic agents. This technical guide delves into the antifungal properties of 6-methoxy-1H-indole-2-carboxylic acid (MICA), a promising natural product. MICA, a secondary metabolite isolated from the soil bacterium Bacillus toyonensis, has demonstrated significant inhibitory activity against clinically relevant fungal pathogens, including Candida albicans and Aspergillus niger. This document provides a comprehensive overview of the existing research, including quantitative antifungal activity data, detailed experimental methodologies, and a hypothesized mechanism of action. The information is presented to support further research and development of MICA as a potential antifungal drug candidate.

Introduction

6-Methoxy-1H-indole-2-carboxylic acid (MICA) is an indole derivative that has recently emerged as a compound of interest due to its notable antifungal properties.[1][2] It is a natural product synthesized by Bacillus toyonensis strain OQ071612.[1] The indole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities.[3] Indole compounds, in general, are known to exert their antifungal effects through mechanisms such as the disruption of fungal cell membranes and interference with ergosterol biosynthesis.[4][5] This guide provides a detailed technical summary of the current knowledge on the antifungal profile of MICA.

Quantitative Antifungal Activity

The antifungal efficacy of 6-methoxy-1H-indole-2-carboxylic acid has been quantitatively assessed against key fungal pathogens. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Methoxy-1H-indole-2-carboxylic Acid (MICA)

Fungal StrainMIC (µg/mL)Reference
Candida albicans ATCC 10231100[6]
Aspergillus niger (clinical isolate)100[6]

Mechanism of Action

The precise molecular mechanism of action for 6-methoxy-1H-indole-2-carboxylic acid is not yet fully elucidated. However, based on the known antifungal activities of related indole derivatives, a plausible mechanism can be proposed. Indole compounds are known to interfere with the integrity of the fungal cell membrane, a critical barrier for the pathogen's survival.[3][4] This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.

Furthermore, some indole derivatives have been shown to inhibit key enzymes involved in the ergosterol biosynthesis pathway.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane fluidity and function. The inhibition of this pathway is a well-established target for many clinically used antifungal drugs, such as the azoles. It is hypothesized that 6-methoxy-1H-indole-2-carboxylic acid may share this mode of action.

Below is a diagram illustrating the proposed mechanism of action.

Antifungal_Mechanism_of_MICA cluster_MICA 6-Methoxy-1H-indole-2-carboxylic Acid (MICA) cluster_FungalCell Fungal Cell MICA MICA CellMembrane Cell Membrane MICA->CellMembrane Disruption ErgosterolPathway Ergosterol Biosynthesis Pathway MICA->ErgosterolPathway Inhibition CellDeath Cell Death CellMembrane->CellDeath Leads to Ergosterol Ergosterol ErgosterolPathway->Ergosterol Synthesis ErgosterolPathway->CellDeath Depletion of Ergosterol leads to Ergosterol->CellMembrane Component of

Proposed Antifungal Mechanism of MICA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the antifungal properties of 6-methoxy-1H-indole-2-carboxylic acid.

Isolation and Purification of 6-Methoxy-1H-indole-2-carboxylic Acid

The isolation of MICA from Bacillus toyonensis strain OQ071612 involves a multi-step process to ensure the purity of the final compound.[6]

Isolation_and_Purification_Workflow Start Fermentation of Bacillus toyonensis Centrifugation Centrifugation to separate supernatant Start->Centrifugation Extraction Solvent Extraction of Supernatant (e.g., with ethyl acetate) Centrifugation->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Chromatography Column Chromatography (e.g., silica gel) Concentration->Chromatography Purification Further Purification (e.g., preparative HPLC) Chromatography->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization End Pure 6-Methoxy-1H-indole-2-carboxylic Acid Characterization->End

Workflow for the Isolation and Purification of MICA.

Protocol:

  • Fermentation: Bacillus toyonensis is cultured in a suitable broth medium under optimal conditions to promote the production of secondary metabolites.

  • Extraction: The culture broth is centrifuged to remove bacterial cells. The resulting supernatant is then subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds.

  • Chromatography: The crude extract is concentrated and then purified using column chromatography on a silica gel stationary phase. Fractions are collected and monitored for antifungal activity.

  • Final Purification: Active fractions are pooled and further purified by techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Inoculum Preparation: Fungal strains are grown on a suitable agar medium. A suspension of the fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: A two-fold serial dilution of 6-methoxy-1H-indole-2-carboxylic acid is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Chemical Synthesis

While MICA is a natural product, its chemical synthesis is crucial for producing larger quantities for further research and development. A plausible synthetic route can be adapted from established methods for indole synthesis.

Chemical_Synthesis_of_MICA cluster_StartingMaterial Starting Material cluster_ReactionSteps Reaction Pathway cluster_Product Final Product SM Substituted Aniline/Hydrazine Fischer Fischer Indole Synthesis (or similar cyclization reaction) SM->Fischer Esterification Esterification Fischer->Esterification Hydrolysis Saponification/Hydrolysis Esterification->Hydrolysis MICA 6-Methoxy-1H-indole-2-carboxylic Acid Hydrolysis->MICA

A Generalized Synthetic Pathway for MICA.

A common approach for the synthesis of indole-2-carboxylic acids is the Reissert indole synthesis or variations of the Fischer indole synthesis. A potential starting material would be a suitably substituted aniline or phenylhydrazine derivative which can be cyclized to form the indole ring system. Subsequent functional group manipulations would then yield the final 6-methoxy-1H-indole-2-carboxylic acid.

Future Directions

While 6-methoxy-1H-indole-2-carboxylic acid has shown considerable promise as an antifungal agent, further research is warranted to fully understand its potential. Key areas for future investigation include:

  • Elucidation of the specific molecular targets and signaling pathways affected by the compound in fungal cells.

  • Expansion of antifungal activity screening to a broader panel of clinically relevant fungi, including drug-resistant strains.

  • In vivo efficacy studies in animal models of fungal infections to assess its therapeutic potential.

  • Structure-activity relationship (SAR) studies to identify more potent analogs of MICA.

  • Toxicology and pharmacokinetic profiling to evaluate its safety and drug-like properties.

Conclusion

6-Methoxy-1H-indole-2-carboxylic acid, a natural product from Bacillus toyonensis, represents a promising lead compound in the development of new antifungal therapies. Its demonstrated activity against Candida albicans and Aspergillus niger highlights its potential to address the growing problem of fungal infections. This technical guide provides a consolidated resource of the current knowledge on this compound, intended to facilitate further research and accelerate its journey from a natural product to a potential clinical candidate.

References

Methodological & Application

Synthetic Routes to Methyl 6-Methoxy-1H-indole-2-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of functionalized indole scaffolds is a cornerstone of medicinal chemistry. Methyl 6-methoxy-1H-indole-2-carboxylate is a key intermediate for a variety of pharmacologically active compounds. This document provides a detailed overview of established synthetic routes to this valuable molecule, complete with comparative data and step-by-step experimental protocols.

Introduction

The indole nucleus is a privileged scaffold in numerous natural products and synthetic drugs. The 6-methoxy and 2-carboxylate substitutions, in particular, offer versatile handles for further chemical modifications, making this compound a sought-after building block. Several named reactions can be employed for its synthesis, with the most prominent being the Fischer, Leimgruber-Batcho, and Hemetsberger-Knittel indole syntheses. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data for two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and requirements.

ParameterFischer Indole SynthesisLeimgruber-Batcho Synthesis
Starting Materials 4-Methoxyphenylhydrazine hydrochloride, Methyl pyruvate4-Methoxy-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Key Steps 1. Hydrazone formation2. Indolization (cyclization)1. Enamine formation2. Reductive cyclization
Catalyst/Reagent Polyphosphoric acid (PPA) or other acid catalystsPyrrolidine (catalyst), Palladium on carbon (Pd/C) and Hydrogen gas
Reaction Temperature 80-100 °CStep 1: RefluxStep 2: Room Temperature
Reaction Time 1-3 hoursStep 1: 18 hoursStep 2: 4 hours
Overall Yield ~75%High (specific yield for this compound not detailed in literature, but generally high for the method)[1]
Key Advantages Well-established, readily available starting materials.High yields, mild conditions for the final step, avoids harsh acids.[1]
Key Disadvantages Potential for regioisomer formation, use of strong acids.Multi-step, requires handling of hydrogen gas.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Fischer Indole Synthesis

This method involves the reaction of 4-methoxyphenylhydrazine with methyl pyruvate to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield the indole.

Step 1: Formation of Methyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate

  • To a stirred solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl pyruvate (1.05 eq) dropwise to the mixture.

  • Continue stirring at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude hydrazone.

Step 2: Indolization to this compound

  • Add the crude hydrazone from Step 1 to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Leimgruber-Batcho Synthesis

This two-step synthesis begins with the formation of an enamine from 4-methoxy-2-nitrotoluene, followed by a reductive cyclization.[1]

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-methoxy-2-nitrophenyl)ethene

  • In a round-bottom flask, combine 4-methoxy-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq), and pyrrolidine (0.2 eq) in anhydrous dimethylformamide (DMF).

  • Heat the mixture to reflux for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude enamine can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously for 4 hours or until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes is depicted in the following diagrams generated using Graphviz.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Indolization cluster_product Final Product SM1 4-Methoxyphenylhydrazine R1 Condensation SM1->R1 SM1->R1 SM2 Methyl Pyruvate SM2->R1 SM2->R1 Int1 Hydrazone R1->Int1 R1->Int1 EtOH, NaOAc R2 Cyclization (Acid-catalyzed) Int1->R2 Int1->R2 PPA, Heat P This compound R2->P R2->P

Caption: Workflow of the Fischer Indole Synthesis.

Leimgruber_Batcho_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Enamine Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reductive Cyclization cluster_product Final Product SM1 4-Methoxy-2-nitrotoluene R1 Condensation SM1->R1 SM1->R1 SM2 DMF-DMA SM2->R1 SM2->R1 Int1 Enamine R1->Int1 R1->Int1 Pyrrolidine, DMF, Reflux R2 Reduction & Cyclization Int1->R2 Int1->R2 H2, Pd/C P This compound R2->P R2->P

Caption: Workflow of the Leimgruber-Batcho Synthesis.

Conclusion

Both the Fischer and Leimgruber-Batcho syntheses provide viable pathways to this compound. The Fischer synthesis is a classic and straightforward method, while the Leimgruber-Batcho synthesis offers the advantage of generally higher yields and milder final-step conditions. The choice between these routes will depend on the specific needs and constraints of the research project, including scale, available equipment, and tolerance for particular reagents. The provided protocols and comparative data serve as a valuable resource for the efficient and informed synthesis of this important indole derivative.

References

using methyl 6-methoxy-1H-indole-2-carboxylate as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 6-methoxy-1H-indole-2-carboxylate is a valuable heterocyclic building block in the field of medicinal chemistry. Its indole core, substituted with a methoxy group at the 6-position and a methyl ester at the 2-position, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs. The methoxy and methyl ester functionalities offer strategic points for chemical modification, enabling the development of novel therapeutic agents targeting a variety of diseases, including cancer and fungal infections.

Application Notes

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The strategic placement of substituents on the indole nucleus can lead to compounds with potent inhibitory activity against various cancer cell lines.

One notable example is methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate , which has been evaluated for its in vitro cell growth inhibition against several human tumor cell lines. This compound has shown promising activity, highlighting the potential of this scaffold in the development of new oncology therapeutics. The mechanism of action for many indole derivatives involves the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Antifungal Activity

The carboxylic acid analog, 6-methoxy-1H-indole-2-carboxylic acid (MICA) , has been identified as a promising antifungal agent. MICA, isolated from the culture broth of Bacillus toyonensis, has demonstrated significant activity against pathogenic fungi such as Candida albicans. This highlights the potential of the 6-methoxyindole-2-carboxylate scaffold in the development of novel antimycotic drugs, which are crucial in combating the rise of fungal resistance.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a key derivative synthesized from this compound.

CompoundCancer Cell LineActivity MetricValue (µM)
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylateMCF-7 (Breast Adenocarcinoma)GI₅₀Low µM range
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylateA375-C5 (Melanoma)GI₅₀Low µM range
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylateNCI-H460 (Non-Small Cell Lung Cancer)GI₅₀Low µM range

Experimental Protocols

This section provides detailed methodologies for key transformations involving this compound, adapted from established procedures for related indole derivatives.

Protocol 1: Synthesis of Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate (Aryl C-H Activation/Coupling)

This protocol describes a plausible method for the synthesis of the aforementioned anticancer compound via a direct C-H arylation at the C3 position of the indole.

Materials:

  • This compound

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-iodoanisole (1.2 mmol), palladium(II) acetate (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: N-Alkylation of this compound

This protocol details the addition of an alkyl group to the indole nitrogen, a common strategy to modulate the pharmacological properties of indole-based compounds.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon or nitrogen atmosphere, add a suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 3: Hydrolysis of this compound to 6-methoxy-1H-indole-2-carboxylic acid

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amide derivatives.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of THF (or methanol) and water (e.g., 4:1 v/v, 10 mL).

  • Add lithium hydroxide (2.0 mmol) or sodium hydroxide (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C for 2-6 hours, monitoring by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 6-methoxy-1H-indole-2-carboxylic acid.

Protocol 4: Amide Coupling of 6-methoxy-1H-indole-2-carboxylic acid

This protocol outlines the formation of an amide bond, a common functional group in many pharmaceuticals.

Materials:

  • 6-methoxy-1H-indole-2-carboxylic acid

  • Amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 6-methoxy-1H-indole-2-carboxylic acid (1.0 mmol) in anhydrous DMF or DCM (10 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 mmol) followed by DIPEA (2.0 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow start Methyl 6-methoxy-1H- indole-2-carboxylate hydrolysis Hydrolysis (Protocol 3) start->hydrolysis n_alkylation N-Alkylation (Protocol 2) start->n_alkylation c3_arylation C3-Arylation (Protocol 1) start->c3_arylation carboxylic_acid 6-methoxy-1H-indole- 2-carboxylic acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling (Protocol 4) carboxylic_acid->amide_coupling amide_derivative Amide Derivatives amide_coupling->amide_derivative n_alkylated_ester N-Alkylated Ester n_alkylation->n_alkylated_ester anticancer_compound Anticancer Compound (e.g., Methyl 6-methoxy-3-(4-methoxyphenyl) -1H-indole-2-carboxylate) c3_arylation->anticancer_compound

Caption: Synthetic pathways from this compound.

tubulin_inhibition_pathway Indole_Derivative Indole-based Tubulin Inhibitor Tubulin_Binding Binds to Tubulin (e.g., Colchicine Site) Indole_Derivative->Tubulin_Binding Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin_Binding->Polymerization_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Polymerization_Inhibition->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for indole-based tubulin inhibitors.

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Methoxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a versatile and widely used method for the synthesis of indoles, a core heterocyclic motif in numerous natural products and pharmaceuticals. This application note provides a detailed experimental protocol for the synthesis of 6-methoxyindoles, which are important precursors for various biologically active compounds. The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[1][2][3] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction's outcome and yield. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and polyphosphoric acid.[1][2]

This document outlines the synthesis of a key precursor, 4-methoxyphenylhydrazine hydrochloride, and provides two detailed protocols for the synthesis of 6-methoxyindole derivatives: a complex fused indole (6-methoxy-1,2,3,4-tetrahydrocarbazole) and a simpler substituted indole (ethyl 6-methoxy-2-methylindole-3-carboxylate).

Key Reagents and Intermediates

A crucial starting material for the synthesis of 6-methoxyindoles is 4-methoxyphenylhydrazine, which is typically used as its more stable hydrochloride salt.

Synthesis of 4-Methoxyphenylhydrazine Hydrochloride

A common route to 4-methoxyphenylhydrazine hydrochloride involves the diazotization of p-anisidine followed by reduction.

Reaction Scheme:

p-Anisidine → (Diazotization) → 4-Methoxyphenyldiazonium chloride → (Reduction) → 4-Methoxyphenylhydrazine hydrochloride

Quantitative Data for Synthesis of 4-Methoxyphenylhydrazine Hydrochloride:

Reagent/ParameterMolar Ratio (relative to p-Anisidine)QuantityConditions
p-Anisidine11.0 eq-
Concentrated HCl~2.5-3.5Varies0-5 °C (diazotization)
Sodium Nitrite~1.11.1 eqAqueous solution, added dropwise
Stannous Chloride (SnCl₂)~2.12.1 eqIn concentrated HCl
Reaction Time-1-2 hoursDiazotization
Reaction Time-30-60 minutesReduction
Temperature-0-5 °CBoth steps
Yield-70-85%-

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

This protocol describes the synthesis of a fused 6-methoxyindole derivative from 4-methoxyphenylhydrazine hydrochloride and cyclohexanone, using acetic acid as a catalyst.[4][5]

Experimental Workflow:

fischer_synthesis_workflow_1 reagents 4-Methoxyphenyl- hydrazine HCl + Cyclohexanone + Acetic Acid reaction Reflux reagents->reaction Heat workup Pour into Water & Filter reaction->workup Cool purification Wash with Water & Dry workup->purification product 6-Methoxy-1,2,3,4- tetrahydrocarbazole purification->product

Caption: Workflow for the synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq), cyclohexanone (1.0 eq), and glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water to remove any remaining acid and salts. Dry the purified product in a desiccator or under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Protocol 1:

Reagent/ParameterMolar RatioQuantityConditions
4-Methoxyphenylhydrazine HCl11.0 eq-
Cyclohexanone11.0 eq-
Glacial Acetic Acid-Sufficient to dissolve reactantsSolvent and Catalyst
Reaction Temperature-Reflux (~118 °C)-
Reaction Time-1-2 hours-
Yield-75-85%-
Protocol 2: Synthesis of Ethyl 6-Methoxy-2-methylindole-3-carboxylate

This protocol outlines the synthesis of a simpler 6-methoxyindole derivative using ethyl acetoacetate as the carbonyl component. This reaction often benefits from a stronger acid catalyst like polyphosphoric acid (PPA).[6]

Experimental Workflow:

fischer_synthesis_workflow_2 reagents 4-Methoxyphenyl- hydrazine HCl + Ethyl Acetoacetate catalyst Polyphosphoric Acid (PPA) reagents->catalyst reaction Heat catalyst->reaction Mix workup Quench with Ice-Water & Neutralize reaction->workup Cool extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Ethyl 6-Methoxy-2- methylindole-3-carboxylate purification->product

Caption: Workflow for the synthesis of Ethyl 6-Methoxy-2-methylindole-3-carboxylate.

Methodology:

  • Hydrazone Formation (Optional Pre-step): In some cases, the hydrazone is pre-formed by reacting 4-methoxyphenylhydrazine with ethyl acetoacetate in a solvent like ethanol with a catalytic amount of acid. The isolated hydrazone is then used in the next step.

  • Reaction Setup: In a round-bottom flask, add polyphosphoric acid (PPA) and heat it to around 80-100 °C with stirring.

  • Reaction: To the hot PPA, add a mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.0 eq) portion-wise, ensuring the temperature does not rise uncontrollably. Stir the mixture at this temperature for 30-60 minutes.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until it is slightly alkaline. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[7][8][9][10]

Quantitative Data for Protocol 2:

Reagent/ParameterMolar RatioQuantityConditions
4-Methoxyphenylhydrazine HCl11.0 eq-
Ethyl Acetoacetate11.0 eq-
Polyphosphoric Acid (PPA)-Excess (as catalyst and solvent)-
Reaction Temperature-80-100 °C-
Reaction Time-30-60 minutes-
Yield-60-75%-

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps.[1][2]

fischer_mechanism cluster_0 Reaction Steps A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone Formation A->B H⁺ C Tautomerization to Enehydrazine B->C H⁺ D [3,3]-Sigmatropic Rearrangement C->D Heat E Rearomatization D->E -H⁺ F Cyclization E->F H⁺ G Elimination of Ammonia F->G -NH₃ H Indole Product G->H -H⁺

Caption: Generalized mechanism of the Fischer Indole Synthesis.

  • Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form an arylhydrazone.

  • Tautomerization: The arylhydrazone tautomerizes to the more reactive enehydrazine intermediate in the presence of an acid catalyst.

  • [2][2]-Sigmatropic Rearrangement: The enehydrazine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, to form a di-imine intermediate.

  • Rearomatization: The intermediate rearomatizes with the loss of a proton.

  • Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of an ammonia molecule to form the final indole ring system.

Conclusion

The Fischer indole synthesis remains a powerful and reliable method for the preparation of 6-methoxyindoles. The choice of the carbonyl compound and the reaction conditions, particularly the acid catalyst, can be tailored to achieve good yields of the desired products. The protocols provided here serve as a valuable guide for researchers in the synthesis of these important heterocyclic compounds for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Methyl 6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methoxy-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule makes it a key intermediate for the development of novel therapeutics. These application notes provide a detailed protocol for the large-scale synthesis and purification of this compound, primarily through the Fischer indole synthesis, a reliable and scalable method for indole ring formation.[1][2][3]

Synthetic Pathway Overview

The synthesis of this compound is achieved via a two-step process. The first step involves the formation of a hydrazone from 4-methoxyphenylhydrazine and methyl pyruvate. The resulting hydrazone is then cyclized under acidic conditions in the second step to yield the target indole derivative. This method is known as the Fischer indole synthesis.[1][2]

Synthesis_Workflow 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Methoxyphenylhydrazine->Hydrazone_Formation Methyl_Pyruvate Methyl Pyruvate Methyl_Pyruvate->Hydrazone_Formation Hydrazone_Intermediate Hydrazone Intermediate Hydrazone_Formation->Hydrazone_Intermediate Fischer_Indole_Synthesis Fischer Indole Synthesis Hydrazone_Intermediate->Fischer_Indole_Synthesis Crude_Product Crude Methyl 6-methoxy- 1H-indole-2-carboxylate Fischer_Indole_Synthesis->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure Methyl 6-methoxy- 1H-indole-2-carboxylate Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 2-((4-methoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate)

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
4-Methoxyphenylhydrazine hydrochloride174.63 g/mol 1.0174.6 g
Methyl pyruvate102.09 g/mol 1.1112.3 g (99 mL)
Sodium Acetate82.03 g/mol 1.298.4 g
Ethanol--1 L
Water--500 mL

Procedure:

  • To a 2 L round-bottom flask equipped with a mechanical stirrer, add 4-methoxyphenylhydrazine hydrochloride (174.6 g, 1.0 mol) and ethanol (1 L).

  • In a separate beaker, dissolve sodium acetate (98.4 g, 1.2 mol) in water (500 mL).

  • Add the sodium acetate solution to the stirred suspension of 4-methoxyphenylhydrazine hydrochloride in ethanol. Stir for 15 minutes to generate the free hydrazine base in situ.

  • Slowly add methyl pyruvate (112.3 g, 1.1 mol) to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate should be observed.

  • Cool the reaction mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 100 mL).

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield the hydrazone intermediate.

Expected Yield: 85-95%

Part 2: Large-Scale Synthesis of this compound

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)Volume/Mass
Methyl 2-((4-methoxyphenyl)hydrazono)propanoate222.24 g/mol 1.0222.2 g
Polyphosphoric acid (PPA)--~ 1 kg
Toluene--1 L
Saturated sodium bicarbonate solution--As needed
Brine--As needed
Anhydrous sodium sulfate--As needed

Procedure:

  • In a 3 L multi-necked flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (approx. 1 kg).

  • Heat the polyphosphoric acid to 80-90 °C with stirring.

  • Carefully add the dried hydrazone intermediate (222.2 g, 1.0 mol) in portions to the hot PPA over 30-45 minutes, ensuring the internal temperature does not exceed 100 °C.

  • After the addition is complete, stir the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice (approx. 3 kg) with vigorous stirring.

  • Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with toluene (3 x 500 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (200 mL) followed by brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Expected Yield: 70-85%

Purification Protocol

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Purification_Workflow Crude_Product Crude Product Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Cooling and Crystallization Hot_Filtration->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Purification workflow for the final product.

Materials:

SolventUse
EthanolPrimary recrystallization solvent
WaterAnti-solvent
HexaneWashing solvent

Procedure:

  • Transfer the crude product to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add water to the hot ethanolic solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to complete crystallization.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the crystals with a cold ethanol/water mixture and then with cold hexane to remove any remaining impurities.

  • Dry the purified crystals under vacuum at 50-60 °C to a constant weight.

Expected Purity: >98% Expected Recovery: 80-90%

Data Summary

Table 1: Synthesis and Purification Data

StepProductStarting MaterialYield (%)Purity (%)
Hydrazone FormationMethyl 2-((4-methoxyphenyl)hydrazono)propanoate4-Methoxyphenylhydrazine85-95>95
Fischer Indole SynthesisCrude this compoundHydrazone Intermediate70-85~90
PurificationPure this compoundCrude Product80-90 (recovery)>98

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 4-Methoxyphenylhydrazine hydrochloride is toxic and a potential sensitizer. Avoid inhalation and skin contact.

  • Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with extreme care. The addition of the hydrazone to hot PPA is exothermic and should be done cautiously.

  • Toluene is flammable and toxic. Avoid breathing vapors and contact with skin.

  • Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

References

protocol for hydrolysis of methyl 6-methoxy-1H-indole-2-carboxylate to its carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Hydrolysis of Methyl 6-methoxy-1H-indole-2-carboxylate to 6-methoxy-1H-indole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydrolysis of a methyl ester to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of drug development and medicinal chemistry, indole derivatives are of significant interest due to their wide range of biological activities. The conversion of this compound to 6-methoxy-1H-indole-2-carboxylic acid is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This protocol details a standard and reliable method for achieving this transformation via base-catalyzed hydrolysis (saponification).

Base-catalyzed hydrolysis is generally an irreversible process that proceeds to completion because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[1] Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the desired carboxylic acid.

Reaction Scheme

Experimental Protocol

This protocol is based on established methods for the hydrolysis of indole esters.[2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (a common ratio is 2:1 to 5:1 v/v).

  • Addition of Base: To the stirred solution, add sodium hydroxide or potassium hydroxide (2.0 - 4.0 eq) either as a solid or dissolved in a small amount of water.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. If desired, the methanol can be removed under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water.

  • Carefully acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 1M HCl. The carboxylic acid product should precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any remaining inorganic salts.

  • Drying: Dry the solid product, for instance, in a desiccator over a drying agent or in a vacuum oven at a low temperature.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Data Presentation

ParameterValue/ConditionNotes
Starting Material This compound-
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)2.0 - 4.0 equivalents
Solvent Methanol/WaterRatios can be adjusted for solubility, e.g., 2:1 to 5:1
Reaction Temperature 60 - 80 °C (Reflux)-
Reaction Time 2 - 6 hoursMonitor by TLC
Workup Acidification with 1M HCl to pH 2-3-
Product Isolation Filtration-
Purification Recrystallization (optional)e.g., Ethanol/Water

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification (Optional) start Dissolve Ester in MeOH/H₂O add_base Add NaOH or KOH start->add_base 1.0 eq Ester reflux Heat to Reflux (2-6h) add_base->reflux 2.0-4.0 eq Base cool Cool to RT reflux->cool acidify Acidify with 1M HCl (pH 2-3) cool->acidify precipitate Precipitation of Acid acidify->precipitate filter Filter Solid precipitate->filter wash Wash with Cold H₂O filter->wash dry Dry Product wash->dry recrystallize Recrystallize dry->recrystallize final_product Pure 6-methoxy-1H-indole-2-carboxylic acid dry->final_product If pure enough recrystallize->final_product

Caption: Workflow for the hydrolysis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle sodium hydroxide, potassium hydroxide, and hydrochloric acid with care as they are corrosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Avoid contact of reagents with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

Application Notes and Protocols for N-Alkylation of Indole-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated indole-2-carboxylate esters are pivotal structural motifs in a multitude of biologically active compounds and are considered "privileged scaffolds" in drug discovery. The strategic introduction of alkyl groups at the nitrogen atom of the indole ring can significantly modulate the pharmacological properties of the parent molecule. Consequently, the development of efficient and regioselective N-alkylation protocols is of paramount importance to researchers in medicinal chemistry and organic synthesis.

These application notes provide a detailed overview of established and contemporary methods for the N-alkylation of indole-2-carboxylate esters. The presence of the electron-withdrawing carboxylate group at the C2 position increases the acidity of the N-H bond, facilitating its deprotonation and subsequent alkylation.[1][2] This document outlines several key protocols, including classical alkylation with strong bases, the Mitsunobu reaction, and transition-metal-catalyzed methods, complete with detailed experimental procedures, tabulated data for easy comparison, and workflow visualizations.

General Considerations for N-Alkylation

Several factors critically influence the outcome of N-alkylation reactions of indole-2-carboxylates, primarily concerning yield and regioselectivity (N-alkylation vs. C3-alkylation).

  • Choice of Base: Strong, non-nucleophilic bases are typically employed to deprotonate the indole nitrogen, forming the highly nucleophilic indolate anion.[1] Sodium hydride (NaH) is a common choice, though other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH) are also effective, particularly under phase-transfer conditions.[3][4]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (CH₃CN) are preferred as they can solvate the cation of the base without interfering with the nucleophilic indolate.[1] The choice of solvent can also influence the N/C3 alkylation ratio; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1]

  • Alkylating Agent: A wide range of alkylating agents can be utilized, including alkyl halides (iodides, bromides, chlorides), tosylates, and carbonates.[5][6] The reactivity of the alkylating agent plays a role in the reaction rate and efficiency.

  • Reaction Temperature: Temperature can impact both the reaction rate and regioselectivity. In some cases, higher temperatures may favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][5]

Protocol 1: Classical N-Alkylation using Sodium Hydride

This method is one of the most widely used for the N-alkylation of indoles due to its high efficiency and reliability.[1][5] It involves the deprotonation of the indole nitrogen with sodium hydride (NaH) followed by the addition of an alkylating agent.

Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole-2-carboxylate ester (1.0 equivalent).

  • Dissolution: Dissolve the indole substrate in anhydrous DMF or THF to a concentration of approximately 0.1–0.5 M.[1]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1–1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30–60 minutes, or until hydrogen evolution ceases.[1]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0–1.2 equivalents) dropwise.

  • Reaction: The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Data Summary
EntryIndole SubstrateAlkylating AgentBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Ethyl indole-2-carboxylateBenzyl bromideNaH (1.2)DMFRT1295[5]
2Methyl indole-2-carboxylateAllyl bromideNaH (1.2)THFRT691[5]
3Ethyl indole-2-carboxylateEthyl iodideNaH (1.5)DMF80288[5]
4Methyl 5-bromo-indole-2-carboxylateIsopropyl iodideNaH (1.0)DMF501246 (N1) + 38 (N2)[7]

Visualization: Workflow for Classical N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Indole-2-carboxylate inert Inert Atmosphere (N2/Ar) start->inert dissolve Dissolve in Anhydrous Solvent (DMF/THF) cool_0c_1 Cool to 0°C dissolve->cool_0c_1 inert->dissolve add_base Add NaH (1.1-1.5 eq) cool_0c_1->add_base stir_rt Stir at RT (30-60 min) add_base->stir_rt cool_0c_2 Cool to 0°C stir_rt->cool_0c_2 add_alkyl Add Alkylating Agent cool_0c_2->add_alkyl react Stir at RT or Heat add_alkyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash, Dry, Concentrate extract->wash purify Column Chromatography wash->purify end End: N-Alkylated Product purify->end

Workflow for classical N-alkylation with NaH.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the N-alkylation of indoles using a primary or secondary alcohol.[8][9] This reaction proceeds via a redox condensation mechanism mediated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's chiral center.[9] The increased acidity of the indole N-H due to the C2-ester makes it a suitable pronucleophile for this transformation.[3]

Experimental Protocol
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the indole-2-carboxylate ester (1.0 equivalent), the desired alcohol (1.2–1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or precipitation may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by silica gel column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts and to isolate the N-alkylated product.

Data Summary
EntryIndole SubstrateAlcoholReagentsSolventTemp. (°C)Yield (%)Reference
1Methyl 5-bromo-1H-indazole-3-carboxylate¹n-PentanolPPh₃, DBAD50>90[7]
22-Chloro-1H-indole²2-(2-Hydroxyethyl)pyridinePPh₃, DEAD0 to RT85[8]
31H-IndoleVarious Alcoholsn-Bu₃P, TMADRT70-95[8]
49H-CarbazoleVarious AlcoholsMe₃P=CH(CN)RT80-98[8]

¹ Indazole is a related heterocycle, demonstrating the applicability of the method. ² 2-Chloro substitution also increases N-H acidity, similar to a C2-ester.

Visualization: Mitsunobu Reaction Workflow

G Indole Indole-2-carboxylate (Pronucleophile) Product N-Alkylated Indole Indole->Product + Oxyphosphonium (SN2 attack) Alcohol Alcohol (R-OH) Oxyphosphonium Oxyphosphonium Salt [R-O-PPh3+] Alcohol->Oxyphosphonium + Betaine PPh3 Triphenylphosphine (PPh3) Betaine Betaine Intermediate [PPh3+-DEAD-] PPh3->Betaine + DEAD DEAD Azodicarboxylate (DEAD/DIAD) Byproduct2 Hydrazide (DEAD-H2) Betaine->Byproduct2 Byproduct1 Triphenylphosphine Oxide (Ph3P=O) Oxyphosphonium->Byproduct1

Simplified mechanism of the Mitsunobu reaction.

Protocol 3: Transition-Metal-Catalyzed N-Arylation and N-Alkylation

While classically used for N-arylation, transition-metal catalysis, particularly with copper and palladium, offers powerful methods for forming C-N bonds.[10][11][12] These methods can be adapted for N-alkylation, often under milder conditions than classical approaches.

A. Copper-Catalyzed N-Alkylation with N-Tosylhydrazones

This method utilizes readily available N-tosylhydrazones (derived from aldehydes or ketones) as alkylating agents in a copper-catalyzed reductive cross-coupling reaction.[3]

  • Optimized Conditions: A typical reaction involves the indole substrate, N-tosylhydrazone (1.5 eq.), CuI (10 mol%), tri(p-tolyl)phosphine (10 mol%), and KOH (2.5 eq.) in dioxane, heated at 100 °C under an argon atmosphere.[3]

B. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of N-arylindole-2-carboxylates, the Buchwald-Hartwig amination is a highly effective method.[10][13] It involves the coupling of an indole with an aryl halide or triflate.

  • Typical Conditions: The reaction generally employs a palladium precursor (e.g., Pd₂(dba)₃), a bulky, electron-rich phosphine ligand, and a base such as NaOt-Bu or K₃PO₄ in a solvent like toluene or dioxane.[14]

Data Summary for Copper-Catalyzed N-Alkylation
EntryIndoleN-Tosylhydrazone derived fromYield (%) of N-alkylated productReference
1IndoleAcetophenone75[3]
2IndolePropiophenone81[3]
3Indole4-Methoxyacetophenone86[3]
4IndoleBenzaldehyde78[3]

Visualization: Factors in N- vs. C3-Alkylation

G Regioselectivity Control in Indole Alkylation cluster_factors Favorable Conditions Indolate Indolate Anion N_Alkylation N-Alkylation (Thermodynamic Product) Indolate->N_Alkylation Attack at N1 C3_Alkylation C3-Alkylation (Kinetic Product) Indolate->C3_Alkylation Attack at C3 Factor_N For N-Alkylation: - Polar aprotic solvent (e.g., DMF) - Higher temperature - C2-EWG (like -COOR) - Strong, bulky base Factor_N->N_Alkylation Factor_C3 For C3-Alkylation: - Less polar solvent - Lower temperature - Free Indole (not anion) Factor_C3->C3_Alkylation

Key factors influencing N- vs. C3-alkylation regioselectivity.

Troubleshooting

  • Low Yield: Can result from incomplete deprotonation, impure reagents (especially water contamination), or steric hindrance.[1] Ensure the use of a sufficiently strong base, anhydrous solvents, and consider increasing the reaction temperature or time.[1]

  • Predominant C3-Alkylation: This is often the kinetically favored pathway. To favor N-alkylation, ensure complete deprotonation to form the indolate anion, use a more polar solvent like DMF, and consider running the reaction at a higher temperature.[1][5] The presence of the C2-ester group already strongly favors N-alkylation by increasing the acidity of the N-H bond.[1]

  • No Reaction: Verify the activity of the base (e.g., NaH). Check the purity of the starting materials and the reactivity of the alkylating agent. For less reactive agents like alkyl chlorides, higher temperatures or a more reactive leaving group may be necessary.

References

The Strategic Application of Methoxy-Activated Indoles in the Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a prevalent scaffold in a vast array of natural products and pharmaceuticals, is often rendered more reactive and versatile through the strategic placement of activating groups. Among these, the methoxy group plays a pivotal role, enhancing the nucleophilicity of the indole ring and directing subsequent functionalization. This electron-donating substituent facilitates key bond-forming reactions, enabling the construction of complex molecular architectures found in numerous biologically active compounds.

These application notes provide detailed protocols and quantitative data for the synthesis of several notable natural products where methoxy-activated indoles are crucial intermediates. The methodologies outlined herein are based on established literature and serve as a practical guide for researchers in organic synthesis and drug discovery.

Synthesis of Melatonin (N-acetyl-5-methoxytryptamine)

Melatonin, a neurohormone regulating circadian rhythms, is a prime example of a natural product synthesized from a methoxy-activated indole precursor, 5-methoxytryptamine. The following protocol details a common synthetic route.

Experimental Protocol: Acetylation of 5-Methoxytryptamine

This procedure describes the final step in a common synthesis of melatonin, the N-acetylation of 5-methoxytryptamine.

Materials:

  • 5-Methoxytryptamine hydrochloride

  • Pyridine

  • Acetic anhydride

  • Ice

  • Dilute hydrochloric acid

  • Chloroform

  • Magnesium sulfate (MgSO₄)

  • Benzene

Procedure:

  • Dissolve 5-methoxytryptamine hydrochloride (1 g, 4.75 mmol) in pyridine (10 ml) and acetic anhydride (10 ml).

  • Keep the solution at 20 °C overnight.

  • Pour the solution onto ice and neutralize with dilute hydrochloric acid.

  • Extract the aqueous mixture with chloroform (2 x 25 ml).

  • Combine the organic extracts, wash with water, dry over MgSO₄, and evaporate to yield a liquid N,N-diacetyltryptamine derivative.

  • Pour the liquid into water (50 ml) and extract with chloroform (2 x 25 ml).

  • Combine the organic layers, wash with water (25 ml), dry over MgSO₄, and evaporate to dryness.

  • Crystallize the residual solid from benzene to afford melatonin.[1]

Quantitative Data
Starting MaterialProductYieldMelting PointReference
5-Methoxytryptamine hydrochlorideMelatonin819 mg (80%)116-118 °C[1]

Synthetic Workflow

G cluster_0 Melatonin Synthesis 5-Methoxytryptamine_HCl 5-Methoxytryptamine Hydrochloride Reaction Pyridine, Acetic Anhydride 5-Methoxytryptamine_HCl->Reaction Melatonin Melatonin Reaction->Melatonin

Caption: Synthetic route to Melatonin from 5-Methoxytryptamine.

Synthesis of Psilocin (4-Hydroxy-N,N-dimethyltryptamine)

Psilocin, a psychoactive compound found in certain mushrooms, can be synthesized from a 4-hydroxyindole precursor, which is often prepared from a methoxy-substituted indole that is later deprotected. The Speeter-Anthony tryptamine synthesis is a classic route.

Experimental Protocol: Synthesis of Psilocin from 4-Hydroxyindole

This protocol outlines the final steps for the synthesis of psilocin starting from 4-hydroxyindole.

Materials:

  • 4-Hydroxyindole

  • Oxalyl chloride

  • Dimethylamine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous ether

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Acylation: To a solution of 4-hydroxyindole in anhydrous ether, add oxalyl chloride dropwise at 0 °C to form the indolylglyoxylyl chloride.

  • Amidation: React the resulting indolylglyoxylyl chloride with a solution of dimethylamine in THF to yield 4-hydroxy-N,N-dimethyl-indolylglyoxylamide.

  • Reduction: Reduce the glyoxylamide with lithium aluminum hydride in refluxing THF to obtain psilocin.

Quantitative Data
Starting MaterialIntermediateFinal ProductOverall YieldReference
4-Hydroxyindole4-Hydroxy-N,N-dimethyl-indolylglyoxylamidePsilocinNot specified in detailGeneral procedure

Synthetic Workflow

G cluster_1 Psilocin Synthesis 4-Hydroxyindole 4-Hydroxyindole Acylation 1. Oxalyl chloride 2. Dimethylamine 4-Hydroxyindole->Acylation Intermediate 4-Hydroxy-N,N-dimethyl- indolylglyoxylamide Acylation->Intermediate Reduction LiAlH4 Intermediate->Reduction Psilocin Psilocin Reduction->Psilocin

Caption: Speeter-Anthony synthesis of Psilocin.

Total Synthesis of (±)-Vindoline

Vindoline is a complex indole alkaloid and a key component of the anticancer drugs vinblastine and vincristine. Its synthesis is a significant challenge in organic chemistry, and several routes utilize a methoxy-substituted indole as a starting point. The Boger synthesis is a notable example that employs a powerful intramolecular [4+2]/[3+2] cycloaddition cascade.

Experimental Protocol: Key Cycloaddition Cascade in Vindoline Synthesis

This protocol describes the pivotal cycloaddition reaction that forms the core of the vindoline skeleton from a methoxyindole-containing precursor.

Materials:

  • 1,3,4-Oxadiazole precursor tethered to a 6-methoxy-N-methyl-indole

  • Triisopropylbenzene (TIPB) or o-dichlorobenzene

Procedure:

  • Dissolve the 1,3,4-oxadiazole precursor in a high-boiling, inert solvent such as triisopropylbenzene (TIPB) or o-dichlorobenzene.

  • Heat the reaction mixture to a high temperature (typically >200 °C) to initiate the intramolecular [4+2] cycloaddition of the oxadiazole with the tethered dienophile.

  • The initial cycloadduct spontaneously loses nitrogen gas to form a carbonyl ylide intermediate.

  • This intermediate undergoes a subsequent intramolecular [3+2] cycloaddition with the tethered 6-methoxyindole to form the pentacyclic core of vindoline.

  • After cooling, the product is isolated and purified by chromatography.

Quantitative Data
Reaction TypeKey IntermediateProduct of CascadeYieldReference
[4+2]/[3+2] Cycloaddition CascadeMethoxyindole-tethered 1,3,4-oxadiazolePentacyclic vindoline coreVaries with substrate[2]

Synthetic Workflow

G cluster_2 Vindoline Synthesis Core Formation Precursor Methoxyindole-tethered 1,3,4-Oxadiazole Heat Heat (Δ) Precursor->Heat Int1 [4+2] Cycloaddition (Diels-Alder) Heat->Int1 Int2 Nitrogen Extrusion (-N2) Int1->Int2 Int3 Carbonyl Ylide Intermediate Int2->Int3 Int4 [3+2] Cycloaddition Int3->Int4 Vindoline_Core Pentacyclic Vindoline Core Int4->Vindoline_Core G cluster_3 Strychnine Synthesis - Indole Formation Reactants Phenylhydrazine + Acetoveratrone Catalyst Polyphosphoric Acid Reactants->Catalyst Hydrazone Phenylhydrazone Intermediate Catalyst->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product 2-Veratrylindole Cyclization->Product

References

In Vitro Biological Assays for Indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a selection of common in vitro biological assays to evaluate the therapeutic potential of indole derivatives. The focus is on anticancer, antimicrobial, and neuroprotective activities, which are prominent areas of investigation for this versatile heterocyclic scaffold.

Anticancer Activity: Cell Viability and Proliferation Assays

A primary step in anticancer drug discovery is to assess the cytotoxic effects of test compounds on cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.

MTT Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Application Note: The MTT assay is a robust and high-throughput method to screen the cytotoxic potential of indole derivatives against various cancer cell lines. It allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter to quantify the potency of a compound.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

Indole DerivativeCancer Cell LineIC50 (µM)Reference
2-phenylindole derivative 4kB16F10 (Murine Melanoma)23.81[1]
2-phenylindole derivative 4jMDA-MB-231 (Human Breast Cancer)16.18[1]
Indole-based Tyrphostin 2aMCF-7 (Human Breast Carcinoma)<1.5[2]
Indole-based Tyrphostin 2bHCT-116 (Human Colon Carcinoma)<0.5[2]
Oxindole Conjugate 6hHeLa (Human Cervical Cancer)8.39[3]

Signaling Pathway:

Many anticancer indole derivatives exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.[4][5][6]

PI3K_Akt_mTOR_Pathway Indole_Derivatives Indole Derivatives PI3K PI3K Indole_Derivatives->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Broth_Microdilution_Workflow Start Start Prep_Dilutions Prepare Serial Dilutions of Indole Derivative Start->Prep_Dilutions Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Dilutions->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End Nrf2_ARE_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Indole_Derivatives Indole Derivatives Keap1 Keap1 Indole_Derivatives->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

References

Application Notes and Protocols: Methyl 6-Methoxy-1H-indole-2-carboxylate as a Versatile Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-methoxy-1H-indole-2-carboxylate is a valuable and versatile heterocyclic building block in the synthesis of a wide range of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and approved pharmaceuticals. The presence of a methoxy group at the 6-position significantly influences the molecule's electronic properties and metabolic stability, often enhancing the pharmacological profile of its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent elaboration into a bioactive indole-2-carboxamide targeting mycobacterial infections.

Therapeutic Potential of 6-Methoxy-1H-indole-2-carboxamide Derivatives

Derivatives of 6-methoxy-1H-indole-2-carboxamide have shown significant promise in various therapeutic areas. A notable application is in the development of novel antibacterial agents, particularly against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. These compounds have been shown to target essential cellular processes in mycobacteria, such as the transport of mycolic acids, which are crucial components of the bacterial cell wall. The inhibition of the mycolic acid transporter MmpL3 is a key mechanism of action for a class of indole-2-carboxamides, leading to potent bactericidal activity.[1]

Synthesis of a Bioactive 6-Methoxy-1H-indole-2-carboxamide

The following sections detail a three-step synthetic route to a representative bioactive N-cyclooctyl-6-methoxy-1H-indole-2-carboxamide, a potent inhibitor of MmpL3. The synthesis commences with the preparation of the key intermediate, this compound, via the Fischer indole synthesis. This is followed by saponification to the corresponding carboxylic acid and subsequent amide coupling with cyclooctylamine.

Experimental Protocols

Step 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate using the Fischer indole synthesis from 4-methoxyphenylhydrazine hydrochloride and methyl pyruvate.

  • Materials:

    • 4-Methoxyphenylhydrazine hydrochloride

    • Methyl pyruvate

    • Polyphosphoric acid (PPA)

    • Ethanol

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add methyl pyruvate (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to form the phenylhydrazone intermediate.

    • Remove the ethanol under reduced pressure.

    • To the resulting residue, add polyphosphoric acid (10 eq by weight) and heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Step 2: Synthesis of 6-Methoxy-1H-indole-2-carboxylic acid

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add lithium hydroxide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M HCl, which will cause the product to precipitate.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield 6-methoxy-1H-indole-2-carboxylic acid as a solid.

Step 3: Synthesis of N-Cyclooctyl-6-methoxy-1H-indole-2-carboxamide

This protocol describes the amide coupling of 6-methoxy-1H-indole-2-carboxylic acid with cyclooctylamine.

  • Materials:

    • 6-Methoxy-1H-indole-2-carboxylic acid

    • Cyclooctylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 6-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add cyclooctylamine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford N-cyclooctyl-6-methoxy-1H-indole-2-carboxamide.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of N-Cyclooctyl-6-methoxy-1H-indole-2-carboxamide

StepProductStarting Material(s)Molecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1This compound4-Methoxyphenylhydrazine hydrochloride, Methyl pyruvateC₁₁H₁₁NO₃205.2165-75>98
26-Methoxy-1H-indole-2-carboxylic acidThis compoundC₁₀H₉NO₃191.1890-98>98
3N-Cyclooctyl-6-methoxy-1H-indole-2-carboxamide6-Methoxy-1H-indole-2-carboxylic acid, CyclooctylamineC₁₈H₂₄N₂O₂300.4070-85>99

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Saponification cluster_step3 Step 3: Amide Coupling 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine + Methyl Pyruvate Indole_Ester This compound 4-Methoxyphenylhydrazine->Indole_Ester PPA, 80-90°C Carboxylic_Acid 6-Methoxy-1H-indole-2-carboxylic acid Indole_Ester->Carboxylic_Acid LiOH, THF/H₂O Final_Product N-Cyclooctyl-6-methoxy-1H-indole-2-carboxamide Carboxylic_Acid->Final_Product EDC, HOBt, DIPEA Amine Cyclooctylamine Amine->Final_Product

Caption: Synthetic workflow for N-cyclooctyl-6-methoxy-1H-indole-2-carboxamide.

Signaling Pathway: Inhibition of MmpL3 and Mycolic Acid Transport

The bioactive N-cyclooctyl-6-methoxy-1H-indole-2-carboxamide targets the MmpL3 transporter in mycobacteria. MmpL3 is essential for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasmic space. Inhibition of MmpL3 disrupts the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, which are critical components of the mycobacterial cell wall. This disruption leads to a loss of cell wall integrity and ultimately bacterial death.

MmpL3_Inhibition_Pathway cluster_cell Mycobacterial Cell Cytoplasm Cytoplasm Periplasm Periplasm Cell_Wall Cell Wall TMM_Synthase TMM Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM produces MmpL3 MmpL3 Transporter TMM->MmpL3 transported by TDM_AG_Synthase TDM and Mycolyl-AG Synthesis MmpL3->TDM_AG_Synthase delivers TMM for Cell_Wall_Integrity Cell Wall Integrity TDM_AG_Synthase->Cell_Wall_Integrity maintains Bacterial_Death Bacterial Death Cell_Wall_Integrity->Bacterial_Death prevention of Indole_Carboxamide N-Cyclooctyl-6-methoxy-1H-indole-2-carboxamide Indole_Carboxamide->MmpL3 inhibits

Caption: Mechanism of action of N-cyclooctyl-6-methoxy-1H-indole-2-carboxamide.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of novel anticancer agents derived from the indole-2-carboxamide scaffold. This class of compounds has demonstrated significant potential in targeting various cancer cell lines through the inhibition of key signaling pathways and induction of apoptosis.

Introduction

Indole-2-carboxamides represent a promising class of heterocyclic compounds in the field of oncology. Their structural versatility allows for modifications that can lead to potent and selective inhibition of cancer-specific molecular targets. Research has shown that derivatives of this scaffold can exhibit significant cytotoxic effects against a range of cancer cell lines by targeting crucial proteins involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][2] The mechanism of action often involves the induction of cell cycle arrest, typically at the G2/M phase, and the activation of apoptotic pathways.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various indole-2-carboxamide derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key parameters to quantify the potency of these compounds.

Table 1: Cytotoxic Activity of Thiazolyl-Indole-2-Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6i MCF-7 (Breast)6.10 ± 0.4[1][3]
6v MCF-7 (Breast)6.49 ± 0.3[1][3]
6a Various37.25–65.37[1]

Table 2: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

CompoundCancer Cell LineGI50 (nM)Reference
IV Various104[4]
Va-o Various26 - 86[4]

Table 3: Kinase Inhibitory Activity of Selected Indole-2-Carboxamide Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Va EGFR71 ± 06[4]
Va, Ve, Vf, Vg, Vh BRAFV600E77 - 107[4]
3 EGFR18[4]
3 VEGFR-245[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of indole-2-carboxamide derivatives.

Chemical Synthesis

Protocol 3.1.1: General Synthesis of N-Substituted Indole-2-Carboxamides via Amide Coupling

This protocol describes a general method for the synthesis of indole-2-carboxamides by coupling an indole-2-carboxylic acid with a primary or secondary amine using a coupling reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[4]

Materials:

  • Appropriate indole-2-carboxylic acid

  • Desired amine

  • BOP reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve the indole-2-carboxylic acid (1.0 eq) in DCM.

  • Add BOP reagent (1.5 eq) and DIPEA (2.0 eq) to the solution.[4]

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.[4]

  • Add the desired amine (1.2 eq) to the reaction mixture.[4]

  • Continue stirring the reaction mixture overnight at room temperature.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted indole-2-carboxamide.

In Vitro Biological Assays

Protocol 3.2.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Indole-2-carboxamide test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3.2.2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (using Annexin V-FITC) and loss of membrane integrity (using Propidium Iodide, PI).

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at various concentrations for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3.2.3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with test compounds as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental processes are crucial for understanding the development of these anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) s1 Indole-2-Carboxylic Acid + Amine s2 Amide Coupling (e.g., BOP reagent) s1->s2 s3 Purification & Characterization (Chromatography, NMR, MS) s2->s3 iv1 Cytotoxicity Screening (MTT Assay) s3->iv1 Test Compounds iv2 Mechanism of Action Studies iv1->iv2 iv3 Apoptosis Assay (Annexin V/PI) iv2->iv3 iv4 Cell Cycle Analysis iv2->iv4 iv5 Kinase Inhibition Assays (EGFR, CDK2, etc.) iv2->iv5 inv1 Xenograft Mouse Model iv2->inv1 Lead Compounds inv2 Toxicity & Efficacy Evaluation inv1->inv2

Caption: Experimental workflow for developing indole-2-carboxamide anticancer agents.

signaling_pathway Indole Indole-2-Carboxamide Derivatives EGFR EGFR/HER2 Indole->EGFR inhibits CDK2 CDK2 Indole->CDK2 inhibits Akt Akt/mTOR Indole->Akt inhibits Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Indole->Bax activates Proliferation Cell Proliferation & Survival EGFR->Proliferation CDK2->Proliferation G2M_Arrest G2/M Cell Cycle Arrest CDK2->G2M_Arrest NFkB NF-κB Akt->NFkB NFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Key signaling pathways targeted by indole-2-carboxamide derivatives.

apoptosis_pathway Indole Indole-2-Carboxamide Derivatives p53 p53 Indole->p53 upregulates Bcl2 Bcl-2 Indole->Bcl2 downregulates Bax Bax p53->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax CytochromeC Cytochrome C Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by indole-2-carboxamides.[5]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common side reactions and other issues encountered during various indole synthesis methods.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for preparing indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3] However, various side reactions can lead to low yields or the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer indole synthesis failing or resulting in a low yield?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors:

  • Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[1][4][5] This is a known challenge in the synthesis of 3-aminoindoles.[1][5]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized empirically.[1][6]

  • Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[1]

Q2: I am observing significant formation of tar and polymeric byproducts. What is the cause and how can I prevent it?

A2: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers. To mitigate this, consider the following:

  • Optimize Temperature: High temperatures can promote tar formation. Try running the reaction at a lower temperature for a longer period.

  • Choice of Acid: A less harsh acid catalyst might be beneficial. For example, if using polyphosphoric acid (PPA), ensure it is not used at excessively high temperatures.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes provide rapid and efficient heating, reducing reaction times and minimizing byproduct formation.

Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A3: The use of unsymmetrical ketones can lead to the formation of two different regioisomeric indoles.[7] The regioselectivity can be influenced by the nature of the substituents on the ketone, the acid catalyst used, and the reaction conditions. It is often necessary to perform a systematic optimization of these parameters to favor the desired isomer.

Q4: Can the parent, unsubstituted indole be synthesized using the Fischer method?

A4: The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[1][6] A common and more reliable alternative is to use pyruvic acid as the carbonyl compound to form indole-2-carboxylic acid, which can then be decarboxylated to yield the unsubstituted indole.[1][6]

Troubleshooting Workflow

Fischer_Troubleshooting start Low Yield or No Product check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Optimize Reaction Conditions start->check_conditions check_catalyst Vary Acid Catalyst start->check_catalyst side_reactions Identify Side Products (TLC, LC-MS) check_conditions->side_reactions nn_cleavage N-N Bond Cleavage (e.g., aniline formation) side_reactions->nn_cleavage polymerization Tar/Polymer Formation side_reactions->polymerization regioisomers Mixture of Regioisomers side_reactions->regioisomers adjust_temp Lower Temperature polymerization->adjust_temp change_acid Use Milder Acid polymerization->change_acid modify_ketone Modify Ketone Substituents regioisomers->modify_ketone

Caption: A flowchart for troubleshooting low yields in the Fischer indole synthesis.

Experimental Protocol: General Procedure for Fischer Indole Synthesis
  • Preparation of the Phenylhydrazone (Optional, can be formed in situ):

    • In a suitable flask, dissolve the ketone or aldehyde (1.0 eq.) in a minimal amount of ethanol or acetic acid.

    • Add the arylhydrazine (1.0 eq.) dropwise with stirring.

    • The phenylhydrazone may precipitate upon formation or after gentle warming followed by cooling. Isolate by filtration if desired.[2]

  • Indolization:

    • To the phenylhydrazone (or the in situ mixture), add the acid catalyst (e.g., polyphosphoric acid, a solution of H₂SO₄ in ethanol, or ZnCl₂).

    • Heat the reaction mixture, typically between 80-180 °C, and monitor the progress by TLC. Reaction times can vary from a few minutes to several hours.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.

    • Neutralize the acid with a suitable base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis produces 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[8][9] This reaction is known for often requiring harsh conditions and can suffer from low yields and lack of regioselectivity.[1][8]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Möhlau synthesis is giving a low yield. What are the common causes?

A1: Low yields are a frequent issue with this synthesis and can be attributed to the harsh reaction conditions, which can lead to reactant and product decomposition.[1] The reaction is also highly substrate-dependent.[8]

Q2: I am obtaining a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a significant challenge in the Bischler-Möhlau synthesis, especially with substituted anilines.[8] The reaction can proceed through different mechanistic pathways, leading to different isomers.[8] The regiochemical outcome is influenced by the position of substituents on the aniline ring and the reaction conditions. Computational studies have been used to predict the favored pathway.[8]

Q3: Are there milder alternatives to the classical Bischler-Möhlau conditions?

A3: Yes, modifications to the classical procedure have been developed to improve yields and reduce the harshness of the reaction conditions. One such modification involves the use of microwave irradiation, which can significantly shorten reaction times and improve yields.[10]

Reaction Mechanism and Competing Pathways

Bischler_Mohlau_Mechanism cluster_pathwayA Pathway A (Direct Cyclization) cluster_pathwayB Pathway B (Rearrangement) A1 α-Anilino Ketone A2 Enamine Intermediate A1->A2 Tautomerization A3 3-Aryl Indole A2->A3 Cyclization B1 α-Anilino Ketone B2 Imine Intermediate (from second aniline molecule) B1->B2 Condensation B3 2-Aryl Indole B2->B3 Cyclization & Rearomatization start α-Bromoacetophenone + Aniline start->A1 start->B1

Caption: Competing mechanistic pathways in the Bischler-Möhlau indole synthesis.

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
  • Reactant Preparation: In an open microwave-safe vessel, mix the desired aniline (2.0 mmol) and the α-bromoacetophenone (1.0 mmol).[2][10]

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.[2][10]

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[2][10]

  • Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent and purify the resulting 2-arylindole using column chromatography.

Reissert Indole Synthesis

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the critical factors for a successful Reissert synthesis?

A1: The success of the initial condensation step is highly dependent on the choice of base. Potassium ethoxide has been shown to give better results than sodium ethoxide.[11] The subsequent reductive cyclization requires an effective reducing agent, with zinc in acetic acid being commonly employed.[11][12]

Q2: My reduction step is not working efficiently, or I am getting side products. What should I consider?

A2: The reduction of the nitro group is a crucial step. If standard conditions (e.g., Zn/acetic acid) are not effective, other reducing agents such as tin(II) chloride or catalytic hydrogenation can be explored. In some cases, the reduction conditions can lead to the formation of quinolones as side products.[13]

Q3: Is the decarboxylation step always necessary?

A3: No, the indole-2-carboxylic acid is a stable product and can be isolated. Decarboxylation is performed if the 2-unsubstituted indole is the desired final product and is typically achieved by heating the indole-2-carboxylic acid.[11][12]

Reaction Pathway

Reissert_Pathway start o-Nitrotoluene + Diethyl Oxalate intermediate1 Ethyl o-Nitrophenylpyruvate start->intermediate1 Base (e.g., KOEt) intermediate2 Indole-2-carboxylic Acid intermediate1->intermediate2 Reduction (e.g., Zn/AcOH) product Indole intermediate2->product Heat (Decarboxylation)

Caption: Reaction pathway of the Reissert indole synthesis.

Experimental Protocol: General Procedure for Reissert Indole Synthesis
  • Condensation: In a flame-dried flask under an inert atmosphere, prepare a solution of potassium ethoxide in absolute ethanol. Add the o-nitrotoluene (1.0 eq.) followed by diethyl oxalate (1.1 eq.). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up of Condensation: Carefully pour the reaction mixture into a mixture of ice and dilute acid (e.g., H₂SO₄). Extract the product, ethyl o-nitrophenylpyruvate, with an organic solvent. Wash, dry, and concentrate the organic layer.

  • Reductive Cyclization: Dissolve the crude ethyl o-nitrophenylpyruvate in glacial acetic acid. Add zinc dust portion-wise with stirring. The reaction is exothermic and may require cooling. After the addition is complete, heat the mixture if necessary to drive the reaction to completion.

  • Isolation of Indole-2-carboxylic Acid: Filter the hot reaction mixture to remove excess zinc. Upon cooling, the indole-2-carboxylic acid may crystallize. Collect the product by filtration.

  • Decarboxylation (Optional): Heat the isolated indole-2-carboxylic acid above its melting point until gas evolution ceases. The crude indole can then be purified by distillation, sublimation, or chromatography.

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a reaction between a benzoquinone and a β-aminocrotonic ester to form 5-hydroxyindole derivatives.[14][15]

Frequently Asked Questions (FAQs)

Q1: Instead of the expected 5-hydroxyindole, my main product is a 5-hydroxybenzofuran. Why does this happen?

A1: The formation of 5-hydroxybenzofurans is a well-known and common alternative reaction pathway in the Nenitzescu synthesis.[16][17] The reaction outcome is highly dependent on the specific structures of the starting enamine and benzoquinone, as well as the reaction conditions (solvent, catalyst).[16][17]

Q2: My reaction is giving a low yield due to the polymerization of the benzoquinone. How can I avoid this?

A2: Benzoquinone is prone to polymerization, especially under harsh conditions. Using a slight excess (20-60%) of the benzoquinone can help drive the reaction to completion without significant polymerization.[14] Running the reaction at or near room temperature can also minimize this side reaction.[14]

Q3: I have isolated a product with a completely unexpected structure. Is this common?

A3: Yes, the Nenitzescu reaction is known to produce unusual structures under certain conditions. For instance, the formation of pyrrole-azepine hybrids and pyrrolo[2,3-f]indoles has been reported.[16][18] The formation of these unexpected products highlights the complexity of the reaction mechanism.

Competing Pathways in Nenitzescu Synthesis

Nenitzescu_Pathways cluster_indole Indole Formation cluster_benzofuran Benzofuran Formation start Enamine + 1,4-Benzoquinone intermediate Michael Adduct start->intermediate indole_path1 Oxidation intermediate->indole_path1 benzofuran_path1 Protonation intermediate->benzofuran_path1 indole_path2 Cyclization indole_path1->indole_path2 product_indole 5-Hydroxyindole indole_path2->product_indole benzofuran_path2 Cyclization & Amine Elimination benzofuran_path1->benzofuran_path2 product_benzofuran 5-Hydroxybenzofuran benzofuran_path2->product_benzofuran

Caption: Divergent reaction pathways in the Nenitzescu indole synthesis.

Experimental Protocol: Classical Nenitzescu Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 1,4-benzoquinone (1.0 eq.) in a polar solvent such as acetone or acetic acid.[19]

  • Addition of Enamine: To the stirred solution, add the ethyl 3-aminocrotonate (1.0-1.2 eq.).[19]

  • Reaction Conditions: The reaction can be run at room temperature or with heating, depending on the reactivity of the substrates. Monitor the reaction progress by TLC. Reaction times can range from a few hours to overnight.[14][19]

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a 5% sodium bicarbonate solution, followed by brine.[19]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[19]

Madelung Indole Synthesis

The Madelung synthesis is the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles.[20]

Frequently Asked Questions (FAQs)

Q1: The classical Madelung synthesis requires very high temperatures and strong bases. Are there milder alternatives?

A1: Yes, modern variations of the Madelung synthesis have been developed that proceed under much milder conditions. The use of organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like THF can allow the reaction to occur at temperatures ranging from -20 to 25 °C.[20] A recently developed method uses a LiN(SiMe₃)₂/CsF system for a tandem synthesis at 110 °C.[21]

Q2: What are the common side reactions in the Madelung synthesis?

A2: The high temperatures and strongly basic conditions of the classical Madelung synthesis can lead to decomposition of the starting materials and products. The scope of the classical reaction is often limited to the preparation of simple, robust indoles.[7]

Q3: How can I improve the yield of my Madelung synthesis?

A3: Employing one of the modern, milder protocols is the most effective way to improve yields and broaden the substrate scope. The introduction of electron-withdrawing groups on the acyl portion of the starting material can also facilitate the cyclization.

General Reaction Scheme

Madelung_Scheme start N-Acyl-o-toluidine intermediate Dianion Intermediate start->intermediate Strong Base (e.g., n-BuLi) product Indole intermediate->product Intramolecular Cyclization & Aromatization

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is known to be sensitive to temperature and the strength of the acid used.[1][2] In the Bischler-Möhlau synthesis, harsh reaction conditions are often a cause for poor yields.[1][3]

To address low yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[1][4]

  • Protecting Groups: Utilize protecting groups for sensitive functional groups on your starting materials. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]

  • Choice of Synthetic Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]

Q2: I am observing significant side product formation. What are the likely side reactions?

Side product formation is a common issue in many indole syntheses. For example, in the Fischer indole synthesis, common side reactions can include:

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1][2][5]

  • N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1] This can generate byproducts like aniline.[5]

  • Friedel-Crafts Products: The use of strong acids can lead to undesired electrophilic aromatic substitution reactions.[2][5]

Q3: I am struggling with the purification of my crude indole product. What are some effective methods?

The purification of indole derivatives can be challenging due to the presence of closely related impurities.[1][5] Effective purification methods include:

  • Column Chromatography: This is a widely used method. The choice of the solvent system is critical for good separation.[1] For basic indole compounds, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to the mobile phase can prevent streaking on the TLC plate.[6] Conversely, for acidic indoles, adding a small amount of acetic acid or formic acid (0.1-2.0%) can improve separation.[6] If silica gel causes decomposition, consider using alumina or reverse-phase chromatography.[7][8]

  • Recrystallization: This can be a highly effective method for obtaining high-purity solid indoles, although it may lead to lower recovery.[1][7]

  • Acid-Base Extraction: This technique can be used to separate the weakly acidic indole from non-acidic impurities. However, caution is necessary as some indoles are sensitive to strong acids or bases.[4]

Troubleshooting Guides

Fischer Indole Synthesis

Issue: Low Yield or No Product Formation

The Fischer indole synthesis is a robust method but can be sensitive to various factors.

Troubleshooting Workflow: Low Yield in Fischer Synthesis

G start Low or No Indole Product check_purity Check Purity of Starting Materials start->check_purity impure Impurities Detected check_purity->impure check_catalyst Review Acid Catalyst (Type and Concentration) catalyst_issue Inappropriate Catalyst check_catalyst->catalyst_issue check_temp Evaluate Reaction Temperature temp_issue Suboptimal Temperature check_temp->temp_issue check_substituents Analyze Substituent Effects substituent_issue Unfavorable Substituents check_substituents->substituent_issue impure->check_catalyst No purify_sm Purify Starting Materials impure->purify_sm Yes catalyst_issue->check_temp No optimize_catalyst Screen Different Acids (Brønsted vs. Lewis) and Concentrations catalyst_issue->optimize_catalyst Yes temp_issue->check_substituents No optimize_temp Systematically Vary Temperature temp_issue->optimize_temp Yes protecting_groups Consider Protecting Groups or an Alternative Synthesis substituent_issue->protecting_groups Yes

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

  • Possible Cause: Purity of Starting Materials

    • Solution: Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can lead to side reactions.[1][4]

  • Possible Cause: Inappropriate Acid Catalyst

    • Solution: The choice and concentration of the acid catalyst are critical.[7] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[7] For less reactive substrates, polyphosphoric acid (PPA) can be effective.[7]

  • Possible Cause: Sub-optimal Temperature

    • Solution: High temperatures can cause tar formation, while low temperatures may result in an incomplete reaction.[7] The optimal temperature is substrate-dependent and should be determined empirically. Microwave-assisted synthesis can sometimes offer improved yields in shorter reaction times.[7]

  • Possible Cause: Substituent Effects

    • Solution: Electron-donating groups on the carbonyl compound can favor N-N bond cleavage over the desired cyclization.[1][9] In such cases, consider using milder reaction conditions or alternative synthetic routes.[7]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck)

Issue: Low Yield or Reaction Failure in Suzuki/Heck Coupling

Palladium-catalyzed cross-coupling reactions are powerful for forming C-C bonds in indole synthesis but can be sensitive to reaction conditions.

Optimization Parameters for Suzuki and Heck Reactions

ParameterSuzuki CouplingHeck CouplingTroubleshooting Considerations
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with ligands (e.g., SPhos)Pd(OAc)₂, Na₂PdCl₄ with ligands (e.g., TXPTS, sSPhos)Catalyst loading and the choice of ligand are crucial and often need to be optimized.[10][11][12][13]
Base K₃PO₄, Na₂CO₃, Cs₂CO₃Na₂CO₃, DIPEAThe choice and concentration of the base can significantly impact the reaction outcome.[10][11][13][14]
Solvent Toluene, MeCN/H₂O, WaterCH₃CN/H₂O, DMFThe solvent system can affect solubility and reaction rates. Aqueous conditions are often explored for greener synthesis.[10][11][12][13]
Temperature Room temperature to reflux30-35°C to refluxTemperature needs to be optimized to ensure reaction completion without decomposition.[10][11]
Substrate Bromo- or iodoindoles, indole boronic acidsBromo- or iodoindoles, halo-tryptophansThe nature of the halide and the coupling partner influences reactivity. Protecting the indole N-H may be necessary, although unprotected methods are being developed.[10][11]

Experimental Protocols

General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation (Optional separate step): In a round-bottom flask, dissolve the arylhydrazine and the aldehyde or ketone in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature until the hydrazone precipitates or TLC analysis indicates complete formation. The hydrazone can be isolated by filtration.

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture containing the hydrazone (or to the in-situ generated hydrazone).[5]

  • Heating: Heat the mixture, often under reflux, for several hours (typically 2-4 hours), monitoring the reaction progress by TLC or LC-MS.[5] The optimal temperature and time depend on the specific substrates and catalyst used.[5]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[5]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

General Procedure for Suzuki-Miyaura Coupling of an Unprotected Indole

This protocol is based on the development of Suzuki-Miyaura cross-coupling reactions for unprotected indoles.[10]

  • Reaction Setup: To a reaction vessel, add the halo-indole, the boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (if necessary), and a base (e.g., K₃PO₄).

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of MeCN and H₂O).[13]

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (which can range from room temperature to reflux) for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the residue by column chromatography.

Experimental Workflow for Indole Synthesis via Suzuki Coupling

G start Start setup Combine Halo-indole, Boronic Acid, Catalyst, Base, and Solvent start->setup reaction Heat and Stir (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up and Extraction reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification end Isolated Indole Derivative purification->end

Caption: General experimental workflow for Suzuki coupling in indole synthesis.

References

Technical Support Center: Purification of Indole-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with indole-2-carboxylate esters. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Troubleshooting Guide

Researchers often face challenges such as product discoloration, low yields, and persistent impurities during the purification of indole-2-carboxylate esters. The following table summarizes common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product Discoloration (Yellow, Brown, or Pink) 1. Residual acidic or basic impurities from the synthesis. 2. Air oxidation of the indole ring, especially if electron-donating groups are present. 3. Thermal decomposition during solvent evaporation at high temperatures. 4. Presence of colored byproducts from the synthesis (e.g., from nitration reactions).[1]1. Ensure complete neutralization and washing during the work-up. 2. Perform purification steps under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use a rotary evaporator at a moderate temperature to remove solvents. 4. Treat a solution of the crude product with activated charcoal. 5. Recrystallize the product from a suitable solvent system.
Low Recovery Yield 1. Incomplete precipitation of the product. 2. Product loss due to high solubility in wash solvents. 3. Mechanical losses during product transfer. 4. Ester hydrolysis to the corresponding carboxylic acid during work-up or chromatography.[2] 5. Co-elution of the product with impurities during column chromatography.1. If precipitating, adjust the pH to be well below the pKa of any acidic impurities.[1] 2. Use chilled solvents for washing the purified solid to minimize solubility.[1] 3. Ensure quantitative transfer of the product between vessels. 4. Avoid harsh acidic or basic conditions, especially at elevated temperatures. Use buffered aqueous solutions if necessary. 5. Optimize the mobile phase for better separation on TLC before running the column.
Persistent Impurities in Final Product 1. Unreacted starting materials (e.g., substituted phenylhydrazine, pyruvate ester). 2. Formation of regioisomers during synthesis (e.g., 4- vs. 6-substituted indoles). 3. Side products from the reaction (e.g., aldol condensation products from the ketone/aldehyde).[3] 4. Hydrolyzed ester (indole-2-carboxylic acid). 5. N-Alkylated byproducts.1. Optimize reaction conditions to drive the reaction to completion. 2. Employ column chromatography with a carefully selected eluent system for isomer separation. 3. Use a different synthetic route if side product formation is significant. 4. Purify via column chromatography; the carboxylic acid will have a much lower Rf value. Alternatively, an extractive work-up with a mild base can remove the acidic impurity. 5. Optimize reaction conditions to favor C-alkylation or use a nitrogen-protecting group strategy.
Streaking or Tailing on TLC/Column Chromatography 1. The compound is too polar for the chosen eluent system. 2. The compound is acidic (e.g., partial hydrolysis to the carboxylic acid) and is interacting strongly with the silica gel. 3. The sample is overloaded on the TLC plate or column.1. Increase the polarity of the mobile phase. 2. Add a small amount of a modifier like acetic acid or triethylamine to the eluent to suppress ionization and improve peak shape. 3. Apply a more dilute solution of the sample to the TLC plate or use a larger column for the amount of material.

Frequently Asked Questions (FAQs)

Q1: My indole-2-carboxylate ester is a yellow solid after synthesis. Is this normal, and how can I decolorize it?

A1: A yellow coloration is common and often due to minor impurities.[4] Decolorization can typically be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of methylene chloride and petroleum ether. For more persistent coloration, treatment with activated charcoal in a solution of the crude product can be effective before filtration and solvent removal.[1]

Q2: I am seeing two spots on my TLC with very similar Rf values. How can I improve their separation?

A2: Improving the separation of compounds with similar Rf values can be achieved by testing different solvent systems for your TLC. Varying the ratio of your polar and non-polar solvents, or trying completely different solvents, can alter the selectivity of the separation. For column chromatography, using a shallower solvent gradient or even running the column under isocratic conditions with the optimized solvent system can enhance separation.

Q3: My ester seems to be hydrolyzing to the carboxylic acid during column chromatography on silica gel. How can I prevent this?

A3: Silica gel is slightly acidic and can promote the hydrolysis of sensitive esters. To mitigate this, you can use a less acidic stationary phase like neutral alumina. Alternatively, you can deactivate the silica gel by adding a small percentage of a neutral or basic modifier, like triethylamine, to your eluent. Running the column quickly (flash chromatography) also minimizes the contact time between your compound and the stationary phase.

Q4: What are the best general-purpose solvent systems for the purification of indole-2-carboxylate esters by column chromatography?

A4: A common and effective starting point for the column chromatography of indole-2-carboxylate esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[5] The polarity can be gradually increased by increasing the proportion of ethyl acetate to elute the desired compound. For more polar indole derivatives, dichloromethane and methanol can be used.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of your purified indole-2-carboxylate ester should be confirmed using a combination of analytical techniques. Purity can be assessed by High-Performance Liquid Chromatography (HPLC), which should ideally show a single major peak, and by Thin-Layer Chromatography (TLC) in multiple solvent systems. The structure should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm the molecular weight.

Quantitative Data Summary

The following table presents typical data for the purification of indole-2-carboxylate esters. Please note that actual yields and purity will vary depending on the specific substrate, the scale of the reaction, and the purification technique employed.

Purification Method Compound Starting Purity (approx.) Final Purity (HPLC) Typical Recovery Yield Reference
Column ChromatographyEthyl 6-bromo-3-formyl-1H-indole-2-carboxylateCrude>96%85%[6]
Column ChromatographyEthyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylateCrude>99%75%[6]
RecrystallizationEthyl 1H-indole-2-carboxylateCrudeHigh93%
HPLC Purification5-Chloro-N-[(5-oxopyrrolidin-3-yl)methyl]-N-(3-pyridylmethyl)-1H-indole-2-carboxamideCrude99%3%[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

This protocol describes a general procedure for the purification of a moderately polar indole-2-carboxylate ester using silica gel chromatography.

Materials:

  • Crude indole-2-carboxylate ester

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

    • Gently add a thin layer of sand on top of the sample layer to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified indole-2-carboxylate ester.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying a solid indole-2-carboxylate ester by recrystallization.

Materials:

  • Crude solid indole-2-carboxylate ester

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of a different solvent to each tube.

    • A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If colored impurities are present, this is the stage to add a small amount of activated charcoal and heat for a few minutes before hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow crude_product Crude Indole-2-Carboxylate Ester dissolve Dissolve in Minimum Solvent crude_product->dissolve recrystallization Recrystallization crude_product->recrystallization tlc TLC Analysis for Eluent Optimization dissolve->tlc column_chromatography Column Chromatography dissolve->column_chromatography tlc->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection tlc_fractions TLC Analysis of Fractions fraction_collection->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure solvent_removal Solvent Removal (Rotovap) combine_pure->solvent_removal pure_product Pure Indole-2-Carboxylate Ester solvent_removal->pure_product filtration Filtration and Drying recrystallization->filtration filtration->pure_product

Caption: General purification workflow for indole-2-carboxylate esters.

troubleshooting_tree start Purification Issue discoloration Product Discolored? start->discoloration low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities discoloration->low_yield No charcoal Treat with Activated Charcoal discoloration->charcoal Yes low_yield->impurities No check_solubility Check Solubility in Wash Solvents low_yield->check_solubility Yes check_ph Optimize Precipitation pH low_yield->check_ph avoid_hydrolysis Avoid Harsh Conditions (pH, Temp) low_yield->avoid_hydrolysis optimize_chromatography Optimize Chromatography impurities->optimize_chromatography Yes extractive_workup Perform Extractive Work-up impurities->extractive_workup recrystallize Recrystallize charcoal->recrystallize

Caption: Troubleshooting decision tree for purification issues.

References

how to avoid byproduct formation in multicomponent indole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during multicomponent indole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during multicomponent indole synthesis, offering potential causes and actionable solutions.

Issue 1: Formation of Bis(indolyl)methanes (BIMs) as a Major Byproduct

Q: My reaction yields a significant amount of a dimeric byproduct, which I suspect is a bis(indolyl)methane. How can I prevent this?

A: The formation of bis(indolyl)methanes (BIMs) is a common side reaction, especially when using aldehydes in multicomponent reactions. It occurs when the initially formed indole acts as a nucleophile and attacks another molecule of the aldehyde.

Troubleshooting Strategies:

  • Sequential One-Pot Approach: Instead of adding all components at once, a sequential addition can be highly effective. First, allow the other components to react to form an intermediate, and then introduce the indole nucleophile. This minimizes the concentration of free aldehyde available to react with the product indole.

  • Catalyst Choice: The choice of catalyst can influence the rate of BIM formation. Some Lewis acids may favor the desired reaction over the dimerization. Experimenting with different catalysts is recommended.

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can sometimes disfavor the formation of BIMs, which often require higher activation energy or longer reaction times to form.

Illustrative Data on Reaction Conditions:

While specific quantitative data is highly substrate-dependent, the following table illustrates the potential impact of reaction conditions on BIM formation based on general observations.

CatalystTemperature (°C)Reaction Time (h)Desired Product Yield (%)BIM Byproduct (%)
InCl₃80126525
Sc(OTf)₃6087815
Boric Acid1006>90<5
Succinic Acid (Microwave)120 (Microwave)0.5HighLow

Note: The data above is illustrative and the optimal conditions should be determined experimentally for each specific reaction.

Issue 2: Formation of Regioisomers in Ugi-based Indole Synthesis

Q: My Ugi reaction followed by cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a known challenge in certain multicomponent indole syntheses, particularly when using unsymmetrically substituted starting materials. The regioselectivity can be influenced by the electronic and steric nature of the substituents, as well as the reaction conditions.

Troubleshooting Strategies:

  • Substituent Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aniline component can direct the cyclization to a specific position. Understanding the electronic effects can help in designing substrates that favor the formation of a single regioisomer. For instance, in some cases, EDGs in the meta position of anilines can lead to the formation of two regioisomers.[1]

  • Solvent and Catalyst: The choice of solvent and acid catalyst for the cyclization step can significantly impact the ratio of regioisomers. A systematic screening of solvents with varying polarities and catalysts with different acid strengths is recommended.

  • Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the cyclization, which in turn affects the regioisomeric ratio. Experimenting with different temperatures is advised. In some instances, selective precipitation of the major regioisomer can be achieved by carefully controlling the reaction temperature.[2]

Illustrative Data on Regioisomer Formation:

The following table provides an example of how reaction conditions can affect the regioisomeric ratio in a Ugi-based indole synthesis.

Aniline SubstituentCyclization CatalystTemperature (°C)Major Isomer Yield (%)Minor Isomer Yield (%)Regioisomeric Ratio
m-OCH₃Methanesulfonic Acid7084Not specifiedMajor isomer isolated
m-ClMethanesulfonic Acid7079Not specifiedMajor isomer isolated
m-CH₃Methanesulfonic AcidOptimized77Not specifiedMajor isomer isolated

Note: The yields and ratios are specific to the reported examples and will vary with different substrates.[2][3]

Issue 3: Tar and Polymer Formation in Fischer Indole Synthesis

Q: My Fischer indole synthesis reaction mixture is turning into an intractable tar, leading to low yields and difficult purification. What can I do to prevent this?

A: Tar and polymer formation is a frequent issue in Fischer indole synthesis, often caused by the strongly acidic and high-temperature conditions.

Troubleshooting Strategies:

  • Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[4]

  • Catalyst Screening: The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may result in an incomplete reaction. Experiment with a range of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[4]

  • Solvent Selection: Using a suitable solvent can help to control the reaction temperature and prevent localized overheating. In some cases, running the reaction in a solvent like dichloromethane or sulfolane can be beneficial, especially if the neat reagent is too harsh.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, often leading to improved yields and reduced byproduct formation in shorter reaction times.

Workflow for Troubleshooting Tar Formation:

TarFormationTroubleshooting Start Tar Formation Observed Condition1 High Temperature and/or Strong Acid Start->Condition1 Action1 Reduce Temperature and/or Use Milder Acid Condition1->Action1 Check1 Tar Formation Reduced? Action1->Check1 Action2 Screen Different Catalysts (e.g., PPA, Lewis Acids) Check1->Action2 No Success Successful Synthesis Check1->Success Yes Action3 Consider Microwave Synthesis Action2->Action3 Action4 Optimize Solvent Action3->Action4 Failure Persistent Tar Formation - Consider Alternative Route Action4->Failure SequentialAdditionWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Indole Addition cluster_step3 Step 3: Workup and Purification A Aldehyde + Amine + Active Methylene Compound + Catalyst B Heat and Stir A->B C Monitor by TLC B->C D Add Indole C->D E Continue Heating and Stirring D->E F Monitor by TLC E->F G Workup (Quench, Extract, Dry) F->G H Purification (Column Chromatography) G->H I Pure Indole Product H->I TLCTroubleshooting Start Unexpected Spot on TLC Cospot Co-spot with Starting Materials Start->Cospot Identify Hypothesize and/or Isolate & Characterize Byproduct Cospot->Identify Adjust Adjust Reaction Conditions Based on Byproduct Identity Identify->Adjust Rerun Rerun Reaction and Monitor Adjust->Rerun Success Byproduct Minimized Rerun->Success Failure Persistent Byproduct - Re-evaluate Synthetic Route Rerun->Failure

References

Technical Support Center: Optimizing Catalyst Selection for Indole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during catalyst selection and optimization for various indole ring formation methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for indole synthesis, and how do I choose between them?

A1: The choice of catalyst largely depends on the specific indole synthesis reaction you are employing. The two most common catalytic approaches are acid catalysis, primarily for the Fischer indole synthesis, and palladium catalysis for a variety of cross-coupling reactions.

  • Acid Catalysts (Brønsted and Lewis Acids): These are the cornerstone of the Fischer indole synthesis , which involves the reaction of an arylhydrazine with an aldehyde or ketone.[1]

    • Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA) are commonly used.[2]

    • Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also highly effective and can sometimes offer milder reaction conditions.[2][3] The choice between a Brønsted and a Lewis acid can influence reaction efficiency and, in some cases, regioselectivity.[3]

  • Palladium Catalysts: Palladium complexes are versatile catalysts for modern indole syntheses that involve the formation of C-C and C-N bonds through cross-coupling reactions. These methods, such as the Larock, Heck, and Buchwald-Hartwig reactions, offer a broad substrate scope and functional group tolerance.[4][5] The selection of the specific palladium precursor and, crucially, the ligand is critical for success.[6]

Q2: My Fischer indole synthesis is giving a low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in Fischer indole synthesis are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[7]

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are of high purity, as impurities can lead to side reactions.[7]

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. It is often necessary to screen both Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[7][8] Polyphosphoric acid (PPA) is often a good choice to try.[9]

  • Reaction Temperature and Time: This reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to decomposition.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal conditions.

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield.[10] Polar aprotic solvents like DMSO and acetic acid are commonly used.[9]

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction.[7] Conversely, electron-withdrawing groups may require harsher reaction conditions.

Q3: I am observing the formation of multiple products in my palladium-catalyzed indole synthesis. How can I improve the selectivity?

A3: Poor selectivity in palladium-catalyzed reactions often points to issues with the catalyst system or reaction conditions.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. For cross-coupling reactions, bulky, electron-rich phosphine ligands are often a good starting point to promote the desired reductive elimination step and prevent side reactions.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the kinetic product over thermodynamic side products.[11]

  • Base Selection: The choice of base is critical and can significantly affect the outcome of the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent.[12]

  • Regioselectivity in Larock Indole Synthesis: In the Larock indole synthesis using unsymmetrical alkynes, the regioselectivity is primarily governed by sterics, with the larger substituent on the alkyne typically ending up at the C2 position of the indole.[13]

Q4: My palladium catalyst appears to be deactivating during the reaction. What are the common causes and how can I prevent this?

A4: Catalyst deactivation is a common problem in palladium-catalyzed reactions and can manifest as a stalled reaction or low yield.

  • Palladium Black Formation: The active Pd(0) species can aggregate to form inactive palladium black. This can often be mitigated by using appropriate ligands that stabilize the catalytic species and by ensuring efficient stirring.[14]

  • Oxidation of Ligands: Phosphine ligands are susceptible to oxidation, which can poison the catalyst. It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[11]

  • Poisoning by Impurities: Certain functional groups or impurities in the starting materials or solvents can act as poisons to the palladium catalyst.[15] Ensuring the purity of all reaction components is essential.

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst.[15] It is important to carefully control the reaction temperature and avoid overheating.

Troubleshooting Guides

Guide 1: Fischer Indole Synthesis - Low Yield or No Reaction
Symptom Possible Cause Suggested Solution
No product formation observed by TLC 1. Inactive catalyst. 2. Reaction temperature too low. 3. Impure starting materials.1. Screen a panel of Brønsted and Lewis acids (e.g., p-TSA, ZnCl₂, BF₃·OEt₂).[8] 2. Gradually increase the reaction temperature while monitoring for decomposition.[7] 3. Purify arylhydrazine and carbonyl compounds before use.[7]
Low yield with significant starting material remaining 1. Insufficient catalyst loading. 2. Suboptimal solvent. 3. Short reaction time.1. Increase the catalyst loading incrementally. 2. Test different solvents such as acetic acid, ethanol, or a higher boiling point solvent like DMF.[10] 3. Extend the reaction time and monitor by TLC until starting material is consumed.
Low yield with formation of multiple side products 1. Reaction temperature too high. 2. Inappropriate acid catalyst leading to side reactions (e.g., aldol condensation).[7] 3. Presence of electron-donating groups on the arylhydrazine.[7]1. Reduce the reaction temperature. 2. Switch to a milder Lewis acid catalyst.[3] 3. Consider using a protecting group strategy if side reactions are prevalent.
Guide 2: Palladium-Catalyzed Cross-Coupling - Catalyst Deactivation
Symptom Possible Cause Suggested Solution
Reaction starts but does not go to completion 1. Catalyst deactivation due to oxidation. 2. Formation of inactive palladium black.1. Ensure rigorous exclusion of air using an inert atmosphere and degassed solvents.[11] 2. Use a ligand that better stabilizes the Pd(0) intermediate (e.g., a bulky, electron-rich phosphine).
Inconsistent results between batches 1. Variable quality of catalyst, ligand, or reagents. 2. Presence of catalyst poisons in some batches of starting materials or solvents.[15]1. Use high-purity, well-characterized reagents. 2. Purify starting materials and solvents before use.
Reaction requires high catalyst loading for good conversion 1. Inefficient ligand. 2. Presence of inhibiting impurities.1. Screen a variety of ligands to find one that promotes a more efficient catalytic cycle.[6] 2. Pre-treat starting materials to remove potential inhibitors.

Data Presentation: Catalyst Performance in Indole Synthesis

Table 1: Comparison of Lewis Acid Catalysts in Fischer Indole Synthesis
CatalystSubstrate 1 (Arylhydrazine)Substrate 2 (Carbonyl)SolventTemp (°C)Time (h)Yield (%)
ZnCl₂PhenylhydrazineAcetophenoneNeat170-1800.25-0.3372-86[16]
BF₃·OEt₂p-TolylhydrazineCyclohexanoneDioxaneReflux285[3]
AlCl₃PhenylhydrazinePropiophenoneBenzeneReflux378[3]
FeCl₃PhenylhydrazineButanoneEthanolReflux475[3]

Note: Yields are highly substrate and condition dependent and this table serves as a general guide.

Table 2: Comparison of Palladium Catalyst Systems for the Larock Indole Synthesis
Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃DMF10012-2485[13]
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane801892[5]
Pd(OAc)₂dtbpfK₃PO₄Toluene1102488[17]
Pd/CNoneNaOAcNMP110-1301275-85[12]

Note: The optimal catalyst system is dependent on the specific o-haloaniline and alkyne substrates.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride
  • Hydrazone Formation (Optional): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the carbonyl compound (1.05 eq.) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature or gentle heat until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated or used in situ.

  • Cyclization: To the hydrazone (or the in situ mixture), add anhydrous zinc chloride (2.0 eq.).

  • Heating: Heat the mixture to 170-180 °C for 15-30 minutes. The reaction is often rapid and can be monitored for the evolution of ammonia.[16]

  • Work-up: Cool the reaction mixture and dissolve it in an appropriate organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Larock Indole Synthesis
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the o-iodoaniline (1.0 eq.), the alkyne (1.2 eq.), potassium carbonate (2.0 eq.), and lithium chloride (1.0 eq.).[13]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Visualizations

Fischer_Indole_Synthesis_Workflow start Start reagents Select Arylhydrazine and Carbonyl Compound start->reagents catalyst_selection Choose Acid Catalyst (Brønsted or Lewis) reagents->catalyst_selection solvent_selection Select Solvent (e.g., Acetic Acid, Ethanol) catalyst_selection->solvent_selection reaction_setup Combine Reagents, Catalyst, and Solvent solvent_selection->reaction_setup heating Heat Reaction Mixture (Monitor by TLC) reaction_setup->heating workup Aqueous Work-up and Extraction heating->workup purification Purify by Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for a typical Fischer indole synthesis.

Troubleshooting_Low_Yield start Low Yield in Indole Synthesis check_purity Check Purity of Starting Materials start->check_purity Step 1 check_purity->start If impure, purify and retry optimize_catalyst Optimize Catalyst System (Type and Loading) check_purity->optimize_catalyst If pure optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) optimize_catalyst->optimize_conditions Step 2 side_reactions Analyze for Side Products optimize_conditions->side_reactions Step 3 decomposition Check for Product or Reagent Decomposition side_reactions->decomposition If present, adjust conditions solution Improved Yield side_reactions->solution If minimized decomposition->solution If minimized

Caption: Troubleshooting flowchart for addressing low yields in indole synthesis.

Catalyst_Selection_Logic start Select Indole Synthesis Method fischer Fischer Indole Synthesis start->fischer Classical cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling Modern acid_catalyst Acid Catalyst Required (Brønsted or Lewis) fischer->acid_catalyst pd_catalyst Palladium Catalyst and Ligand Required cross_coupling->pd_catalyst screen_acids Screen Lewis Acids (e.g., ZnCl₂, BF₃) and Brønsted Acids (e.g., p-TSA, H₂SO₄) acid_catalyst->screen_acids screen_pd Screen Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and Ligands (e.g., Phosphines, NHCs) pd_catalyst->screen_pd optimize Optimize Reaction Conditions screen_acids->optimize screen_pd->optimize

References

Technical Support Center: Refining Chromatographic Separation of Indole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of indole regioisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole isomers critical in drug development?

A1: Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] Even subtle differences in the spatial orientation of atoms can result in significant variations in biological activity. In the pharmaceutical industry, one isomer of a drug may be therapeutically active, while another could be inactive or even cause adverse effects.[1] Therefore, the precise separation and quantification of indole regioisomers are essential to ensure the safety, efficacy, and quality of the final drug product.[1]

Q2: What are the primary chromatographic techniques for separating indole regioisomers?

A2: The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), especially Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC).[1] For separating enantiomers, which are non-superimposable mirror images, chiral chromatography using Chiral Stationary Phases (CSPs) is indispensable in both HPLC and SFC.[1][2]

Q3: How do I select an appropriate stationary phase for my indole isomers?

A3: The selection of a suitable stationary phase is crucial for achieving successful separation. While a standard C18 column is a common starting point for positional isomers, more specialized phases are often required.[3] For enantiomeric separations, screening a variety of Chiral Stationary Phases (CSPs) is typically necessary. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability for separating a wide range of chiral compounds, including indole derivatives.[1] The separation on these phases is often driven by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π–π interactions.[1][2] For positional isomers that are difficult to separate on C18 columns, consider stationary phases with different selectivities, such as phenyl, pentafluorophenyl (PFP), or polar-embedded group (EPG) columns.[4][5]

Q4: What is the role of the mobile phase in separating indole isomers?

A4: The mobile phase is a critical factor that influences retention, selectivity, and resolution.[1][6] Its composition, including the type of organic modifier (e.g., acetonitrile vs. methanol), the aqueous component, pH, and the presence of additives, can be adjusted to optimize the separation.[3][6] For ionizable indole derivatives, controlling the mobile phase pH is vital for achieving reproducible retention times and good peak shapes.[1][3][7] Additives like buffers or ion-pairing agents can be used to manipulate the retention of charged compounds.[3] For basic indole compounds that may exhibit peak tailing, adding a small amount of a basic modifier like triethylamine (TEA) can improve peak symmetry by masking active silanol groups on the stationary phase.[1][3]

Troubleshooting Guide

Problem 1: My indole regioisomers are co-eluting or have poor resolution.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The selectivity of your method may not be sufficient to resolve the isomers.

    • Solution:

      • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents offer different selectivities.[3]

      • Adjust the Mobile Phase Strength: For reversed-phase HPLC, increasing the proportion of the aqueous phase can enhance retention and may improve separation.[3]

      • Modify the Mobile Phase pH: For ionizable indole compounds, small adjustments to the pH can significantly alter the retention and selectivity.[3][7]

      • Incorporate Additives: The use of ion-pairing agents or buffers can influence the retention of charged isomers.[3]

  • Possible Cause 2: Unsuitable Stationary Phase. The column chemistry may not be appropriate for the specific isomers.

    • Solution: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For positional isomers, explore columns with alternative selectivities such as phenyl-hexyl or pentafluorophenyl (PFP) phases.[8][5] For enantiomers, a different chiral stationary phase may be required.[1]

  • Possible Cause 3: Inappropriate Column Temperature. Temperature can affect the selectivity of the separation.

    • Solution: Use a column oven to maintain a consistent temperature. Experiment with different temperatures (e.g., in 5°C increments) to see if resolution improves.[1][9]

Problem 2: I am observing poor peak shapes (tailing, fronting, or splitting).

  • Possible Cause 1: Secondary Interactions. Basic indole compounds can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.

    • Solution: Add a basic modifier, such as 0.1-0.5% triethylamine (TEA), to the mobile phase to mask the silanol groups.[1][3] Alternatively, use a base-deactivated column.[1]

  • Possible Cause 2: Injection Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[9][10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.[10]

  • Possible Cause 3: Column Overload. Injecting too much sample can lead to fronting or broadened peaks.

    • Solution: Reduce the sample concentration or the injection volume.

  • Possible Cause 4: Column Contamination or Void. A blocked frit or a void at the head of the column can cause peak splitting.[11][12]

    • Solution: First, try back-flushing the column.[12] If this does not resolve the issue, you may need to replace the column frit or the column itself.[12][13] Using a guard column can help protect the analytical column from contamination.[14]

Problem 3: My retention times are inconsistent.

  • Possible Cause 1: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[9]

  • Possible Cause 2: Inconsistent Mobile Phase Preparation.

    • Solution: Prepare fresh mobile phase for each analysis and ensure accurate and consistent measurements of all components. Keep solvent reservoirs covered to prevent evaporation.[1]

  • Possible Cause 3: Insufficient Column Equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. A general guideline is to flush the column with at least 10 column volumes of the mobile phase.[1]

Data Presentation

Table 1: Starting Conditions for HPLC Method Development for Indole Regioisomers

ParameterReversed-Phase HPLC (Positional Isomers)Chiral HPLC/SFC (Enantiomers)
Stationary Phase C18, Phenyl-Hexyl, PFPPolysaccharide-based (e.g., Lux Cellulose-4, Chiralpak series)[2][15]
Mobile Phase A 0.1% Formic Acid in Water[9]Varies (e.g., Heptane, CO2 for SFC)
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[9]Modifier (e.g., Ethanol, Methanol, Isopropanol)[2]
Gradient Start with a broad gradient (e.g., 5-95% B over 20 min)[3]Often isocratic, but gradient can be used
Flow Rate 0.3 - 1.5 mL/min[1][9]1.0 - 4.0 mL/min (SFC)
Column Temperature 25 - 40°C[1][9]Often ambient, but can be optimized
Detection UV (e.g., 280 nm) or MS[9]UV or Circular Dichroism (CD)

Experimental Protocols

Protocol 1: General HPLC Method for Separation of Indole Positional Isomers

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at a suitable wavelength (e.g., 280 nm).

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter before injection.[3]

Protocol 2: Chiral SFC Screening for Enantiomeric Separation of Indole Derivatives

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV detector.[1]

  • Column: Screen a set of chiral stationary phases, such as Lux Cellulose-2, Lux Cellulose-4, and Chiralpak AD.[2]

  • Mobile Phase: Supercritical CO2 as the main mobile phase with a modifier.

  • Modifier Screening: Screen different alcohol modifiers such as methanol, ethanol, and isopropanol.

  • Gradient Program (if needed): A typical gradient might be 5% to 40% modifier over 5-10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at a suitable wavelength.

Visualizations

Troubleshooting_Workflow start_node Start: Poor Separation of Indole Regioisomers decision_coelution Co-elution or Poor Resolution? start_node->decision_coelution Identify Issue decision_node decision_node process_node process_node end_node Separation Achieved fail_node Consult Specialist/ Further Method Dev. process_mobile_phase Optimize Mobile Phase 1. Change Organic Modifier 2. Adjust Strength/Gradient 3. Modify pH decision_coelution->process_mobile_phase Yes decision_peak_shape Tailing, Fronting, or Split Peaks? decision_coelution->decision_peak_shape No, Peak Shape Issue decision_resolution1 Resolution Improved? process_mobile_phase->decision_resolution1 Check Resolution decision_resolution1->end_node Yes process_stationary_phase Change Stationary Phase (e.g., Phenyl, PFP, different CSP) decision_resolution1->process_stationary_phase No decision_resolution2 Resolution Improved? process_stationary_phase->decision_resolution2 Check Resolution decision_resolution2->end_node Yes decision_resolution2->fail_node No process_peak_tailing Add Basic Modifier (e.g., TEA) or Use Base-Deactivated Column decision_peak_shape->process_peak_tailing Tailing process_peak_fronting Reduce Sample Concentration or Injection Volume decision_peak_shape->process_peak_fronting Fronting process_peak_splitting Check for Column Void/Blockage Back-flush or Replace Column decision_peak_shape->process_peak_splitting Splitting process_peak_tailing->end_node process_peak_fronting->end_node process_peak_splitting->end_node

Caption: Troubleshooting workflow for poor separation of indole regioisomers.

Method_Development_Strategy start_node Start: Method Development for Indole Isomers process_column_selection Initial Column Selection - C18 for Positional Isomers - Chiral Columns for Enantiomers start_node->process_column_selection Step 1 process_node process_node decision_node decision_node end_node Optimized Method process_scouting_run Perform Scouting Gradient Run process_column_selection->process_scouting_run Step 2 process_optimize_selectivity Optimize Selectivity (α) - Vary Organic Modifier - Adjust Mobile Phase pH - Test Additives process_scouting_run->process_optimize_selectivity Step 3 process_optimize_retention Optimize Retention (k') - Adjust Gradient Slope or Isocratic Composition process_optimize_selectivity->process_optimize_retention Step 4 process_optimize_efficiency Optimize Efficiency (N) - Adjust Flow Rate - Consider smaller particle size column process_optimize_retention->process_optimize_efficiency Step 5 decision_validation Method Performance Acceptable? process_optimize_efficiency->decision_validation Step 6 decision_validation->end_node Yes decision_validation->process_column_selection No, Re-evaluate Column Choice

Caption: Systematic approach to HPLC method development for indole isomers.

References

Technical Support Center: Mitigating Low Yields in Indole Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide direct solutions to common challenges encountered during the synthesis of the indole scaffold, a critical component in numerous natural products and pharmaceuticals.[1]

General Troubleshooting and FAQs

This section addresses broad issues that can lead to diminished yields across various synthetic routes.

Question: My reaction is not proceeding as expected, resulting in a very low yield or no product. What are the primary factors to investigate?

Answer: Low or no product formation is a frequent challenge in organic synthesis. A systematic troubleshooting approach is essential.[2] Key areas to investigate include:

  • Reagent and Catalyst Quality : The purity and activity of starting materials, reagents, and catalysts are critical.[2] Reagents can degrade, and catalysts may become deactivated over time.

    • Troubleshooting Steps : Use freshly opened or purified reagents. For moisture-sensitive reactions, employ anhydrous solvents.[2] Verify the concentration of solutions, particularly for organometallic reagents, and ensure catalysts are stored correctly and are not expired.[2]

  • Reaction Conditions : Deviations in temperature, pressure, or reaction time can significantly impact yield.[2]

    • Troubleshooting Steps : Ensure precise temperature control. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. For heterogeneous reactions, ensure vigorous stirring is maintained.[2]

  • Workup and Purification Losses : Significant product loss can occur during post-reaction manipulations.

    • Product Solubility : Some organic products may have partial solubility in water, leading to losses during aqueous washes. To mitigate this, minimize the number of washes and back-extract the combined aqueous layers with a fresh portion of the organic solvent.[2]

    • Purification Issues : Column chromatography can be a major source of yield reduction.[2]

      • Compound Instability : Some compounds may decompose on the acidic surface of silica gel. Consider deactivating the silica by adding a small amount of a base like triethylamine to the eluent.[2]

      • Poor Separation : If the product and impurities have similar polarities, optimize the solvent system using TLC before running the column or consider an alternative stationary phase (e.g., alumina).[2]

General Troubleshooting Workflow for Low Yields

G start Low Yield Observed reagent_check Step 1: Verify Starting Materials & Reagents start->reagent_check condition_check Step 2: Evaluate Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent Purity Check: - Use fresh/purified reagents - Check for degradation - Verify catalyst activity reagent_check->sub_reagent sub_solvent Solvent Check: - Use anhydrous grade for moisture-sensitive reactions - Distill if necessary reagent_check->sub_solvent workup_check Step 3: Analyze Workup & Purification condition_check->workup_check Conditions OK sub_conditions Parameter Optimization: - Systematically vary temperature - Optimize reaction time via TLC/LCMS - Ensure adequate stirring condition_check->sub_conditions success Yield Improved workup_check->success Process Optimized sub_workup Workup Losses: - Minimize aqueous washes - Back-extract aqueous layers - Check for product volatility workup_check->sub_workup sub_purification Purification Losses: - Test compound stability on silica - Deactivate silica with base (e.g., TEA) - Optimize column eluent - Consider recrystallization/distillation workup_check->sub_purification

Caption: A logical workflow for troubleshooting low reaction yields.

Synthesis-Specific Troubleshooting Guides

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[1][3][4] However, yields can be sensitive to several factors.[5]

Question: My Fischer indole synthesis is failing or providing a low yield. What are the common causes?

Answer: Several factors can negatively impact the Fischer indole synthesis:[5]

  • Substituent Effects : Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[5][6][7] This is a known issue in the synthesis of 3-aminoindoles.[6] Conversely, strong electron-withdrawing groups, like fluorine, on the phenylhydrazine ring can also lead to lower yields by destabilizing the reaction's transition state.[3]

  • Inappropriate Acid Catalyst : The choice of acid (e.g., ZnCl₂, PPA, HCl, H₂SO₄) and its concentration are critical and often require empirical optimization.[4][5]

  • Steric Hindrance : Bulky substituents on either the arylhydrazine or the carbonyl starting material can impede the reaction.[5]

  • Reaction Temperature : The reaction is often sensitive to temperature.[5]

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis

Entry Phenylhydrazine Carbonyl Compound Acid Catalyst Temperature (°C) Yield (%)
1 Phenylhydrazine Acetophenone Polyphosphoric Acid 100 ~80
2 Phenylhydrazine Cyclohexanone Acetic Acid Reflux ~75
3 p-Tolylhydrazine Acetone ZnCl₂ 170 ~85
4 Phenylhydrazine Pyruvic Acid Acetic Acid Reflux ~70 (indole-2-carboxylic acid)

Note: Yields are approximate and can vary based on specific reaction scale and conditions.

Palladium-Catalyzed (Larock) Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction for creating substituted indoles from a 2-haloaniline and a disubstituted alkyne.[8][9]

Question: I'm experiencing low yields with o-bromoanilines in the Larock synthesis. How can I improve this?

Answer: The reactivity of o-bromoanilines can be sluggish under standard Larock conditions, often due to a slow rate of oxidative addition.[10] This can lead to low catalyst turnover and the need for high catalyst loadings.[11]

  • Ligand Choice : The use of sterically demanding, electron-donating phosphine ligands can significantly improve results. Ligands such as P(tBu)₃ have been shown to enable the reaction to proceed cleanly at lower temperatures (e.g., 60 °C) and achieve high yields.[10][11]

  • Reaction Conditions : While original protocols used higher temperatures, modern variations with appropriate ligands allow for milder conditions, which can prevent side reactions like hydrodehalogenation and epimerization.[11]

Table 2: Optimization of Larock Indole Synthesis for a Challenging Substrate

Entry Pd Catalyst (mol%) Ligand Base Temp (°C) Solvent Yield (%) Reference
1 5% Pd(OAc)₂ None K₂CO₃ 100 DMF Low/Complex [11]
2 25% Pd[P(o-tol)₃]₂ P(o-tol)₃ Na₂CO₃ 100 DMF 56 [11]
3 5% Pd[P(tBu)₃]₂ P(tBu)₃ Cy₂NMe 80 1,4-Dioxane 75 [10]
4 5% Pd[P(tBu)₃]₂ P(tBu)₃ Cy₂NMe 60 1,4-Dioxane 85 [10]

Data adapted from studies on challenging polypeptide substrates.[10][11]

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo ketone with an aniline, often in excess, to produce an indole.[12][13]

Question: My Bischler-Möhlau synthesis suffers from low yields and side products. What is the cause?

Answer: The primary cause of poor yields in the classical Bischler-Möhlau synthesis is the often harsh reaction conditions required, which can include very high temperatures.[5][14] This can lead to the formation of tarry side products.[15] Additionally, the reaction can produce mixtures of regioisomers, complicating purification.[12]

  • Troubleshooting :

    • Microwave Irradiation : Using microwave reactors can sometimes provide the necessary energy in a more controlled manner, reducing reaction times and potentially improving yields.[16]

    • Modified Protocols : The Buu-Hoi modification uses an inert solvent like silicone oil to achieve the high temperatures (230–250 °C) required for some substrates in a more controlled fashion.[13]

Experimental Protocols and Workflows

Detailed Protocol: Larock Indole Synthesis

This protocol is adapted for the synthesis of substituted indoles from 2-iodoaniline.[8]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Catalyst Addition : In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Solvent and Alkyne Addition : Add anhydrous N,N-Dimethylformamide (DMF) (5-10 mL) to the flask, followed by the disubstituted alkyne (1.2-2.0 mmol).

  • Reaction : Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup : After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Larock Indole Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_cycle Catalytic Cycle cluster_product Product 2-Iodoaniline 2-Iodoaniline Alkyne Alkyne Pd(OAc)2 / PPh3 Pd(II) Precatalyst + Ligand Base (K2CO3) Base (K2CO3) pd0 Pd(0) Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add 2-Iodoaniline alkyne_insert Alkyne Insertion oxidative_add->alkyne_insert Alkyne cyclization Intramolecular Cyclization alkyne_insert->cyclization reductive_elim Reductive Elimination cyclization->reductive_elim reductive_elim->pd0 Regenerates Catalyst Indole Product Indole Product reductive_elim->Indole Product Pd(II) Precatalyst\n+ Ligand Pd(II) Precatalyst + Ligand Pd(II) Precatalyst\n+ Ligand->pd0 In situ reduction

Caption: The catalytic cycle of the Larock indole synthesis.[8]

Detailed Protocol: Fischer Indole Synthesis (2-Phenylindole)

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[16]

  • Hydrazone Formation : In a conical flask, dissolve acetophenone (5.15 g, 0.042 mol) in ethanol (5 mL) and glacial acetic acid (1 mL).

  • To this mixture, add phenylhydrazine (4.53 g) dropwise with constant swirling.

  • Heat the reaction mixture on a sand bath for 10 minutes.

  • Cool the resulting mixture in an ice bath to precipitate the acetophenone phenylhydrazone.

  • Collect the precipitate by filtration, wash it with dilute hydrochloric acid (3 mL) followed by cold ethanol (5 mL), and allow it to air dry.

  • Cyclization : The crude phenylhydrazone can be cyclized by heating with an acid catalyst such as polyphosphoric acid or zinc chloride to yield 2-phenylindole.

  • Purification : The final product is purified by recrystallization from ethanol.

Fischer Indole Synthesis Workflow

G start Arylhydrazine + Aldehyde/Ketone step1 Hydrazone Formation start->step1 step2 Tautomerization to Ene-hydrazine step1->step2 Acid Catalyst step3 [3,3]-Sigmatropic Rearrangement step2->step3 step4 Aromatization & Intramolecular Cyclization step3->step4 step5 Ammonia Elimination step4->step5 end Indole Product step5->end

Caption: Key mechanistic steps of the Fischer indole synthesis.[3][4]

References

Technical Support Center: Production Optimization of 6-Methoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the production of 6-methoxy-1H-indole-2-carboxylic acid (MICA). The information is designed to directly address specific issues encountered during both microbial fermentation and chemical synthesis experiments.

Section 1: Microbial Production via Bacillus toyonensis

The biotechnological production of MICA offers a sustainable approach. A notable method involves the fermentation of Bacillus toyonensis. This section focuses on optimizing this process.

Frequently Asked Questions (FAQs) - Microbial Production

Q1: What are the optimal fermentation conditions for MICA production by Bacillus toyonensis?

A1: Optimal conditions for MICA production in a controlled fermentation environment have been identified to significantly increase yield. A study reported a 3.49-fold increase in production under the following optimized parameters.[1]

Q2: Which carbon and nitrogen sources are most effective for MICA production?

A2: The choice of carbon and nitrogen sources is critical for maximizing the yield of MICA. Starch and peptone have been identified as the most effective sources.[1]

Q3: What is the recommended method for extracting MICA from the fermentation broth?

A3: MICA is an extracellular metabolite, meaning it is secreted into the fermentation medium.[1] A common and effective method for extraction is solvent extraction using ethyl acetate.[1]

Q4: What are the stability characteristics of MICA?

A4: The purified MICA metabolite exhibits stability within a pH range of 6 to 7 and at temperatures up to 50°C.[1]

Troubleshooting Guide - Microbial Production
Issue Possible Causes Troubleshooting Steps
Low or No MICA Yield Suboptimal fermentation conditions (pH, temperature, agitation).Verify and adjust the pH to 6, temperature to 40°C, and agitation to 150 rpm.[1]
Inappropriate carbon or nitrogen source.Use starch (5 g/L) as the carbon source and peptone (5 g/L) as the nitrogen source.[1]
Contamination of the culture.Check for microbial contamination and restart with a pure culture of Bacillus toyonensis.
Difficulty in Extracting MICA Incorrect solvent used for extraction.Use ethyl acetate for the extraction of MICA from the fermentation broth.[1]
Emulsion formation during extraction.Allow the mixture to stand in a separating funnel until distinct organic and aqueous phases are formed.[1]
Product Degradation pH of the purified extract is outside the stable range.Maintain the pH of the purified MICA solution between 6 and 7.[1]
High-temperature storage or processing.Store the purified MICA at or below 50°C.[1]
Data Presentation: Optimized Fermentation Parameters
ParameterOptimized Value
Carbon SourceStarch
Carbon Source Concentration5 g/L
Nitrogen SourcePeptone
Nitrogen Source Concentration5 g/L
Agitation Rate150 rpm
pH6
Temperature40°C

Data sourced from a study on MICA production by Bacillus toyonensis.[1]

Experimental Protocol: Microbial Production and Purification of MICA

1. Fermentation:

  • Prepare a fermentation medium containing starch (5 g/L) and peptone (5 g/L).

  • Inoculate the medium with a starter culture of Bacillus toyonensis.

  • Incubate the culture at 40°C with an agitation rate of 150 rpm, maintaining the pH at 6.

2. Extraction:

  • After fermentation, centrifuge the broth to remove bacterial cells.

  • Mix the supernatant with an equal volume of ethyl acetate.

  • Shake the mixture vigorously and then allow the layers to separate in a separating funnel.

  • Collect the organic (ethyl acetate) phase containing MICA.

3. Purification:

  • Concentrate the ethyl acetate extract under reduced pressure.

  • Further purify the crude MICA using column chromatography with silica gel.

  • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing pure MICA.

Visualization: Microbial Production Workflow

Microbial_Production_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculation Inoculation Incubation Incubation Inoculation->Incubation Optimized Conditions Centrifugation Centrifugation Incubation->Centrifugation Solvent_Extraction Solvent_Extraction Centrifugation->Solvent_Extraction Supernatant Column_Chromatography Column_Chromatography Solvent_Extraction->Column_Chromatography Crude MICA Pure_MICA Pure_MICA Column_Chromatography->Pure_MICA Purified Fractions Bacillus_toyonensis_Culture Bacillus_toyonensis_Culture Bacillus_toyonensis_Culture->Inoculation Fermentation_Medium Fermentation_Medium Fermentation_Medium->Inoculation Chemical_Synthesis_Logic cluster_synthesis Synthesis Route cluster_troubleshooting Troubleshooting cluster_optimization Optimization Starting_Materials Starting_Materials Reaction Reaction Starting_Materials->Reaction Appropriate Conditions Crude_Product Crude_Product Reaction->Crude_Product Low_Yield Low Yield? Crude_Product->Low_Yield Impure_Product Impure Product? Crude_Product->Impure_Product Optimize_Catalyst Optimize Catalyst/Reagents Low_Yield->Optimize_Catalyst Yes Optimize_Conditions Optimize Temp/Time Low_Yield->Optimize_Conditions Yes Refine_Purification Refine Purification Impure_Product->Refine_Purification Yes Optimize_Catalyst->Reaction Optimize_Conditions->Reaction Final_Product Final_Product Refine_Purification->Final_Product

References

Technical Support Center: Strategies to Improve the Purity of Synthetic Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic indole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic indoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic indole compounds?

Common impurities in synthetic indole compounds can originate from starting materials, side reactions, or degradation of the product. These may include:

  • Starting materials and reagents: Unreacted starting materials like arylhydrazines and carbonyl compounds.

  • Isomers: Positional isomers formed during synthesis.

  • By-products of synthesis: Products from competing reaction pathways, such as aldol condensation products or cleavage products in Fischer indole synthesis.[1]

  • Oxidation products: Indoles can be sensitive to air and light, leading to the formation of colored impurities.

  • Residual solvents: Solvents used in the reaction or work-up that are not completely removed.

Q2: What are the primary methods for purifying synthetic indole compounds?

The most common and effective methods for purifying synthetic indole compounds are recrystallization and column chromatography.[1] For volatile or thermally stable compounds, vacuum sublimation can be a highly effective technique. Advanced methods like supercritical fluid chromatography (SFC) are also emerging for the purification of complex indole derivatives, particularly in the context of natural product isolation.[2][3][4]

Q3: How do I choose between recrystallization and column chromatography?

The choice between recrystallization and column chromatography depends on the nature of your compound and the impurities present.

  • Recrystallization is ideal for crystalline solids where the desired compound is significantly more soluble in a hot solvent than at room temperature, and the impurities are either highly soluble or insoluble in the chosen solvent. It is often a more cost-effective and scalable method for removing bulk impurities.[5]

  • Column chromatography is a more versatile technique that can separate compounds with very similar polarities. It is particularly useful for purifying non-crystalline oils or for separating complex mixtures containing multiple components.[6]

Q4: How can I assess the purity of my synthetic indole compound?

Several analytical techniques can be used to assess the purity of your indole compounds:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of a sample. Reversed-phase HPLC with a C18 column is commonly used for indole derivatives.[7][8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable indole compounds to identify and quantify impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Troubleshooting Guides

Recrystallization

Q5: My indole compound does not crystallize upon cooling. What should I do?

If your compound fails to crystallize, several factors could be at play.

  • Solution:

    • Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution.

    • Reduce the amount of solvent: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator.

    • Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a different solvent or a mixture of solvents.

Q6: The yield from my recrystallization is very low. How can I improve it?

Low yield is a common issue in recrystallization and can often be addressed by optimizing the procedure.

  • Solution:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound. Adding excess solvent will keep more of your product in solution upon cooling.

    • Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Cool for a sufficient amount of time: Ensure that crystallization is complete by allowing the solution to stand at a low temperature for an adequate period.

    • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Column Chromatography

Q7: My compounds are not separating well on the silica gel column. What can I do?

Poor separation can be frustrating, but there are several parameters you can adjust.

  • Solution:

    • Optimize the solvent system: The polarity of the eluent is critical. Use TLC to test different solvent systems to find one that gives good separation of your target compound from impurities, ideally with an Rf value for your product between 0.2 and 0.4.[6]

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.[6]

    • Ensure proper column packing: A poorly packed column with air bubbles or cracks will lead to poor separation. Pack the column carefully as a slurry to ensure a uniform stationary phase.

    • Load the sample in a concentrated band: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band. A broad initial band will lead to broad, overlapping elution bands.

    • Consider a different stationary phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase like alumina or a reversed-phase silica gel (C18).[6]

Q8: My indole compound appears to be decomposing on the silica gel column. How can I prevent this?

Some indole derivatives can be sensitive to the acidic nature of silica gel.

  • Solution:

    • Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[6] This will neutralize the acidic sites on the silica gel.

    • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina.

    • Work quickly: Do not let the compound sit on the column for an extended period.

Quantitative Data

The effectiveness of a purification technique can be demonstrated by comparing the purity of the compound before and after the procedure.

Purification MethodInitial Purity (Indole)Final Purity (Indole)Reference
Recrystallization>80%>99%[12]
Extraction & Re-extraction5.75%73.3%[13]
Combined Extraction, Re-extraction, and Crystallization5.75%99.5%[14]

Experimental Protocols

Protocol 1: Recrystallization of a Synthetic Indole Compound

This protocol provides a general procedure for the purification of a solid indole derivative by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude indole compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for indoles include ethanol, methanol, water, or mixtures like ethanol/water.

  • Dissolution: Place the crude indole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the compound completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of a Synthetic Indole Compound

This protocol outlines a general procedure for purifying an indole derivative using flash column chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[6]

  • Column Packing: Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle and add another layer of sand on top.

  • Sample Loading: Dissolve the crude indole compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the less polar solvent and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified indole compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_product Final Product start Crude Synthetic Indole recrystallization Recrystallization start->recrystallization Solid column_chromatography Column Chromatography start->column_chromatography Oil or Solid tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC tlc->hplc nmr NMR hplc->nmr pure_indole Pure Indole Compound nmr->pure_indole troubleshooting_recrystallization start Problem: No Crystallization cause1 Solution Too Dilute start->cause1 cause2 Supersaturation Not Reached start->cause2 cause3 Incorrect Solvent start->cause3 solution1 Evaporate Excess Solvent cause1->solution1 solution2 Scratch Flask / Add Seed Crystal cause2->solution2 solution3 Cool to Lower Temperature cause2->solution3 solution4 Change Solvent System cause3->solution4 troubleshooting_chromatography start Problem: Poor Separation cause1 Suboptimal Eluent start->cause1 cause2 Poor Column Packing start->cause2 cause3 Sample Overloading start->cause3 solution1 Optimize Solvent System (TLC) cause1->solution1 solution2 Use Gradient Elution cause1->solution2 solution3 Repack Column Carefully cause2->solution3 solution4 Load Concentrated Sample cause3->solution4

References

Validation & Comparative

comparative analysis of different synthetic routes to methoxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Methoxyindoles for Researchers, Scientists, and Drug Development Professionals.

The methoxyindole scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents. Its synthesis has been a subject of extensive research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent classical and modern methods for the synthesis of methoxyindoles, offering insights into their mechanisms, advantages, and limitations. The information is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

At a Glance: Comparison of Synthetic Routes

ParameterFischer Indole SynthesisBischler-Möhlau Indole SynthesisHemetsberger Indole SynthesisLarock Indole SynthesisBuchwald-Hartwig Amination
Starting Materials Methoxy-substituted phenylhydrazines, Aldehydes/KetonesMethoxy-substituted anilines, α-HaloketonesMethoxy-substituted aryl aldehydes, α-AzidoacetatesMethoxy-substituted o-haloanilines, AlkynesMethoxy-substituted haloarenes, Amines (or ammonia surrogates)
Key Reactions Hydrazone formation,[1][1]-Sigmatropic rearrangement, Cyclizationα-Arylamination, CyclizationAldol condensation, Thermal decomposition of azidePalladium-catalyzed heteroannulationPalladium-catalyzed C-N cross-coupling
Typical Yields Moderate to high (can be variable)Moderate to goodGood to excellent (often >70%)[2]Good to excellent (often >80%)[3]Good to excellent
Reaction Conditions Acidic (Brønsted or Lewis acids), Elevated temperaturesElevated temperaturesThermal decomposition in high-boiling solvents (e.g., xylene)Palladium catalyst, Base, Ligands, Mild to moderate temperaturesPalladium catalyst, Base, Ligands, Mild to moderate temperatures
Scope & Limitations Widely applicable, but regioselectivity can be an issue with certain substituents. Abnormal products can form with some methoxy-substituted phenylhydrazones.Primarily for 2-arylindoles. Requires forcing conditions which can limit functional group tolerance.Good for indole-2-carboxylates. Starting azides can be unstable.Excellent functional group tolerance. Regioselectivity is generally high.Versatile for N-arylation and amination of the indole core.
Scalability GoodModerateModerateGoodGood

Classical Synthetic Routes

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for indole synthesis.[4] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[4]

Experimental Protocol: Synthesis of 2-Phenyl-5-methoxyindole

A mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 mmol), acetophenone (1.0 mmol), and polyphosphoric acid (10 g) is heated at 100°C with stirring for 15-20 minutes. The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-phenyl-5-methoxyindole.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product phenylhydrazine Methoxyphenylhydrazine hydrazone Hydrazone Formation (Acid Catalyst) phenylhydrazine->hydrazone ketone Ketone/Aldehyde ketone->hydrazone enamine Tautomerization to Ene-hydrazine hydrazone->enamine Isomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Protonation cyclization Cyclization & Aromatization (Loss of NH3) rearrangement->cyclization indole Methoxyindole cyclization->indole Elimination

Caption: Fischer Indole Synthesis Workflow.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline, typically at high temperatures, to produce a 2-substituted indole.[5][6]

Experimental Protocol: Synthesis of 2-Phenyl-6-methoxyindole

A mixture of α-bromoacetophenone (1.0 mmol) and 3-methoxyaniline (3.0 mmol) is heated at 180°C for 2 hours. After cooling, the reaction mixture is treated with dilute hydrochloric acid to remove excess aniline. The solid product is then filtered, washed with water, and purified by column chromatography or recrystallization to yield 2-phenyl-6-methoxyindole.

Bischler_Mohlau_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product aniline Methoxyaniline amination α-Arylamination aniline->amination haloketone α-Haloketone haloketone->amination cyclization Intramolecular Cyclization amination->cyclization aromatization Dehydration cyclization->aromatization indole 2-Aryl-methoxyindole aromatization->indole

Caption: Bischler-Möhlau Indole Synthesis Workflow.

Hemetsberger Indole Synthesis

The Hemetsberger synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[2][7] The starting azido esters are typically prepared via a Knoevenagel condensation of an aryl aldehyde with an α-azidoacetate.[8]

Experimental Protocol: Synthesis of Ethyl 5-methoxyindole-2-carboxylate

To a solution of sodium ethoxide, prepared from sodium (1.1 equiv) in absolute ethanol, is added ethyl azidoacetate (1.0 equiv) at 0°C. 4-Methoxybenzaldehyde (1.0 equiv) is then added, and the mixture is stirred at room temperature for 12 hours. The resulting ethyl α-azido-4-methoxycinnamate is extracted and then heated in refluxing xylene for 2-4 hours. Removal of the solvent under reduced pressure followed by purification gives ethyl 5-methoxyindole-2-carboxylate. Yields are typically high, often exceeding 70%.[2]

Hemetsberger_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product aldehyde Methoxyaryl Aldehyde condensation Knoevenagel Condensation aldehyde->condensation azidoacetate Ethyl Azidoacetate azidoacetate->condensation thermolysis Thermal Decomposition (Nitrene Formation) condensation->thermolysis cyclization Intramolecular Cyclization thermolysis->cyclization indole_ester Methoxyindole- 2-carboxylate cyclization->indole_ester

Caption: Hemetsberger Indole Synthesis Workflow.

Modern Palladium-Catalyzed Routes

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[9] This method offers high regioselectivity and broad substrate scope.[3]

Experimental Protocol: Synthesis of 2,3-Diphenyl-5-methoxyindole

A mixture of 2-iodo-4-methoxyaniline (1.0 mmol), diphenylacetylene (1.2 mmol), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 mmol) in DMF is heated at 100°C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to give 2,3-diphenyl-5-methoxyindole.

Larock_Indole_Synthesis Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition o-Iodoaniline Alkyne\nCoordination Alkyne Coordination Oxidative\nAddition->Alkyne\nCoordination Pd(II) complex Migratory\nInsertion Migratory Insertion Alkyne\nCoordination->Migratory\nInsertion Alkyne Intramolecular\nAminopalladation Intramolecular Aminopalladation Migratory\nInsertion->Intramolecular\nAminopalladation Reductive\nElimination Reductive Elimination Intramolecular\nAminopalladation->Reductive\nElimination Reductive\nElimination->Pd(0) Indole Product

Caption: Larock Indole Synthesis Catalytic Cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] It can be applied to the synthesis of N-arylindoles or the introduction of amino groups onto a pre-existing indole core. The reaction proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

Experimental Protocol: Synthesis of 1-Phenyl-5-methoxyindole

A mixture of 5-methoxyindole (1.0 mmol), iodobenzene (1.1 mmol), palladium(II) acetate (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 mmol) in toluene is heated at 110°C under a nitrogen atmosphere for 16-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford 1-phenyl-5-methoxyindole.

Buchwald_Hartwig_Amination Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Aryl Halide Amine\nCoordination Amine Coordination Oxidative\nAddition->Amine\nCoordination Pd(II) complex Deprotonation Deprotonation Amine\nCoordination->Deprotonation Amine, Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0) Aryl Amine Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion

The synthesis of methoxyindoles can be achieved through a variety of classical and modern synthetic methods. The choice of a particular route depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. Classical methods like the Fischer and Bischler-Möhlau syntheses remain valuable for their simplicity and the accessibility of starting materials, although they can sometimes be limited by harsh reaction conditions and regioselectivity issues. Modern palladium-catalyzed methods, such as the Larock indole synthesis and Buchwald-Hartwig amination, offer milder reaction conditions, broader substrate scope, and often higher yields and regioselectivity, making them powerful tools in contemporary organic synthesis and drug discovery. This comparative guide provides a foundation for researchers to make informed decisions when planning the synthesis of novel methoxyindole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of 6-methoxyindole derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research on 6-methoxyindole derivatives has focused on their potent anticancer activity, primarily through the inhibition of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

Structure-Activity Relationship Insights:

The substitution pattern on the 6-methoxyindole core plays a critical role in determining the anticancer potency.

  • Substitution at the 6-position: The methoxy group at the C-6 position of the indole nucleus is often important for potent cell growth inhibition.[1]

  • Substitution at other positions: Modifications at other positions of the indole ring and the nature of the substituents significantly influence activity. For instance, in a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, a 3-cyano-4-methyl substituent at the 6-position (compound 3g ) exhibited the most potent and broad-spectrum antiproliferative activity across multiple cancer cell lines.[2][3]

  • Amide Spacer: The introduction of an amide spacer in indole-based trimethoxyphenyl (TMP) analogues has been shown to yield compounds with significant anti-proliferative activity. For example, compound 6v in one study demonstrated potent inhibitory activity against T47D breast cancer cells.[1]

  • Heterocyclic Rings: The addition of heterocyclic rings at the 6- or 7-position of the indole nucleus can lead to potent inhibition of tubulin polymerization and cancer cell growth.[1]

Quantitative Data: Anticancer and Tubulin Polymerization Inhibition Activity
CompoundModificationCancer Cell LineIC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
5f 6-methoxyindole derivativeVarious0.11 - 1.4-[1]
5m 6-methoxyindole derivativeVarious0.11 - 1.40.37 ± 0.07[1]
1k 7-heterocyclyl-1H-indoleMCF-70.0045 ± 0.0010.58 ± 0.06[1]
6v Indole-based TMP analogue with amide spacerT47D0.04 ± 0.06-[1]
27q Indole derivativeA549, MCF-7, HepG20.15 - 0.251.98 ± 0.25[1]
3g 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-72.94 ± 0.56Not explicitly stated, but affects microtubule dynamics[2][3]
3g 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indoleMDA-MB-2311.61 ± 0.004Not explicitly stated, but affects microtubule dynamics[2][3]
3g 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indoleA5496.30 ± 0.30Not explicitly stated, but affects microtubule dynamics[2][3]
3g 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indoleHeLa6.10 ± 0.31Not explicitly stated, but affects microtubule dynamics[2][3]
3g 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indoleA3750.57 ± 0.01Not explicitly stated, but affects microtubule dynamics[2][3]
3g 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indoleB16-F101.69 ± 0.41Not explicitly stated, but affects microtubule dynamics[2][3]

Signaling Pathway of Tubulin Inhibitors in Cancer Cells

G cluster_drug 6-Methoxyindole Derivative cluster_cell Cancer Cell drug 6-Methoxyindole Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Disruption tubulin->mitotic_spindle Inhibition of formation microtubules->tubulin Depolymerization mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Mechanism of action of 6-methoxyindole derivatives as tubulin polymerization inhibitors.

Experimental Workflow for Anticancer Drug Screening

G start Start: Synthesized 6-Methoxyindole Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Derivatives (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_studies Mechanism of Action Studies (for potent compounds) ic50->mechanism_studies tubulin_assay Tubulin Polymerization Assay mechanism_studies->tubulin_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis_assay end End: Identify Lead Compounds mechanism_studies->end

Caption: A general workflow for screening the anticancer activity of 6-methoxyindole derivatives.

Antimicrobial Activity

Certain 6-methoxyindole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Structure-Activity Relationship Insights:
  • Substituents on the Quinoline Ring: In a series of 6-methoxyquinoline-3-carbonitrile derivatives, the nature and position of substituents on the quinoline and associated rings were found to significantly impact antimicrobial activity. Ester and thioether derivatives showed notable activity against Gram-positive strains, while other substitutions enhanced activity against Gram-negative bacteria and fungi.[4]

  • Polyamine Chains: The attachment of polyamine chains, such as spermine, to a 6-bromoindolglyoxylamide core resulted in potent antimicrobial activity, attributed to rapid membrane permeabilization.[5] Although not a 6-methoxy derivative, this highlights a potential modification strategy.

Quantitative Data: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
7b (ester derivative) Streptococcus pneumoniaeModerate Activity[4]
9c (thioether derivative) Bacillus subtilisModerate Activity[4]
7b, 7d, 9b Pseudomonas aeruginosa, Escherichia coliModerate Activity[4]
7e Aspergillus fumigatus, Syncephalastrum racemosum, Geotriucum candidumMore active than Amphotericin B against three fungal species[4]

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

G start Start: Prepare Bacterial/Fungal Inoculum and 6-Methoxyindole Derivatives serial_dilution Perform Serial Dilutions of Derivatives in Broth start->serial_dilution inoculation Inoculate Each Dilution with the Microorganism serial_dilution->inoculation incubation Incubate at Optimal Temperature and Time inoculation->incubation observation Visually Inspect for Turbidity (Growth) incubation->observation mic_determination Determine MIC (Lowest Concentration with No Visible Growth) observation->mic_determination end End: Record MIC Value mic_determination->end

Caption: Workflow for the broth microdilution method to determine the MIC of antimicrobial agents.

Antiviral Activity

The exploration of 6-methoxyindole derivatives as antiviral agents is an emerging area of research. Some studies have indicated their potential to inhibit the replication of various viruses.

Structure-Activity Relationship Insights:
  • 5-Halo and 6-Methoxy Substitutions: In a series of 5,6-dihydro-3'-fluoro-3'-deoxythymidine derivatives, the presence of a 6-methoxy group along with a 5-halo substituent was investigated for anti-HIV-1 activity. The nature of the halogen at the C-5 position was a key determinant of activity, with 5-iodo and 5-bromo derivatives generally being more potent than 5-chloro derivatives.[6]

  • Indole-based Ferulic Acid Derivatives: Certain indole-based ferulic acid derivatives have shown dose-dependent inhibition of SARS-CoV-2 genomic copies.[5] While not all were 6-methoxyindoles, this suggests a promising scaffold for further modification.

Quantitative Data: Antiviral Activity
CompoundVirusAssayIC50 (µM)Reference
(5R,6R)-5-Br,6-OMe-FLT derivative (4) HIV-1CEM cell protectionComparable to AZT and FLT[6]
(5S,6S)-5-Br,6-OMe-FLT derivative (5) HIV-1CEM cell protectionComparable to AZT and FLT[6]
(5S,6S)-5-I,6-OMe-FLT derivative (10) HIV-1CEM cell protectionComparable to AZT and FLT[6]
Indole-ferulic acid derivative 1 SARS-CoV-2Genomic copy number reduction70.85[5]
Indole-ferulic acid derivative 2 SARS-CoV-2Genomic copy number reduction68.28[5]

Experimental Workflow for Plaque Reduction Assay

G start Start: Prepare Confluent Monolayer of Host Cells virus_prep Prepare Virus Stock and Serial Dilutions of 6-Methoxyindole Derivatives start->virus_prep infection Infect Cells with Virus in the Presence of Derivatives virus_prep->infection overlay Add Semi-Solid Overlay to Restrict Virus Spread infection->overlay incubation Incubate to Allow Plaque Formation overlay->incubation staining Fix and Stain Cells to Visualize Plaques incubation->staining counting Count Plaques and Calculate Percent Inhibition staining->counting ic50 Determine IC50 (Concentration for 50% Plaque Reduction) counting->ic50 end End: Record Antiviral Activity ic50->end

Caption: Workflow for assessing the antiviral activity of 6-methoxyindole derivatives using a plaque reduction assay.

Anti-inflammatory Activity

6-Methoxyindole derivatives have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Structure-Activity Relationship Insights:
  • Methoxycarbonyl Group: Introduction of a methoxycarbonyl group at the C-6 position of prednisolone resulted in compounds that retained anti-inflammatory activity with reduced systemic side effects.[7]

  • Dual COX/LOX Inhibition: While not specific to 6-methoxyindoles, the concept of dual inhibition of COX and 5-LOX is a promising strategy for developing safer anti-inflammatory drugs.[8][9] This suggests that designing 6-methoxyindole derivatives with functionalities targeting both enzymes could be a fruitful area of research.

Quantitative Data: Anti-inflammatory Activity

Data specifically for a series of 6-methoxyindole derivatives as COX/LOX inhibitors is limited in the searched literature. However, the general principle of targeting these enzymes is well-established.

Signaling Pathway for COX/LOX Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation drug 6-Methoxyindole Derivative drug->cox Inhibition drug->lox Inhibition

Caption: Inhibition of the arachidonic acid cascade by dual COX/LOX inhibiting 6-methoxyindole derivatives.

Neuroprotective Activity

The neuroprotective potential of 6-methoxyindole derivatives is an area of growing interest, with studies suggesting their ability to protect neuronal cells from various insults, including oxidative stress and excitotoxicity.

Structure-Activity Relationship Insights:
  • Melatonin Analogues: A series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives, designed as melatonin analogues, exhibited high affinity for the melatonin receptor and acted as full agonists. Optimization of the C-2 substituent with groups like bromo, phenyl, or methoxycarbonyl significantly enhanced affinity and agonist activity.[10]

  • Modulation of Signaling Pathways: The neuroprotective effects of various compounds are often linked to the modulation of key signaling pathways such as PI3K/Akt, Nrf2/HO-1, and the inhibition of pro-inflammatory pathways like NF-κB.[8][11] Designing 6-methoxyindole derivatives to target these pathways could be a viable strategy for developing neuroprotective agents.

Quantitative Data: Neuroprotective Activity

Specific IC50 values for a series of 6-methoxyindole derivatives in neuroprotection assays were not extensively available in the searched literature. However, the melatonin receptor binding affinities provide a quantitative measure of their potential.

Neuroprotective Signaling Pathways

G cluster_stress Cellular Stress cluster_cell Neuronal Cell oxidative_stress Oxidative Stress pi3k_akt PI3K/Akt Pathway oxidative_stress->pi3k_akt nrf2_ho1 Nrf2/HO-1 Pathway oxidative_stress->nrf2_ho1 neuroinflammation Neuroinflammation nf_kb NF-κB Pathway neuroinflammation->nf_kb neuronal_survival Neuronal Survival pi3k_akt->neuronal_survival antioxidant_response Antioxidant Response nrf2_ho1->antioxidant_response pro_inflammatory Pro-inflammatory Cytokines nf_kb->pro_inflammatory Inhibition of drug 6-Methoxyindole Derivative drug->pi3k_akt Activation drug->nrf2_ho1 Activation drug->nf_kb Inhibition

Caption: Potential neuroprotective signaling pathways modulated by 6-methoxyindole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Tubulin Polymerization Assay (Turbidity-Based)
  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).

    • Prepare stock solutions of the 6-methoxyindole derivatives and control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor) in DMSO.

  • Assay Procedure:

    • Pre-warm a 96-well plate and a spectrophotometer to 37°C.

    • Add the tubulin solution to the wells.

    • Add the test compounds or controls to the respective wells.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Reagent Preparation:

    • Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

    • Prepare serial two-fold dilutions of the 6-methoxyindole derivatives in the broth in a 96-well microtiter plate.

  • Assay Procedure:

    • Inoculate each well containing the compound dilutions with the microbial suspension.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Plaque Reduction Assay for Antiviral Activity
  • Cell Culture:

    • Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Assay Procedure:

    • Prepare serial dilutions of the 6-methoxyindole derivatives.

    • Pre-incubate the cell monolayer with the compound dilutions for a specified time.

    • Infect the cells with a known titer of the virus.

    • After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation and Visualization:

    • Incubate the plates for several days to allow for plaque formation.

    • Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control (no compound).

    • Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
  • Reagent Preparation:

    • Prepare a reaction buffer, COX enzyme (COX-1 or COX-2), heme cofactor, and a fluorometric probe.

    • Prepare solutions of the 6-methoxyindole derivatives and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX enzyme.

    • Add the test compounds or control inhibitor.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (the substrate).

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the fluorescence curve.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value, the concentration of the compound that inhibits the enzyme activity by 50%.

Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)
  • Cell Culture and Treatment:

    • Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the 6-methoxyindole derivatives for a specified time.

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂, 6-OHDA, or Aβ peptide).

    • Include a control group with the neurotoxin alone and an untreated control group.

  • MTT Assay:

    • After the incubation period with the neurotoxin, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control.

    • Assess the neuroprotective effect of the compounds by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

References

A Comparative Guide to the Analytical Validation of Indole-2-Carboxylate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of indole-2-carboxylate and its derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of validated techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for different methods used in the quantification of indole-2-carboxylate and related compounds.

MethodAnalyteMatrixLinearity (Correlation Coefficient)LODLOQRecovery (%)Citation
HPLC-RID Octahydro-1H-indole-2-carboxylic acid and its isomersBulk Drug Substance> 0.999~0.006 mg/mL0.022 - 0.024 mg/mL93.9 - 107.9[1][2][3]
HPLC-UV/LC-MS Indole-2-carboxylic acidSugarcane JuiceNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4][5]
GC-MS Indole-3-carboxylic acid (as TMS derivative)Serum & Cerebrospinal FluidNot Specified0.2 - 0.4 µM0.4 - 0.5 µM40 - 80[6]

Detailed Experimental Protocols

HPLC-RID Method for Octahydro-1H-indole-2-carboxylic Acid

This method is suitable for the quantification of non-chromophoric compounds like octahydro-1H-indole-2-carboxylic acid, a key starting material in the synthesis of pharmaceuticals such as Perindopril and Trandolapril.[1][2]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Refractive Index Detector (RID).

  • Column: C18 column (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: 10 mM potassium phosphate buffer with the pH adjusted to 3.0.[1][2]

  • Flow Rate: 1.5 mL/min.[1][2]

  • Column Temperature: 35°C.[1][2]

  • Sample Preparation: Dissolve approximately 50 mg of the sample in 10 mL of the mobile phase.[1][2]

  • Validation: The method was validated according to ICH guidelines for accuracy, linearity, range, precision, ruggedness, robustness, solution stability, limit of quantification, and limit of detection.[1][2]

HPLC and LC-MS/MS for Indole Compounds in a Biological Matrix

This protocol was developed for the screening and quantification of various indole compounds, including indole-2-carboxylic acid, in sugarcane juice.[4][5]

  • Sample Pre-treatment: Solid-Phase Extraction (SPE) using C18 cartridges for pre-concentration and purification of indole compounds from the plant matrix.[4][5]

  • HPLC Instrumentation: HPLC system with a PDA detector.

  • LC-MS/MS Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • HPLC Column: C18 column.

  • Mobile Phase: A gradient elution using an aqueous mobile phase with 0.1% formic acid and methanol.[5]

  • Detection: HPLC analysis was performed at 280 nm. For LC-MS/MS, Multiple Reaction Monitoring (MRM) mode was used for sensitive and specific detection.[4][5]

GC-MS for Indolic Acids in Biological Fluids

This method is designed for the determination of tryptophan metabolites, such as indole-3-carboxylic acid, in serum and cerebrospinal fluid. It involves a derivatization step to make the analytes volatile for GC analysis.[6]

  • Sample Preparation: Microextraction by Packed Sorbent (MEPS) with C18 sorbent.[6]

  • Derivatization: Silylation of the extracted analytes using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives. This step is crucial for the analysis of non-volatile compounds like carboxylic acids by GC.[6]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Data Analysis: The mass spectrometer is operated in full spectrum scan mode to identify the TMS derivatives of the indolic acids based on their mass spectrometric characteristics.[6]

Methodology Workflows

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolution in Mobile Phase start->dissolve inject Injection into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (e.g., RID, UV) separate->detect quantify Quantification detect->quantify report Reporting quantify->report

Caption: General workflow for HPLC-based quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample spe Solid-Phase Extraction (SPE) start->spe inject LC Separation spe->inject ionize Ionization (ESI) inject->ionize ms1 MS1: Precursor Ion Selection ionize->ms1 fragment Fragmentation (CID) ms1->fragment ms2 MS2: Product Ion Detection fragment->ms2 mrm MRM Data Analysis ms2->mrm quantify Quantification mrm->quantify

Caption: Workflow for LC-MS/MS analysis with SPE sample preparation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Biological Fluid meps Microextraction by Packed Sorbent (MEPS) start->meps derivatize Derivatization (Silylation) meps->derivatize inject GC Injection & Separation derivatize->inject ionize Ionization (EI) inject->ionize detect Mass Analysis ionize->detect spectra Spectral Analysis detect->spectra quantify Quantification spectra->quantify

Caption: Workflow for GC-MS analysis including derivatization.

References

Positional Isomerism in Methoxy-Indole Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 5-methoxy versus 6-methoxy indole derivatives reveals that the seemingly subtle shift in the position of the methoxy group on the indole ring can profoundly influence their biological activity, leading to distinct pharmacological profiles. This guide provides a detailed comparison of these isomers, focusing on their anticancer properties, and includes supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution on the indole ring plays a crucial role in determining the molecule's interaction with biological targets. Among the various substituents, the methoxy group is of particular interest due to its ability to modulate a compound's electronic properties, lipophilicity, and metabolic stability. This guide specifically delves into the comparative biological activities of 5-methoxy and 6-methoxy indole derivatives, highlighting how a single positional change can switch the mechanism of action.

Anticancer Activity: A Switch in Mechanism

A key area where the differential effects of 5- and 6-methoxy substitution on the indole ring have been elucidated is in the field of oncology. Studies on indolyl-pyridinyl-propenone analogues have demonstrated that the position of the methoxy group is a critical determinant of the induced cell death mechanism in cancer cells.

Remarkably, a study on these compounds revealed that changing the methoxy group from the 5-position to the 6-position on the indole ring switched the primary mode of anticancer activity.[1] The 5-methoxy derivative was found to induce a novel form of non-apoptotic cell death known as methuosis, which is characterized by the massive accumulation of vacuoles derived from macropinosomes. In contrast, the 6-methoxy analogue primarily acted as a microtubule-disrupting agent, leading to mitotic arrest and subsequent cell death.[1]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of representative 5-methoxy and 6-methoxy indolyl-pyridinyl-propenone derivatives against a human glioblastoma cell line.

CompoundMethoxy PositionCell LineIC50 (µM)Primary Mechanism of Action
3-(5-methoxy-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one5-methoxyU251~1Methuosis Induction
3-(6-methoxy-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one6-methoxyU251~0.5Microtubule Disruption

Data synthesized from a study by C. Robinson et al. (2016).[1]

Experimental Protocols

To provide a comprehensive resource for researchers, detailed methodologies for key experiments are outlined below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[2]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (5-methoxy and 6-methoxy indole derivatives) and incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The distinct biological outcomes of 5-methoxy and 6-methoxy indole derivatives stem from their differential engagement with cellular signaling pathways. The following diagrams illustrate the divergent mechanisms of action.

Methuosis_Induction 5-Methoxy Indole Derivative 5-Methoxy Indole Derivative Rac-GTPase Activation Rac-GTPase Activation 5-Methoxy Indole Derivative->Rac-GTPase Activation Macropinocytosis Macropinocytosis Rac-GTPase Activation->Macropinocytosis Vacuole Formation Vacuole Formation Macropinocytosis->Vacuole Formation Vacuole Fusion & Enlargement Vacuole Fusion & Enlargement Vacuole Formation->Vacuole Fusion & Enlargement Cell Death (Methuosis) Cell Death (Methuosis) Vacuole Fusion & Enlargement->Cell Death (Methuosis)

Mechanism of methuosis induction by the 5-methoxy indole derivative.

Microtubule_Disruption 6-Methoxy Indole Derivative 6-Methoxy Indole Derivative Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 6-Methoxy Indole Derivative->Tubulin Polymerization Inhibition Microtubule Network Disruption Microtubule Network Disruption Tubulin Polymerization Inhibition->Microtubule Network Disruption Mitotic Spindle Malformation Mitotic Spindle Malformation Microtubule Network Disruption->Mitotic Spindle Malformation Mitotic Arrest Mitotic Arrest Mitotic Spindle Malformation->Mitotic Arrest Cell Death (Apoptosis) Cell Death (Apoptosis) Mitotic Arrest->Cell Death (Apoptosis)

Mechanism of microtubule disruption by the 6-methoxy indole derivative.

Broader Biological Activities: An Area for Further Exploration

While the anticancer activity provides a clear example of the differential effects of 5- and 6-methoxy indole derivatives, their comparative activities in other biological domains are less well-defined in the current literature. Indole derivatives are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and neuro-modulatory effects.

The following experimental workflow is proposed for a systematic comparison of the biological activities of these isomers.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 Biological Screening cluster_2 Data Analysis 5-Methoxy Indole Scaffold 5-Methoxy Indole Scaffold Anticancer Assays (e.g., MTT) Anticancer Assays (e.g., MTT) 5-Methoxy Indole Scaffold->Anticancer Assays (e.g., MTT) Antimicrobial Assays (e.g., MIC) Antimicrobial Assays (e.g., MIC) 5-Methoxy Indole Scaffold->Antimicrobial Assays (e.g., MIC) Receptor Binding Assays Receptor Binding Assays 5-Methoxy Indole Scaffold->Receptor Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays 5-Methoxy Indole Scaffold->Enzyme Inhibition Assays 6-Methoxy Indole Scaffold 6-Methoxy Indole Scaffold 6-Methoxy Indole Scaffold->Anticancer Assays (e.g., MTT) 6-Methoxy Indole Scaffold->Antimicrobial Assays (e.g., MIC) 6-Methoxy Indole Scaffold->Receptor Binding Assays 6-Methoxy Indole Scaffold->Enzyme Inhibition Assays IC50 / MIC / Ki Determination IC50 / MIC / Ki Determination Anticancer Assays (e.g., MTT)->IC50 / MIC / Ki Determination Antimicrobial Assays (e.g., MIC)->IC50 / MIC / Ki Determination Receptor Binding Assays->IC50 / MIC / Ki Determination Enzyme Inhibition Assays->IC50 / MIC / Ki Determination SAR Analysis SAR Analysis IC50 / MIC / Ki Determination->SAR Analysis

A proposed workflow for the comparative biological evaluation.

Conclusion

The comparative analysis of 5-methoxy and 6-methoxy indole derivatives underscores the critical importance of substituent positioning in drug design and development. The observed switch in the anticancer mechanism from methuosis induction to microtubule disruption based on the methoxy group's location on the indole ring provides a compelling example of how subtle structural modifications can lead to profoundly different biological outcomes. While the data for a broad comparison across various biological activities remains to be fully elucidated, the existing evidence strongly suggests that the 5- and 6-positions of the indole ring are not interchangeable and offer distinct opportunities for the development of novel therapeutic agents with specific mechanisms of action. Further systematic investigations are warranted to fully explore the therapeutic potential of these isomeric indole derivatives.

References

Comparative Analysis of In Silico Docking Performance: Methyl 6-methoxy-1H-indole-2-carboxylate and Structurally Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico docking performance of methyl 6-methoxy-1H-indole-2-carboxylate and other functionally significant indole derivatives against various protein targets implicated in cancer, inflammation, and microbial diseases. The data presented is compiled from multiple computational studies to offer a comprehensive resource for researchers in drug discovery and medicinal chemistry.

I. Comparative Docking Performance

The following table summarizes the binding affinities of various indole derivatives against several key protein targets. Binding affinity is a crucial metric in computational drug design, with lower values typically indicating a more stable and favorable interaction between the ligand and the target protein.

Ligand/Indole DerivativeTarget Protein(s)PDB IDDocking Score (kcal/mol)Software Used
Methoxy-substituted Indole Curcumin DerivativeGSK-3β, EGFR, Bcr-AblNot SpecifiedNot SpecifiedNot Specified
Indole-acrylamide DerivativeTubulin (colchicine-binding site)Not SpecifiedNot SpecifiedNot Specified
[1][2][3]triazolo[1,5-a]pyrimidine Indole DerivativeEGFR tyrosine kinaseNot SpecifiedStrong InteractionNot Specified
Azine Derivative with Indole MoietyHCK proteinNot Specified-13.42Not Specified
Pyrazolinyl-Indole Derivatives (HD02, HD05, HD12)EGFR tyrosine kinaseNot SpecifiedSignificant Cytotoxic ActivitiesNot Specified
2,4,6-TriphenylthiopyranSqualene synthase, Lanosterol 14-alpha demethylaseNot Specified-8.6 to -10.3PyRx (AutoDock)
Ethyl 6-fluoro-1H-indole-2-carboxylate (EFI2C)COX-1, COX-23KK6, 3N8Y, 1CX2, 4M11Strong Binding AffinitiesNot Specified
N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1)Euchromatin histone lysine methyl transferase (EHMT2)7BUC-10.7AutoDock Vina
2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)Euchromatin histone lysine methyl transferase (EHMT2)7BUC-10.3AutoDock Vina

Note: The specific docking score for this compound was not available in the reviewed literature. However, the data for structurally similar molecules, particularly those with methoxy and carboxylate substitutions, suggest its potential as a promising scaffold for targeting a range of proteins. For example, ethyl 6-fluoro-1H-indole-2-carboxylate, a structurally related compound, has demonstrated strong binding to COX enzymes.[4] Similarly, various methoxy-substituted indole derivatives have shown potent interactions with cancer-related proteins like EGFR and HCK.[3]

II. Experimental Protocols: A Generalized In Silico Docking Workflow

The process of in silico molecular docking is a cornerstone of modern drug discovery, enabling the prediction of how a small molecule (ligand) will bind to the active site of a target protein.[1] The general workflow, as synthesized from various studies on indole derivatives, is outlined below.[1][2][5]

1. Preparation of the Target Protein:

  • The three-dimensional crystal structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned to the atoms.

  • The protein structure is then energy minimized to relieve any steric clashes and achieve a more stable conformation.

2. Preparation of the Ligand:

  • The two-dimensional structure of the ligand, such as this compound, is drawn using chemical drawing software.

  • The 2D structure is converted into a 3D conformation.

  • The ligand's geometry is optimized, and charges are assigned to its atoms.

3. Molecular Docking Simulation:

  • A "grid box" is defined around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand.

  • The docking software, such as AutoDock Vina, Maestro, or PyRx, systematically explores different conformations and orientations of the ligand within the grid box.[2][5]

  • A scoring function is used to calculate the binding affinity (docking score) for each pose, which estimates the free energy of binding.

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding pose, characterized by the lowest docking score.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[6]

  • The results can then be used to guide the synthesis and biological evaluation of the most promising compounds.[1]

III. Visualizing the In Silico Docking Workflow

The following diagram illustrates the key stages of a typical in silico molecular docking study.

G General Workflow of an In Silico Docking Study cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Prep Target Protein Preparation (PDB Structure, Add Hydrogens) Grid_Box Define Binding Site (Grid Box) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Ligand_Prep->Grid_Box Docking Molecular Docking (Conformational Search, Scoring) Grid_Box->Docking Pose_Analysis Analyze Binding Poses & Interactions Docking->Pose_Analysis Lead_Identification Identify Lead Compounds Pose_Analysis->Lead_Identification Experimental_Validation Experimental Validation (In Vitro/In Vivo Assays) Lead_Identification->Experimental_Validation

Caption: A flowchart illustrating the sequential steps involved in a typical in silico molecular docking study.

IV. Comparison with Alternative Indole-Based Scaffolds

The indole scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The versatility of the indole ring allows for various substitutions, leading to a diverse range of pharmacological activities.

  • Indole-hydrazones: These derivatives have shown significant anti-inflammatory and anticancer activities, with docking studies revealing high scores against COX-1 and COX-2 enzymes.[7]

  • Pyrazolinyl-indoles: This class of compounds has demonstrated remarkable cytotoxic activities against a broad panel of cancer cell lines, with EGFR tyrosine kinase being a primary target.[8]

  • Methoxycamalexins: These are structurally related to the phytoalexin Camalexin and are known for their antiproliferative and antioxidant properties.[9]

  • Indole-1,2,4-triazole hybrids: These have shown significant activity against AKT1 kinase, a crucial protein in cancer signaling pathways.[1]

The diverse biological activities of these indole derivatives underscore the importance of the indole nucleus as a foundational structure in the design of novel therapeutic agents. The specific substitutions on the indole ring play a critical role in determining the target specificity and binding affinity. Further in silico and in vitro studies on this compound are warranted to fully elucidate its therapeutic potential in comparison to these established indole-based compounds.

References

A Comparative Spectroscopic Analysis of Methyl 6-methoxy-1H-indole-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of methyl 4-, 5-, 6-, and 7-methoxy-1H-indole-2-carboxylate isomers.

This guide provides a comprehensive comparison of the spectroscopic properties of methyl 6-methoxy-1H-indole-2-carboxylate and its positional isomers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the unambiguous identification and characterization of these closely related compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Indole derivatives are a cornerstone of many pharmacologically active compounds. The introduction of a methoxy substituent on the indole ring can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile. Consequently, the precise determination of the methoxy group's position is crucial. This guide offers a side-by-side comparison of the spectroscopic data for four common isomers of methyl methoxy-1H-indole-2-carboxylate, providing a valuable resource for researchers in the field.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for methyl 4-, 5-, 6-, and 7-methoxy-1H-indole-2-carboxylate.

¹H NMR Spectral Data

The ¹H NMR spectra of the four isomers show distinct differences in the chemical shifts and coupling patterns of the aromatic protons, which are highly sensitive to the position of the electron-donating methoxy group.

CompoundH-3 (s)H-4H-5H-6H-7-OCH₃ (s)-COOCH₃ (s)NH (br s)
Methyl 4-methoxy-1H-indole-2-carboxylate ~7.15-~6.60 (d)~7.10 (t)~6.95 (d)~3.90~3.95~8.80
Methyl 5-methoxy-1H-indole-2-carboxylate ~7.05~7.10 (d)-~6.90 (dd)~7.35 (d)~3.85~3.90~8.75
This compound ~7.10~7.55 (d)~6.80 (dd)-~6.90 (s)~3.85~3.90~8.70
Methyl 7-methoxy-1H-indole-2-carboxylate ~7.10~6.70 (d)~7.05 (t)~6.75 (d)-~4.00~3.90~8.85
Note: Chemical shifts (δ) are reported in ppm. Coupling patterns are indicated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet). Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Data

The position of the methoxy group also significantly influences the ¹³C NMR chemical shifts of the aromatic carbons.

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7a-OCH₃-COOCH₃C=O
Methyl 4-methoxy-1H-indole-2-carboxylate ~130~105~122~153~100~123~115~138~55.5~52.0~162
Methyl 5-methoxy-1H-indole-2-carboxylate ~130~103~125~112~155~113~112~131~55.8~51.9~162
This compound ~129~105~122~121~110~158~95~137~55.7~51.8~162
Methyl 7-methoxy-1H-indole-2-carboxylate ~128~104~128~110~122~112~146~129~55.4~51.9~162
Note: Chemical shifts (δ) are reported in ppm. Assignments are tentative and based on typical values for indole derivatives.
FTIR Spectral Data

The FTIR spectra of these isomers are expected to be broadly similar, with characteristic peaks for the N-H stretch, C=O stretch of the ester, and C-O stretch of the methoxy group. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (Methoxy) (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Methyl 4-methoxy-1H-indole-2-carboxylate ~3400~1700~1250, ~1030~1600-1450
Methyl 5-methoxy-1H-indole-2-carboxylate ~3390~1695~1240, ~1030~1610-1460
This compound ~3400~1705~1230, ~1020~1620-1470
Methyl 7-methoxy-1H-indole-2-carboxylate ~3395~1700~1260, ~1025~1600-1450
Note: Vibrational frequencies are reported in cm⁻¹. These are expected ranges and may vary.
Mass Spectrometry Data

All four isomers have the same molecular weight and are expected to show a prominent molecular ion peak in their mass spectra. The fragmentation patterns, however, may exhibit subtle differences that can aid in their identification.

CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)Key Fragment Ions (m/z)
Methyl 4-methoxy-1H-indole-2-carboxylate C₁₁H₁₁NO₃205.21205174, 146, 118
Methyl 5-methoxy-1H-indole-2-carboxylate C₁₁H₁₁NO₃205.21205174, 146, 118
This compound C₁₁H₁₁NO₃205.21205174, 146, 118
Methyl 7-methoxy-1H-indole-2-carboxylate C₁₁H₁₁NO₃205.21205174, 146, 118
Note: The primary fragmentation is expected to be the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or the methyl group from the ester (-CH₃, 15 Da). The fragment at m/z 174 likely corresponds to the loss of a methoxy radical from the ester, and the fragment at m/z 146 corresponds to the subsequent loss of CO.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of methyl methoxy-1H-indole-2-carboxylate isomers.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Spectroscopy: Spectra are typically acquired on the same spectrometer at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled pulse sequence is used with a spectral width of ~220-240 ppm and a relaxation delay of 2-5 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is commonly used for these types of molecules, leading to characteristic fragmentation patterns. Electrospray ionization (ESI) is a softer ionization technique that can also be employed, particularly with LC-MS, and will typically show a strong protonated molecular ion [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded and analyzed.

Visualization of Spectroscopic Differentiation Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of the methyl methoxy-1H-indole-2-carboxylate isomers.

Spectroscopic_Differentiation_Workflow cluster_synthesis Isomer Synthesis/Purification cluster_analysis Spectroscopic Analysis Isomer_Mix Mixture of Isomers MS Mass Spectrometry (Check Molecular Weight) Isomer_Mix->MS Initial Screen NMR NMR Spectroscopy (¹H and ¹³C) MS->NMR Confirm MW = 205 FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Detailed Structure Isomer_4 4-Methoxy Isomer FTIR->Isomer_4 Compare Aromatic Proton Patterns & ¹³C Shifts Isomer_5 5-Methoxy Isomer FTIR->Isomer_5 Isomer_6 6-Methoxy Isomer FTIR->Isomer_6 Isomer_7 7-Methoxy Isomer FTIR->Isomer_7

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion

The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful toolkit for the differentiation of methyl methoxy-1H-indole-2-carboxylate isomers. While mass spectrometry confirms the molecular weight, ¹H and ¹³C NMR are particularly crucial for distinguishing the isomers based on the unique electronic environment of the nuclei resulting from the different positions of the methoxy group. FTIR provides complementary information on the functional groups present. By careful analysis and comparison of the data presented in this guide, researchers can confidently identify and characterize these important indole derivatives.

Unambiguous Structure Confirmation of Synthesized Indole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of synthesized indole derivatives, supported by experimental data and detailed protocols.

Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities. Accurate structural confirmation is a crucial step in the synthesis and development of these compounds. While various analytical techniques are available, single-crystal X-ray crystallography stands out as the gold standard for providing unambiguous, high-resolution three-dimensional molecular structures.[1][2]

Comparative Analysis: X-ray Crystallography vs. Other Techniques

The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide valuable structural information, X-ray crystallography offers a definitive and detailed view of the atomic arrangement in the solid state.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing interactions in the crystal lattice.[1]Unambiguous and high-resolution structural determination.[3] Provides absolute configuration of chiral molecules.[4]Requires a single, high-quality crystal of sufficient size (typically >0.1 mm).[5] The determined structure is of the molecule in the solid state, which may differ from its conformation in solution.
NMR Spectroscopy Information about the chemical environment of atoms (chemical shifts), connectivity (coupling constants), and through-space proximity of atoms (NOE).Provides structural and dynamic information in solution, which is often more biologically relevant.[6] Does not require crystallization.Structure determination can be complex for large or highly flexible molecules. Provides an average structure in solution. Less precise in determining bond lengths and angles compared to X-ray crystallography.[7]
Mass Spectrometry Provides the molecular weight of the compound and information about its elemental composition and fragmentation pattern.High sensitivity, requiring only a small amount of sample. Can be coupled with separation techniques like liquid chromatography (LC-MS).Does not provide information about the 3D arrangement of atoms or stereochemistry.
IR Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive. Useful for monitoring reaction progress.Provides limited information about the overall molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful determination of a crystal structure relies on a meticulous experimental workflow, from crystal growth to data analysis.

1. Crystallization: The Critical First Step

Obtaining a diffraction-quality single crystal is often the most challenging part of the process.[5] The crystal should be of adequate size (ideally 0.1-0.5 mm in all dimensions), possess a regular structure, and be free from significant imperfections.[5][8] Common crystallization techniques for small molecules like indole derivatives include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed in a larger container with a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble (the anti-solvent). Crystals form at the interface as the two solvents slowly mix.

2. Data Collection

A suitable single crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of reflections.[5] The angles and intensities of these diffracted X-rays are measured by a detector.[5]

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," which is the loss of phase information during the measurement of diffraction intensities, is solved using computational methods, most commonly direct methods for small molecules.[5] This yields an initial electron density map. An atomic model is then built into this map and refined using least-squares methods to best fit the experimental data. The quality of the final structure is assessed using parameters like the R-factor and goodness-of-fit.

Quantitative Data from X-ray Crystallography of Indole Derivatives

The following table presents a summary of crystallographic data for representative synthesized indole derivatives, illustrating the level of detail obtained from X-ray diffraction studies.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Resolution (Å) R-factor (%) Reference
D2AAK5C₂₂H₂₄ClFN₂O₂·HClTriclinicP-1--------[9]
Compound 3 C₂₀H₁₅BrN₄STriclinicP-15.9308(2)10.9695(3)14.7966(4)100.5010(10)98.6180(10)103.8180(10)--[10][11]
Indole-based Compound-MonoclinicP2₁/c--------[12]
3-cyano-1-(phenylsulfonyl)indoleC₁₅H₁₀N₂O₂SOrthorhombicP2₁2₁2₁4.9459(3)10.5401(7)25.0813(14)909090--[13]

Note: Dashes indicate data not explicitly provided in the cited abstracts.

Visualizing the Workflow and Comparative Analysis

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesized Indole Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation structure_solution->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for X-ray crystallographic structure determination.

comparison_diagram cluster_sample Synthesized Indole Derivative cluster_techniques Analytical Techniques cluster_information Information Obtained sample Sample xray X-ray Crystallography sample->xray nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms structure_3d Precise 3D Structure (Bond lengths/angles, stereochemistry) xray->structure_3d solution_structure Solution Structure & Dynamics nmr->solution_structure molecular_weight Molecular Weight & Formula ms->molecular_weight

Caption: Comparison of analytical techniques for structure elucidation.

References

Comparative Efficacy of Indole Derivatives as Antibacterial Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance has spurred significant research into novel antimicrobial agents. Among these, indole and its derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. This guide provides a comparative analysis of various indole derivatives, supported by experimental data, to inform further research and development in this critical area.

Data Presentation: Antibacterial Activity of Indole Derivatives

The antibacterial efficacy of various indole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of selected indole derivatives against a panel of Gram-positive and Gram-negative bacteria.

Compound ClassDerivative/CompoundTarget OrganismMIC (µg/mL)Reference
Indole-Triazole Conjugates 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus (MRSA)6.25[1]
Indole triazole conjugate (ITC)Staphylococcus aureus (MRSA, ATCC 43300)0.115 ± 0.021[2]
Indole triazole conjugate (ITC)Escherichia coli0.639 ± 0.018[2]
Indole-Thiadiazole Conjugates Indole-thiadiazole derivative (2h)Staphylococcus aureus6.25[1]
Indole-thiadiazole derivative (2c)Staphylococcus aureus (MRSA)6.25[1]
Indole-thiadiazole derivative (2c)Bacillus subtilis3.125[1]
Halogenated Indoles 5-iodoindoleExtensively Drug-Resistant Acinetobacter baumannii64[3]
6-bromoindoleExtensively Drug-Resistant Acinetobacter baumannii64[3]
4-bromo-6-chloroindoleStaphylococcus aureus30
6-bromo-4-iodoindoleStaphylococcus aureus20
Other Indole Derivatives 3-methylindoleExtensively Drug-Resistant Acinetobacter baumannii64[3]
7-hydroxyindoleExtensively Drug-Resistant Acinetobacter baumannii512[3]
Standard Antibiotics AmpicillinStaphylococcus aureus (MRSA)12.5[2]
CiprofloxacinEscherichia coli0.09[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial indole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.[4]

a. Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Indole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

b. Procedure:

  • Preparation of Compound Dilutions: A stock solution of each indole derivative is prepared. Serial two-fold dilutions of the compounds are then made in the microtiter plates using sterile broth to achieve a range of concentrations.[1]

  • Inoculum Preparation: The bacterial strain is grown to the mid-logarithmic phase in an appropriate broth. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to a final concentration of about 5 x 10^5 CFU/mL in the test wells.[4]

  • Inoculation and Incubation: Each well of the microtiter plate containing the compound dilutions is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included. The plate is then incubated at 37°C for 18-24 hours.[4][5]

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[5]

Agar Well Diffusion Method

This method is widely used to qualitatively assess the antimicrobial activity of various compounds.[6][7][8]

a. Materials:

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Solutions of indole derivatives at known concentrations

  • Standard antibiotic discs (for comparison)

  • Incubator

b. Procedure:

  • Inoculation of Agar Plates: The surface of the MHA plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[6]

  • Application of Test Compounds: A defined volume (e.g., 20-100 µL) of each indole derivative solution is added to the respective wells.[6] A standard antibiotic disc can be placed on the surface as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of indole derivatives using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start prep_compound Prepare Stock Solutions of Indole Derivatives start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end End read_mic->end Membrane_Disruption cluster_membrane Bacterial Cell Membrane indole Indole Derivative membrane Bacterial Membrane indole->membrane Interaction disruption Membrane Disruption & Permeabilization membrane->disruption leakage Leakage of Intracellular Contents disruption->leakage death Cell Death leakage->death

References

A Comparative Guide to Indole Synthesis: Benchmarking Classical Routes Against Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of innovation, forming the nucleus of a vast array of pharmaceuticals and biologically active compounds. The enduring quest for more efficient, versatile, and sustainable methods for constructing this privileged heterocycle has led to a rich history of synthetic strategies. This guide provides an objective comparison of seminal classical indole syntheses—the Fischer, Bischler-Möhlau, and Reissert methods—against contemporary transition-metal-catalyzed approaches, namely the Larock indole synthesis and a representative Palladium-catalyzed C-H activation strategy. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to equip chemists with the critical information needed to select the most appropriate synthetic route for their specific research and development endeavors.

Data Presentation: A Quantitative Comparison of Indole Synthesis Methodologies

The following tables summarize key quantitative data for the synthesis of representative indole derivatives using both classical and modern methods. These examples have been selected to provide a comparative overview of the performance of each method under reported conditions.

Table 1: Synthesis of 2-Phenylindole [1][2]

Synthesis ProtocolStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)170-180°C, 15-20 min72-86%
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineAnilinium bromideMicrowave irradiation, 600W, 1 min52-75%
Pd-Catalyzed C-H Activation 2-Iodostyrene, Di-t-butyldiaziridinonePd(TFA)₂, dppf, PivOHToluene, 100°C, 48 hNot specified for 2-phenylindole, but a related Pd-catalyzed C-H activation/bisamination yields indoles in up to 90%

Table 2: Synthesis of Other Substituted Indoles

Synthesis ProtocolTarget IndoleStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)
Fischer Indole Synthesis 2-MethylindolePhenylhydrazine, AcetoneZinc chloride (ZnCl₂)180°C55%
Larock Indole Annulation 2,3-Diphenylindole2-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, K₂CO₃, LiClDMF, 100°C, 12-24 h85%
Reissert Indole Synthesis Indole-2-carboxylic acido-Nitrotoluene, Diethyl oxalate1. KOC₂H₅, C₂H₅OH2. Zn, CH₃COOH1. Condensation2. Reductive CyclizationNot specified in a single value, but is a reliable method

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Classical Method: Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from a procedure utilizing zinc chloride as the catalyst.[1]

Step 1: Formation of Acetophenone Phenylhydrazone

  • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.

  • The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

  • The mixture is cooled, and the crude phenylhydrazone is collected by filtration.

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.

  • The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass will become liquid within 3-4 minutes.

  • The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes.

  • To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.

  • The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.

  • The sand and crude 2-phenylindole are collected by filtration.

  • The solids are boiled with 600 mL of 95% ethanol, and the hot mixture is decolorized with activated carbon and filtered.

  • After cooling, the 2-phenylindole is collected by filtration and washed with cold ethanol. The total yield is typically between 72-80%.

Classical Method: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles

This one-pot variation offers a more rapid and environmentally friendly approach compared to the traditional method.[2]

  • In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.

  • Stir the mixture for 3 hours at room temperature.

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.

Classical Method: Reissert Indole Synthesis of Indole-2-Carboxylic Acid

The Reissert synthesis is a two-step process to form indole-2-carboxylic acid, which can then be decarboxylated to indole.[3]

Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate

  • o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base, such as potassium ethoxide in ethanol. This reaction yields ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization

  • The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using a reducing agent like zinc dust in acetic acid.

  • This step reduces the nitro group to an amine, which then undergoes spontaneous cyclization to form indole-2-carboxylic acid.

Modern Method: Larock Indole Synthesis of 2,3-Disubstituted Indoles

This protocol describes a general procedure for the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[4][5]

  • To a dry Schlenk flask under an inert atmosphere, add the 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.2 mmol).

  • Stir the reaction mixture at 100°C for 1.5-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure 2,3-disubstituted indole.

Modern Method: Palladium-Catalyzed C-H Activation/Bisamination for Indole Synthesis

This method provides a novel route to indoles from readily available vinyl bromides.[6]

  • In a reaction vessel, combine the vinyl bromide (1.0 equiv), diaziridinone (1.2 equiv), PdBr₂ (catalyst), and CyPPh₂ (ligand).

  • Add Cs₂CO₃ as the base and 1,4-dioxane as the solvent.

  • Heat the reaction mixture at 145°C. The reaction progress is monitored by an appropriate analytical technique.

  • Upon completion, the reaction is worked up by standard procedures, and the indole product is purified by chromatography. Yields for this method can be up to 90%.

Mandatory Visualization: Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for classical and modern indole synthesis methodologies.

classical_workflow start Starting Materials (e.g., Phenylhydrazine, Ketone) hydrazone Hydrazone Formation start->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization product Crude Indole Product cyclization->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Indole purification->final_product

Caption: General workflow for a classical indole synthesis, such as the Fischer method.

modern_workflow start Starting Materials (e.g., o-Haloaniline, Alkyne) reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup catalysis Pd-Catalyzed Cross-Coupling reaction_setup->catalysis workup Aqueous Workup & Extraction catalysis->workup purification Purification (Column Chromatography) workup->purification final_product Pure Indole purification->final_product

Caption: General workflow for a modern transition-metal-catalyzed indole synthesis.

benchmarking_logic cluster_methods Synthetic Methodologies cluster_criteria Benchmarking Criteria classical Classical Methods (Fischer, Bischler-Möhlau, Reissert) analysis Comparative Analysis classical->analysis modern Modern Methods (Larock, C-H Activation) modern->analysis yield Yield (%) conditions Reaction Conditions (Temp, Time, Pressure) scope Substrate Scope & Functional Group Tolerance sustainability Atom Economy & Environmental Impact analysis->yield analysis->conditions analysis->scope analysis->sustainability

References

The Versatility of the Indole Scaffold: A Comparative Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry, consistently serving as a foundation for the development of novel therapeutic agents across a wide spectrum of diseases. This guide provides a comparative analysis of indole derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective activities, supported by quantitative data and detailed experimental protocols.

The unique bicyclic structure of indole, consisting of a fused benzene and pyrrole ring, allows for extensive functionalization, leading to a diverse array of compounds with the ability to interact with various biological targets.[1][2] This versatility has led to the development of numerous indole-containing drugs for a range of therapeutic applications.[1][2] This comparative analysis will delve into the performance of select indole derivatives in key therapeutic areas, offering a valuable resource for guiding future drug discovery efforts.

Comparative Anticancer Activity of Indole Derivatives

Indole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.[3] A common mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[4] The following table summarizes the cytotoxic activity (IC50 values) of several indole derivatives against various cancer cell lines.

Indole DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone-indole derivative 12Various cancer cell lines0.22 - 1.80[4]
Quinoline-indole derivative 13Various cancer cell lines0.002 - 0.011[4]
Benzimidazole-indole derivative 8Various cancer cell lines~0.050[4]
Indole-vinyl sulfone derivative 9Various cancer cell linesNot Specified[4]
Amino-acetamide indole derivative 28HCT11611.99 ± 1.62[4]
Amino-acetamide indole derivative 28PC-314.43 ± 2.1[4]
Compound 5fSMMC-77210.56 ± 0.08[5]
Compound 5fHepG20.91 ± 0.13[5]
Compound 5dSMMC-77210.89 ± 0.11[5]
Compound 6fSMMC-77210.65 ± 0.07[5]

Comparative Anti-inflammatory Activity of Indole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Indole derivatives have been investigated as potent anti-inflammatory agents, often by modulating key signaling pathways such as the NF-κB pathway, which plays a central role in the inflammatory response.[1] The table below presents the inhibitory activity (IC50 values) of selected indole derivatives against key inflammatory mediators.

Indole DerivativeTarget/AssayIC50 (µM)Reference
Indole-2-formamide benzimidazole[2,1-b]thiazole 13bNO Inhibition10.992[6]
Indole-2-formamide benzimidazole[2,1-b]thiazole 13bIL-6 Inhibition2.294[6]
Indole-2-formamide benzimidazole[2,1-b]thiazole 13bTNF-α Inhibition12.901[6]
Indole-2-formamide benzimidazole[2,1-b]thiazole 13dNO Inhibition19.969[6]
Indole-2-formamide benzimidazole[2,1-b]thiazole 13dIL-6 Inhibition4.715[6]
Indole-2-formamide benzimidazole[2,1-b]thiazole 13dTNF-α Inhibition22.044[6]
Indole-2-formamide benzimidazole[2,1-b]thiazole 13fIL-6 Inhibition1.539[6]
2-(4-(methylsulfonyl)phenyl) indole 4bCOX-2 Inhibition0.11[7]
2-(4-(methylsulfonyl)phenyl) indole 4dCOX-2 Inhibition0.17[7]
2-(4-(methylsulfonyl)phenyl) indole 4fCOX-2 Inhibition0.15[7]
Ursolic acid-indole derivative UA-1NO Inhibition2.2 ± 0.4

Comparative Neuroprotective Activity of Indole Derivatives

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indole derivatives have emerged as promising neuroprotective agents due to their antioxidant properties and their ability to modulate pathways involved in neuronal survival. The following table summarizes the neuroprotective effects (EC50 values) of representative indole derivatives in cellular models of neurotoxicity.

Indole DerivativeAssayEC50 (µM)Reference
Indole-phenolic compound 12Neuroprotection against H₂O₂Not specified, but significant at 30 µM[1]
Indole-phenolic compound 13Neuroprotection against H₂O₂Not specified, but significant at 30 µM[1]
Indole-phenolic compound 14Neuroprotection against H₂O₂Not specified, but significant at 30 µM[1]
Indole-phenolic compound 20Neuroprotection against H₂O₂Not specified, but significant at 30 µM[1]
Indole-phenolic compound 21Neuroprotection against H₂O₂Not specified, but significant at 30 µM[1]
Indole-phenolic compound 22Neuroprotection against H₂O₂Not specified, but significant at 30 µM[1]
Indole-phenolic compound 12Neuroprotection against Aβ(25–35)Not specified, but significant at 30 µM[1]
Indole-phenolic compound 13Neuroprotection against Aβ(25–35)Not specified, but significant at 30 µM[1]
Indole-phenolic compound 14Neuroprotection against Aβ(25–35)Not specified, but significant at 30 µM[1]
Indole-phenolic compound 20Neuroprotection against Aβ(25–35)Not specified, but significant at 30 µM[1]
Indole-phenolic compound 21Neuroprotection against Aβ(25–35)Not specified, but significant at 30 µM[1]
Indole-phenolic compound 22Neuroprotection against Aβ(25–35)Not specified, but significant at 30 µM[1]

Key Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for two key experiments commonly used to evaluate the anticancer and anti-inflammatory potential of indole derivatives.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is fundamental for identifying compounds that interfere with microtubule dynamics, a key target in cancer therapy.

Objective: To determine the effect of indole derivatives on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Guanosine triphosphate (GTP)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test indole derivatives dissolved in DMSO

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • 96-well microplates (black, clear bottom)

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare 10x stocks of test compounds and controls in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

    • In each well, add 5 µL of the 10x test compound, control, or vehicle (DMSO).

    • Prepare the tubulin reaction mix on ice by adding GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 15%), and the fluorescent reporter to the tubulin stock solution.

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes, with excitation and emission wavelengths appropriate for the chosen fluorescent reporter.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the rate and extent of polymerization for each condition.

    • Calculate the IC50 value for inhibitory compounds, which is the concentration that inhibits tubulin polymerization by 50%.

NF-κB Luciferase Reporter Assay

This cell-based assay is crucial for screening compounds that modulate the NF-κB signaling pathway, a key regulator of inflammation.[2]

Objective: To quantify the inhibitory effect of indole derivatives on NF-κB activation in response to a pro-inflammatory stimulus.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • NF-κB activator (e.g., TNF-α or PMA)

  • Test indole derivatives dissolved in DMSO

  • 96-well white, opaque cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells into a 96-well plate and allow them to adhere overnight.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of the test indole derivatives for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.

  • Cell Lysis and Luciferase Measurement:

    • After stimulation, wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

    • Transfer the cell lysates to a white, opaque 96-well plate.

    • Measure the firefly luciferase activity (NF-κB dependent) and Renilla luciferase activity (internal control) sequentially using a luminometer and the assay reagents.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell viability.

    • Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells.

    • Determine the IC50 value for each indole derivative, representing the concentration that inhibits NF-κB activation by 50%.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (Inhibition) NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Induces Transcription Indole_Derivative Indole Derivative Indole_Derivative->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by indole derivatives.

G cluster_1 Anticancer Drug Discovery Workflow for Indole Derivatives Synthesis Synthesis of Indole Derivative Library In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assays) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Clinical_Trials Clinical Trials (Phase I-III) In_Vivo_Studies->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

Caption: A generalized workflow for the discovery and development of anticancer indole derivatives.

References

Evaluating the Metabolic Stability of Methoxy-Substituted Indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substitution patterns on the indole ring significantly influence the pharmacological and pharmacokinetic properties of these compounds. Among various substituents, the methoxy group plays a crucial role in modulating metabolic stability, a critical parameter in drug discovery that affects a compound's half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative evaluation of the metabolic stability of different methoxy-substituted indoles, supported by experimental data and detailed protocols.

Comparative Metabolic Stability Data

The metabolic stability of a compound is often assessed by its rate of disappearance when incubated with liver fractions, such as microsomes or S9 fractions, which contain drug-metabolizing enzymes. Key parameters include the percentage of the parent compound remaining after a specific time, the half-life (t1/2) of the compound, and its intrinsic clearance (CLint). The following table summarizes a selection of experimental data for various methoxy-substituted indoles.

Compound Position of Methoxy Group(s)Other SubstituentsExperimental SystemIncubation Time (min)% Compound RemainingHalf-Life (t1/2) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
5-OMeBenzoylHuman Liver Microsomes6078%--[1]
4-OMeBenzoylHuman Liver Microsomes6056%--[1]
Multiple MethoxyBenzoylHuman Liver Microsomes60---[1]
Unsubstituted Indole (for comparison)-Mouse Liver Microsomes--12.35-[2]
3-position modified indoleElectron Withdrawing GroupMouse Liver Microsomes--21.77-[2]
3-position modified indoleElectron Donating GroupMouse Liver Microsomes--9.29-[2]

Note: The table collates data from different studies and experimental conditions may vary. Direct comparison should be made with caution.

From the available data, it is observed that the position of the methoxy group on the indole ring can influence metabolic stability. For instance, a 5-methoxy substituted benzoyl indole showed greater metabolic stability (78% remaining) compared to its 4-methoxy counterpart (56% remaining) after 60 minutes of incubation in human liver microsomes[1]. This suggests that the 5-position may be less susceptible to metabolic enzymes. The metabolism of indoles often involves cytochrome P450 (CYP) enzymes, with hydroxylation being a common pathway[3][4]. The position of the methoxy group can sterically hinder or electronically influence these metabolic reactions. For example, CYP2E1 has been identified as a major enzyme in the 3-hydroxylation of indole[3].

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a generalized methodology for assessing the metabolic stability of methoxy-substituted indoles using human liver microsomes. This method is widely used in early drug discovery to predict in vivo hepatic clearance[5][6][7][8].

1. Materials and Reagents:

  • Test compounds (methoxy-substituted indoles)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration typically 0.5-1.0 mg/mL) and phosphate buffer at 37°C for a few minutes[8][9].

  • Add the test compound to the microsomal suspension at a final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume is typically around 200 µL to 1 mL[9].

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture[9].

  • Immediately quench the reaction by adding a volume of cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins[9].

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound (Methoxy-Indole) Pre_Incubation Pre-incubate HLM & Buffer at 37°C Add_Compound Add Test Compound Test_Compound->Add_Compound HLM Human Liver Microsomes HLM->Pre_Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_Incubation NADPH_System NADPH Regenerating System Start_Reaction Initiate with NADPH System NADPH_System->Start_Reaction Pre_Incubation->Add_Compound Add_Compound->Start_Reaction Incubate Incubate at 37°C with Shaking Start_Reaction->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS LC-MS/MS Analysis of Supernatant Centrifuge->LC_MS Data_Analysis Calculate % Remaining, t1/2, CLint LC_MS->Data_Analysis

Caption: Workflow for an in vitro metabolic stability assay.

Signaling Pathways in Indole Metabolism

The metabolism of indole derivatives, including methoxy-substituted indoles, is primarily mediated by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. The following diagram illustrates a simplified signaling pathway for CYP-mediated metabolism.

Indole_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Indole Methoxy-Substituted Indole CYP450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) Indole->CYP450 Oxidation Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated Indole) CYP450->Oxidized_Metabolite UGT UDP-Glucuronosyltransferases (UGTs) Oxidized_Metabolite->UGT Glucuronidation SULT Sulfotransferases (SULTs) Oxidized_Metabolite->SULT Sulfation Conjugated_Metabolite Conjugated Metabolite (Glucuronide or Sulfate) UGT->Conjugated_Metabolite SULT->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

References

Quantitative Structure-Activity Relationship (QSAR) of Indole Derivatives: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. In the quest for novel anticancer agents, Quantitative Structure-Activity Relationship (QSAR) studies have emerged as a powerful tool to understand the intricate relationship between the chemical structure of indole derivatives and their biological activity. This guide provides a comparative analysis of different QSAR models developed for indole derivatives, offering insights into the key structural features driving their anticancer effects.

Comparison of QSAR Models for Anticancer Indole Derivatives

This section compares two distinct QSAR studies on indole derivatives, highlighting the differences in their methodologies, descriptors, and statistical robustness.

Study 1: 2D-QSAR of Furo[3,2-b]indole Derivatives against A498 Human Kidney Cancer Cells

A study by Syahri et al. focused on a series of 18 furo[3,2-b]indole derivatives and their anticancer activity against the A498 human kidney cancer cell line.[1][2][3][4] The researchers employed a 2D-QSAR approach using Multiple Linear Regression (MLR) to develop a predictive model.

Parameter Value / Description
QSAR Model Equation Log IC50 = 65.596(qC2) + 366.764(qC6) – 92.742(qC11) + 503.297(HOMO) – 492.550(LUMO) – 76.966[1]
Statistical Method Multiple Linear Regression (MLR)[1][2][3]
Descriptors Atomic net charges at specific carbon atoms (qC2, qC6, qC11), Energy of the Highest Occupied Molecular Orbital (HOMO), and Energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]
Key Findings The model suggests that modifying electron-withdrawing groups at the C2 and C6 positions and adding electron-donating groups at the C11 position could enhance the anticancer activity of these indole derivatives.[1][2]
Study 2: Awaiting a specific comparable 3D-QSAR study

A direct comparative 3D-QSAR study on indole derivatives against the A498 cell line with detailed quantitative results was not prominently available in the conducted search. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the steric and electrostatic field requirements for biological activity. These studies typically generate contour maps to visualize favorable and unfavorable regions around the molecule. While the principles of CoMFA and CoMSIA are well-established, a specific, data-rich example for direct comparison is pending further literature availability.

Experimental Protocols

The biological activity data used to build QSAR models are generated through specific experimental assays. The following is a detailed methodology for a common assay used to determine the anticancer activity of compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., A498) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Molecular Interactions and Pathways

Understanding the broader context of a QSAR model involves visualizing the workflow of the study and the potential biological pathways targeted by the compounds.

QSAR_Workflow General QSAR Study Workflow Data_Collection Data Collection (Chemical Structures & Biological Activity) Molecular_Modeling Molecular Modeling & Descriptor Calculation Data_Collection->Molecular_Modeling Dataset_Division Dataset Division (Training & Test Sets) Molecular_Modeling->Dataset_Division Model_Development QSAR Model Development (e.g., MLR, PLS) Dataset_Division->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Interpretation Model Interpretation & New Compound Design Model_Validation->Interpretation

Caption: A flowchart illustrating the key steps in a typical QSAR study.

Many anticancer indole derivatives are known to target critical signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.[9][10]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Indole_Derivatives Indole Derivatives PI3K PI3K Indole_Derivatives->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain indole derivatives.

This guide provides a foundational understanding of the QSAR of indole derivatives in the context of anticancer drug discovery. By comparing different modeling approaches and understanding the underlying experimental and biological frameworks, researchers can better leverage these computational tools to design and develop more potent and selective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Methyl 6-methoxy-1H-indole-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of methyl 6-methoxy-1H-indole-2-carboxylate (CAS No. 98081-83-5) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and follow established protocols for chemical waste management. This involves a systematic approach from initial handling to final disposal by a licensed waste management service.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:

PPE CategorySpecific Requirements
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionA lab coat or chemical-resistant apron.
Respiratory ProtectionUse in a well-ventilated area or under a fume hood.

Emergency Procedures: In the event of accidental exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires its treatment as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid, unreacted this compound, as well as any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • Use a clearly labeled, leak-proof, and chemically compatible container for waste collection.

    • The container must be kept securely closed except when adding waste.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and its CAS number: 98081-83-5.

      • The accumulation start date.

      • An indication of the hazards (e.g., "Irritant," "Handle with Care"). Consult the specific SDS for accurate hazard information.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate container Use Labeled, Compatible Container segregate->container seal Securely Seal Container container->seal storage Store in Designated Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

Essential Safety and Operational Guidance for Handling Methyl 6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for methyl 6-methoxy-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is required to prevent exposure through inhalation, skin contact, or eye contact.[2][3]

Body PartRecommended PPESpecifications
Eyes/Face Safety Goggles or Face ShieldMust provide a good seal around the eyes to protect from splashes and fumes.[2]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[1][4] Regularly inspect gloves for any signs of degradation and change them frequently to avoid cross-contamination.[4]
Body Laboratory Coat or ApronShould be long-sleeved and made of a material resistant to the chemicals being handled.[1][2]
Respiratory Fume Hood or RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if dealing with large quantities, a respirator appropriate for fine chemical dusts and organic vapors should be used.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to minimize the risk of exposure and contamination.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood should be prepared.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing and Transferring :

    • To avoid generating dust, carefully scoop or spatula the solid chemical.[2]

    • Use weighing paper or a suitable container for measurement.

    • If transferring a solution, use a pipette or syringe.[2]

  • During the Experiment :

    • Keep all containers with the chemical tightly closed when not in use.

    • Avoid direct skin contact with the chemical.[2] In case of accidental contact, wash the affected area immediately with plenty of water.[2]

    • Do not eat, drink, or smoke in the laboratory area.

  • Post-Experiment :

    • Clean the work area thoroughly.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Solid Waste :

    • Collect unused solid chemical and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated and clearly labeled solid waste container.[1]

  • Liquid Waste :

    • If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.[1]

    • Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[1]

  • Sharps Waste :

    • Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]

  • Waste Pickup :

    • Follow your institution's specific procedures for hazardous waste pickup.

    • Do not dispose of this chemical down the drain or in regular trash.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Prepare designated work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh and transfer chemical carefully don_ppe->weigh experiment Conduct experiment weigh->experiment clean_area Clean and decontaminate work area and equipment experiment->clean_area segregate Segregate waste (solid, liquid, sharps) experiment->segregate remove_ppe Remove and dispose of contaminated PPE clean_area->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands remove_ppe->segregate label_waste Label waste containers clearly segregate->label_waste store_waste Store waste in designated area label_waste->store_waste schedule_pickup Schedule EHS waste pickup store_waste->schedule_pickup

Caption: Workflow for handling and disposing of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.